Felodipine
Description
This compound is a long-acting 1,4-dihydropyridine calcium channel blocker (CCB)b. It acts primarily on vascular smooth muscle cells by stabilizing voltage-gated L-type calcium channels in their inactive conformation. By inhibiting the influx of calcium in smooth muscle cells, this compound prevents calcium-dependent myocyte contraction and vasoconstriction. This compound is the most potent CCB in use and is unique in that it exhibits fluorescent activity. In addition to binding to L-type calcium channels, this compound binds to a number of calcium-binding proteins, exhibits competitive antagonism of the mineralcorticoid receptor, inhibits the activity of calmodulin-dependent cyclic nucleotide phosphodiesterase, and blocks calcium influx through voltage-gated T-type calcium channels. This compound is used to treat mild to moderate essential hypertension.
This compound is a Dihydropyridine Calcium Channel Blocker. The mechanism of action of this compound is as a Calcium Channel Antagonist.
This compound is a second generation calcium channel blocker and commonly used antihypertensive agent. This compound therapy has been associated with a low rate of serum enzyme elevations, but has not been convincingly linked to instances of clinically apparent, acute liver injury.
This compound is a dihydropyridine calcium channel blocking agent. This compound inhibits the influx of extracellular calcium ions into myocardial and vascular smooth muscle cells, causing dilatation of the main coronary and systemic arteries and decreasing myocardial contractility. This agent also inhibits the drug efflux pump P-glycoprotein which is overexpressed in some multi-drug resistant tumors and may improve the efficacy of some antineoplastic agents. (NCI04)
This compound is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1991 and has 3 approved and 4 investigational indications.
A dihydropyridine calcium antagonist with positive inotropic effects. It lowers blood pressure by reducing peripheral vascular resistance through a highly selective action on smooth muscle in arteriolar resistance vessels.
See also: Nifedipine (related); Amlodipine (related); Nitrendipine (related) ... View More ...
Propriétés
IUPAC Name |
5-O-ethyl 3-O-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2NO4/c1-5-25-18(23)14-10(3)21-9(2)13(17(22)24-4)15(14)11-7-6-8-12(19)16(11)20/h6-8,15,21H,5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZTAMFZIAATZDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4023042 | |
| Record name | Felodipine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
384.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Felodipine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015158 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
7.15e-03 g/L | |
| Record name | Felodipine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01023 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Felodipine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015158 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
72509-76-3 | |
| Record name | Felodipine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72509-76-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Felodipine [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072509763 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Felodipine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01023 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | felodipine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760343 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Felodipine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Pyridinedicarboxylic acid, 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-, ethyl methyl ester (9CI) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FELODIPINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OL961R6O2C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Felodipine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015158 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
145 °C | |
| Record name | Felodipine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01023 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Felodipine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015158 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Felodipine on L-type Calcium Channels
For Researchers, Scientists, and Drug Development Professionals
Abstract
Felodipine, a member of the dihydropyridine (DHP) class of calcium channel blockers, is a potent and vasoselective antihypertensive agent.[1][2] Its therapeutic efficacy is primarily attributed to its specific interaction with voltage-gated L-type calcium channels (LTCCs), leading to the relaxation of vascular smooth muscle and a subsequent reduction in blood pressure.[2][3] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of this compound on LTCCs, with a focus on its binding characteristics, state-dependent inhibition, and the resultant downstream signaling pathways. Detailed experimental protocols and quantitative data are presented to offer a practical resource for researchers in pharmacology and drug development.
Introduction to this compound and L-type Calcium Channels
This compound is a long-acting 1,4-dihydropyridine calcium channel blocker characterized by its high vascular selectivity.[3] This selectivity allows for potent arteriolar vasodilation with minimal effects on cardiac contractility at therapeutic doses. The primary molecular target of this compound is the L-type calcium channel, a key mediator of calcium influx in various excitable cells, including vascular smooth muscle and cardiac myocytes.
L-type calcium channels are heteromultimeric protein complexes, with the α1 subunit forming the ion-conducting pore and containing the binding sites for calcium channel blockers. The Cav1.2 and Cav1.3 isoforms are the predominant L-type calcium channels in the cardiovascular system.
Molecular Mechanism of Action
The mechanism of action of this compound on L-type calcium channels is multifaceted, involving specific binding interactions, allosteric modulation, and a preference for a particular channel state.
Binding Site and Allosteric Modulation
This compound binds to a specific dihydropyridine receptor site on the α1 subunit of the L-type calcium channel. This binding is non-competitive and allosterically modulates the channel's function. Structural studies have indicated that the DHP binding site is located at the interface of two subunits on the external, lipid-facing surface of the pore module. Key amino acid residues within the transmembrane segments IIIS5, IIIS6, and IVS6 are critical for the high-affinity binding of dihydropyridines.
State-Dependent Inhibition
A crucial aspect of this compound's mechanism is its state-dependent inhibition, exhibiting a significantly higher affinity for the inactivated state of the L-type calcium channel compared to the resting or open states. This voltage-dependent interaction is fundamental to its vascular selectivity. Vascular smooth muscle cells have a more depolarized resting membrane potential than cardiac myocytes, which favors the inactivated state of the L-type calcium channels. Consequently, this compound binds more readily and with higher affinity to the channels in vascular smooth muscle, leading to a more potent vasodilatory effect. The binding of this compound stabilizes the channel in its inactive conformation, thereby preventing the influx of calcium ions upon depolarization.
Downstream Signaling Pathway
By blocking the influx of extracellular calcium into vascular smooth muscle cells, this compound initiates a cascade of events that culminates in vasodilation. The reduced intracellular calcium concentration prevents the binding of calcium to calmodulin. This, in turn, inhibits the activation of myosin light chain kinase (MLCK), a critical enzyme for the phosphorylation of myosin light chains and subsequent muscle contraction. The net result is the relaxation of the vascular smooth muscle, a decrease in peripheral vascular resistance, and a lowering of blood pressure.
Quantitative Data
The following tables summarize the key quantitative parameters that define the interaction of this compound with L-type calcium channels and its physiological effects.
| Parameter | Value | Species/Tissue | Comments | Reference(s) |
| IC50 | 0.15 nM | Porcine Coronary Arteries (in vitro relaxation) | Demonstrates high potency in relaxing vascular smooth muscle. | |
| IC50 | 1.45 nM | Guinea Pig Ileum (muscarinic receptor-mediated contraction) | Indicates potent inhibition of calcium-dependent smooth muscle contraction. | |
| IC50 | 6.8 µM | Cav3.2 T-type Ca2+ channel | Shows modest blockade of T-type calcium channels at much higher concentrations than for L-type channels. | |
| Kd | 0.35 nM | Cardiac Sarcolemma | High-affinity binding to the dihydropyridine receptor in heart tissue. | |
| Kd | 1.25 nM | Skeletal Muscle Sarcoplasmic Reticulum | High-affinity binding to the dihydropyridine receptor in skeletal muscle. | |
| Vascular Selectivity Ratio | >100 | Experimental models | Highlights the preferential effect on vascular smooth muscle over cardiac muscle. |
IC50: Half maximal inhibitory concentration; Kd: Dissociation constant.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the interaction of this compound with L-type calcium channels.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ion currents through L-type calcium channels in single cells, enabling the determination of this compound's inhibitory potency (IC50) and its effects on channel gating.
Objective: To determine the IC50 of this compound for L-type calcium channel currents.
Cell Preparation:
-
HEK293 cells stably expressing the human Cav1.2 channel (α1C, β2, and α2δ subunits) are cultured under standard conditions.
-
Alternatively, primary vascular smooth muscle cells can be acutely isolated.
-
Cells are plated on glass coverslips for recording.
Solutions:
-
External Solution (in mM): 140 TeaCl, 5 BaCl2, 10 HEPES, 10 glucose. pH adjusted to 7.4 with CsOH. Barium is often used as the charge carrier to increase current amplitude and reduce calcium-dependent inactivation.
-
Internal (Pipette) Solution (in mM): 130 CsCl, 10 EGTA, 3 MgATP, 0.3 Na2GTP, 10 HEPES, 10 glucose. pH adjusted to 7.2 with CsOH. Cesium is used to block potassium channels.
Recording Protocol:
-
Patch pipettes with a resistance of 2-5 MΩ are fabricated from borosilicate glass.
-
A high-resistance (GΩ) seal is formed between the pipette and the cell membrane.
-
The whole-cell configuration is established by applying gentle suction to rupture the patch of membrane under the pipette tip.
-
The cell is voltage-clamped at a holding potential of -80 mV.
-
L-type calcium channel currents are elicited by depolarizing voltage steps to 0 mV for 200 ms at regular intervals (e.g., every 10 seconds).
-
After obtaining a stable baseline current, the external solution containing increasing concentrations of this compound is perfused into the recording chamber.
-
The current amplitude is measured at each concentration, and the data are fitted to a dose-response curve to determine the IC50 value.
Radioligand Binding Assay
This method is used to determine the binding affinity (Kd) of this compound to the dihydropyridine receptor on L-type calcium channels.
Objective: To determine the Kd of this compound for the L-type calcium channel.
Membrane Preparation:
-
Tissue (e.g., rat heart ventricles) or cells expressing L-type calcium channels are homogenized in a cold lysis buffer.
-
The homogenate is centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in a binding buffer.
Saturation Binding Assay Protocol:
-
A fixed amount of membrane preparation is incubated with increasing concentrations of a radiolabeled dihydropyridine (e.g., [3H]PN200-110).
-
The incubation is carried out in a 96-well plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Non-specific binding is determined in a parallel set of incubations containing a high concentration of an unlabeled dihydropyridine (e.g., nifedipine).
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
The radioactivity retained on the filters is quantified using liquid scintillation counting.
-
Specific binding is calculated by subtracting non-specific binding from total binding. The data are then analyzed using Scatchard analysis or non-linear regression to determine the Bmax (maximum number of binding sites) and Kd.
Competitive Binding Assay Protocol:
-
A fixed concentration of radiolabeled dihydropyridine is incubated with the membrane preparation in the presence of increasing concentrations of unlabeled this compound.
-
The assay is performed as described for the saturation binding assay.
-
The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki (inhibitory constant), which is an estimate of the Kd for this compound, is calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizations of Mechanisms and Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Signaling pathway of this compound's action on vascular smooth muscle cells.
Caption: Experimental workflow for whole-cell patch-clamp analysis of this compound.
Caption: Experimental workflow for a competitive radioligand binding assay.
Conclusion
This compound's mechanism of action on L-type calcium channels is a well-defined example of state-dependent drug-receptor interaction. Its high affinity for the inactivated channel state, coupled with its potent inhibition of calcium influx, provides the molecular basis for its efficacy as a vasoselective antihypertensive agent. The quantitative data and experimental protocols presented in this guide offer a robust framework for the continued investigation of this compound and the development of novel calcium channel blockers with improved therapeutic profiles. A thorough understanding of these fundamental mechanisms is paramount for advancing cardiovascular pharmacology and drug discovery.
References
The Molecular Pharmacology of Felodipine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Felodipine is a highly selective dihydropyridine calcium channel blocker widely utilized in the management of essential hypertension.[1] Its therapeutic efficacy is rooted in its potent vasodilatory effects, primarily mediated through the blockade of L-type voltage-gated calcium channels in vascular smooth muscle. This guide provides a comprehensive overview of the molecular pharmacology of this compound, detailing its mechanism of action, pharmacokinetic and pharmacodynamic properties, and the molecular basis of its clinical effects and interactions. It is intended to serve as a technical resource for professionals engaged in cardiovascular research and drug development.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of calcium influx into vascular smooth muscle cells.[2] This is achieved by binding to and stabilizing the inactive state of voltage-gated L-type calcium channels.[3]
Primary Target: L-type Calcium Channels
The L-type calcium channel is a heteromultimeric protein complex, and this compound specifically binds to the α1 subunit, which forms the pore of the channel.[4] By blocking this channel, this compound prevents the entry of extracellular calcium ions into the cell, a critical step in the initiation of muscle contraction.[5] The reduced intracellular calcium concentration leads to a decrease in the formation of the calcium-calmodulin complex. This, in turn, prevents the activation of myosin light chain kinase (MLCK), leading to the dephosphorylation of the myosin light chain, smooth muscle relaxation, and subsequent vasodilation. This vasodilation primarily affects arterioles, leading to a reduction in peripheral vascular resistance and, consequently, a lowering of blood pressure.
This compound exhibits a high degree of vascular selectivity. In vitro studies have demonstrated a significantly higher affinity for vascular tissue compared to cardiac tissue, which minimizes its negative inotropic effects on the heart at therapeutic concentrations.
Other Potential Molecular Targets
While the blockade of L-type calcium channels is the principal mechanism, research has suggested other potential molecular interactions for this compound:
-
T-type Calcium Channels: Some studies have indicated that this compound may also bind to and inhibit T-type calcium channels, which are more commonly found in neurons and pacemaker cells. The clinical significance of this interaction is not yet fully understood.
-
Calmodulin: this compound has been shown to bind directly to calmodulin in a calcium-dependent manner. This interaction could potentially inhibit calmodulin-dependent signaling pathways, including calcium release from the sarcoplasmic reticulum, although this effect is considered minor compared to its channel-blocking activity.
-
Mineralocorticoid Receptor: this compound has been found to act as an antagonist of the mineralocorticoid receptor, competitively inhibiting the binding of aldosterone.
-
Calmodulin-Dependent Cyclic Nucleotide Phosphodiesterase (CaMPDE): this compound can attenuate the activity of CaMPDE by binding to its subunits, potentially influencing cyclic nucleotide and calcium second messenger systems.
Signaling Pathways and Workflows
The primary signaling pathway for this compound's vasodilatory effect is illustrated below.
References
A Technical Guide to the Chemical Synthesis and Purification of Felodipine
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of the primary methods for the chemical synthesis and purification of Felodipine, a dihydropyridine calcium channel blocker used in the treatment of hypertension.[1][2] It details the prevalent Hantzsch synthesis, including modern continuous flow adaptations, and outlines common purification strategies to achieve high-purity active pharmaceutical ingredient (API).
Chemical Synthesis of this compound
The industrial synthesis of this compound, chemically known as (RS)-3-ethyl 5-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, is predominantly achieved through the Hantzsch dihydropyridine synthesis.[1][3] This multicomponent reaction typically involves the condensation of an aldehyde (2,3-dichlorobenzaldehyde), a β-ketoester (methyl acetoacetate), and an enamine (ethyl 3-aminocrotonate), which is often formed in situ from ethyl acetoacetate and an ammonia source.[4]
Synthesis via Modified Hantzsch Reaction
The most common approach is a two-step sequence involving a Knoevenagel condensation followed by a Hantzsch-type cyclization.
-
Step 1: Knoevenagel Condensation. 2,3-dichlorobenzaldehyde reacts with methyl acetoacetate to form the intermediate methyl 2-(2,3-dichlorobenzylidene)acetoacetate. This reaction is typically catalyzed by a weak base like piperidine in the presence of an acid such as acetic acid.
-
Step 2: Michael Addition and Cyclization. The resulting intermediate then undergoes a Michael addition and subsequent cyclization with ethyl 3-aminocrotonate to form the dihydropyridine ring of this compound.
This pathway is widely used but can be limited by the formation of symmetrical diester side-products, such as the dimethyl and diethyl esters, which can complicate purification.
Caption: Modified Hantzsch synthesis pathway for this compound.
Synthesis via Continuous Flow Microreactor
To overcome the limitations of batch processing, a continuous flow synthesis method has been developed, offering improved safety, scalability, and reduced processing time. This approach combines the reactants in a microreactor, allowing for precise control over reaction parameters like temperature, residence time, and molar ratios.
The optimized continuous flow process involves co-feeding two solutions into a microreactor coil:
-
Solution A: 2,3-dichlorobenzaldehyde, methyl acetoacetate, and a catalyst system (e.g., acetic acid/piperidine) in a solvent like isopropanol.
-
Solution B: Ethyl acetoacetate and an ammonia source (e.g., ammonium acetate) in the same solvent.
This one-step process achieves high conversion rates in a significantly shorter residence time (e.g., ~10 minutes) compared to conventional batch methods, which can take several hours.
Caption: Experimental workflow for continuous flow synthesis of this compound.
Quantitative Data on Synthesis Methods
The efficiency of this compound synthesis varies significantly with the chosen method and reaction conditions.
| Parameter | Batch Method (Pyridine Catalyst) | Batch Method (t-BuOH, No Catalyst) | Continuous Flow (Optimized) |
| Starting Materials | Dichlorobenzylidene, Ethyl 3-aminocrotonate | Dichlorobenzylidene, Ethyl 3-aminocrotonate | 2,3-Dichlorobenzaldehyde, Methyl & Ethyl Acetoacetate, Ammonium Acetate |
| Solvent | Ethanol | Tertiary Butanol | Isopropanol |
| Catalyst | Pyridine | None | Acetic acid/piperidine (2:0.5) |
| Reaction Time | Not specified (refluxing) | > 90 minutes | ~10 minutes |
| HPLC Yield | Not specified | 75% | 59.2% |
| Isolated Yield | Good yield reported | Not specified | 40.1% |
| Final Purity | Not specified | Not specified | >98% (98.4% reported) |
Experimental Protocols
Protocol 1: Batch Synthesis using Pyridine Catalyst (Adapted from US5942624A)
-
Charge a reaction vessel with 2,3-dichlorobenzylideneacetylacetic acid-methylester, ethanol (approx. 3.2-3.9 mL/g of starting material), ethyl 3-aminocrotonate (approx. 0.58-0.60 g/g of starting material), and pyridine catalyst (approx. 0.035-0.045 g/g of starting material).
-
Heat the mixture to reflux and maintain for a sufficient period to complete the reaction.
-
Evaporate the alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate or methylene chloride.
-
Purify the solution via acidic and neutral aqueous extractions.
-
Evaporate the organic solvent to yield crude this compound.
-
Proceed with purification by crystallization.
Protocol 2: Continuous Flow Synthesis (Adapted from Thanh Ngoc Nguyen et al.)
-
Prepare Solution A: Dissolve 2,3-dichlorobenzaldehyde (57.0 mmol), methyl acetoacetate (57.0 mmol), piperidine (56.7 mmol), and acetic acid (56.7 mmol) in isopropanol (150 mL).
-
Prepare Solution B: Dissolve ethyl acetoacetate (57.0 mmol) and ammonium acetate (68.8 mmol) in isopropanol (150 mL).
-
Set up a microreactor system with a PFA tubing coil maintained at 60 °C.
-
Pump Solution A and Solution B into the reactor through a T-mixer at optimized flow rates (e.g., 364 µL/min for A and 436 µL/min for B) to achieve a total flow rate of 800 µL/min and a residence time of approximately 10 minutes.
-
Collect the reactor output and monitor the reaction for completion by HPLC.
-
Quench the reaction and remove the solvent under reduced pressure.
-
Proceed with extraction and multi-step purification.
Purification of this compound
Achieving the high purity required for an API involves removing unreacted starting materials, catalysts, and process-related impurities.
Common Impurities
Impurities in this compound can arise from the synthesis process or degradation.
-
Process-Related Impurities: These include unreacted starting materials and by-products. The most notable are the symmetrical diester analogues:
-
Impurity 1: Dimethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate.
-
Impurity 3: Diethyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate.
-
-
Degradation Impurities: The primary degradation product is the oxidized pyridine analogue, often referred to as Dehydro this compound or Impurity 2. This can form from exposure to oxygen and light.
Purification Methods
The primary method for purifying crude this compound is recrystallization. For achieving very high purity, chromatographic techniques may be employed.
Method 1: Crystallization Crystallization is a robust method for removing impurities and isolating this compound as a crystalline solid. The choice of solvent is critical for obtaining high purity and yield.
-
Common Solvents: Acetone, diisopropyl ether, and ethanol are frequently used for crystallization.
-
Procedure: The crude product is dissolved in a suitable solvent, often with heating. The solution is then cooled, allowing the purified this compound to crystallize. The crystals are isolated by filtration and washed with a small amount of cold solvent.
Method 2: Chromatographic Purification For laboratory-scale synthesis or when exceptionally high purity is required, silica gel column chromatography can be used. This method is effective at separating the desired asymmetrical diester (this compound) from the symmetrical diester by-products.
Caption: General workflow for the purification of this compound.
Quantitative Data on Purification
Purification processes are designed to significantly increase the purity of the final product.
| Purification Step | Starting Material | Purity Achieved | Notes | Reference |
| Multi-step Purification | Crude from continuous flow | >98% (98.4%) | Includes extraction, salt formation, and successive recrystallizations. | |
| Column Chromatography & Recrystallization | Crude from Hantzsch reaction | 99.29% | Effectively removed symmetrical diethyl ester impurity. | |
| Crystallization | Crude from batch synthesis | Not quantified | Standard industrial method using acetone or diisopropyl ether. |
Experimental Protocols
Protocol 3: General Recrystallization (Adapted from US5942624A)
-
Take the crude this compound solid obtained from the synthesis workup.
-
Dissolve the crude product in a minimal amount of a suitable solvent, such as acetone or diisopropyl ether, by heating gently if necessary.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Isolate the precipitated crystals by filtration (e.g., using a Büchner funnel).
-
Wash the filter cake with a small volume of the cold crystallization solvent to remove residual impurities.
-
Dry the purified this compound crystals under vacuum to remove residual solvent.
Conclusion
The synthesis of this compound is well-established, relying on the robust Hantzsch dihydropyridine reaction. While traditional batch methods are effective, modern continuous flow processes offer significant advantages in terms of safety, control, and efficiency. The purification of this compound is critical for its use as an API and is typically accomplished through recrystallization, a method capable of removing key process-related impurities and delivering a final product with purity exceeding 98%. The selection of a specific synthesis and purification strategy will depend on the desired scale, purity requirements, and available technology.
References
Pharmacokinetics and bioavailability of felodipine in preclinical models
An In-depth Technical Guide to the Pharmacokinetics and Bioavailability of Felodipine in Preclinical Models
Introduction
This compound is a dihydropyridine calcium channel blocker used in the management of hypertension.[1][2] It exerts its therapeutic effect by selectively blocking L-type calcium channels in vascular smooth muscle, leading to vasodilation, a reduction in peripheral vascular resistance, and consequently, a decrease in blood pressure.[3][4] Preclinical pharmacokinetic (PK) and bioavailability studies are fundamental to the drug development process, providing critical insights into a drug's absorption, distribution, metabolism, and excretion (ADME) profile. This guide offers a detailed overview of this compound's pharmacokinetics in key preclinical models, summarizing quantitative data, outlining experimental protocols, and visualizing core processes.
Experimental Protocols
The evaluation of this compound's pharmacokinetic profile in preclinical species typically involves standardized procedures to ensure data accuracy and reproducibility.
Animal Models
Commonly used preclinical species for pharmacokinetic studies of this compound include Wistar rats and beagle dogs.[5] These models are chosen for their physiological and metabolic similarities to humans, allowing for relevant extrapolation of data.
Dosing and Administration
To characterize absorption and bioavailability, this compound is administered via both intravenous (i.v.) and oral (p.o.) routes.
-
Intravenous (i.v.) Administration: A single bolus dose is administered to establish the drug's disposition and clearance characteristics independent of absorption.
-
Oral (p.o.) Administration: this compound, often formulated in a suitable vehicle, is administered to assess oral absorption and the extent of first-pass metabolism.
Sample Collection and Processing
Blood samples are collected at predetermined time points post-administration from sites such as the retro-orbital plexus in rats. The collected blood is then processed, typically by centrifugation, to separate the plasma, which is stored frozen until analysis.
Bioanalytical Method
Quantification of this compound in plasma samples is crucial for pharmacokinetic analysis. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are commonly employed methods.
Example Protocol: Gas Chromatography A typical method involves the extraction of this compound from plasma using a solvent like toluene. The extract is then analyzed by automated capillary gas chromatography with electron capture detection. To prevent the degradation of the dihydropyridine structure, glass materials used in the injector and column are treated by high-temperature silylation. This method can achieve a minimum determinable concentration of 1-2 nmol/L (0.4-0.8 ng/ml).
Pharmacokinetic Analysis
The plasma concentration-time data are analyzed using non-compartmental or compartmental modeling software. Key pharmacokinetic parameters calculated include:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach maximum plasma concentration.
-
AUC (Area Under the Curve): Total drug exposure over time.
-
t½ (Half-life): Time required for the plasma concentration to decrease by half.
-
Clearance (CL): Volume of plasma cleared of the drug per unit time.
-
Volume of Distribution (Vd): Apparent volume into which the drug distributes.
-
Bioavailability (F%): The fraction of the administered dose that reaches systemic circulation.
General Preclinical Pharmacokinetic Study Workflow
The following diagram illustrates the logical flow of a typical preclinical pharmacokinetic study.
Caption: Workflow of a preclinical pharmacokinetic study.
Pharmacokinetic Parameters in Preclinical Models
This compound exhibits rapid absorption and is subject to extensive metabolism, which significantly influences its pharmacokinetic profile across species.
Pharmacokinetics in Rats
Studies in Wistar rats have characterized the oral pharmacokinetics of this compound. The co-administration of naringenin, an inhibitor of P-glycoprotein and CYP3A4, was shown to significantly increase this compound exposure, highlighting the role of these pathways in its disposition.
Table 1: Oral Pharmacokinetic Parameters of this compound in Wistar Rats (10 mg/kg Dose)
| Study Type | Cmax (ng/mL) | AUCtotal (ng/mL·h) |
|---|---|---|
| Single Dose Study | 173.25 ± 14.65 | 2050.48 ± 60.57 |
| Multiple Dosing Study | 223.26 ± 26.35 | 3276.51 ± 325.61 |
Data represents the control group receiving this compound alone.
Pharmacokinetics in Dogs
In dogs, this compound is also rapidly and completely absorbed after oral administration. However, similar to other species, it undergoes significant first-pass metabolism.
-
Bioavailability: The oral bioavailability in dogs is estimated to be between 20% and 30%.
-
Stereoselectivity: Studies using pseudoracemic mixtures in dogs indicate that the disposition of this compound is not stereoselective after intravenous administration. However, after oral dosing, some studies observed slightly higher bioavailability for the (R)-enantiomer, suggesting potential stereoselectivity in first-pass metabolism.
-
Formulation Effects: The formulation can significantly impact bioavailability. A study using solid lipid nanoparticles (SLNs) in beagle dogs demonstrated a 3.17-fold increase in the area under the curve (AUC) compared to a standard this compound formulation, indicating that advanced delivery systems can enhance absorption and reduce first-pass metabolism.
Metabolism and Bioavailability
This compound's low oral bioavailability is a direct consequence of its extensive presystemic, or first-pass, metabolism.
-
Primary Metabolic Pathway: this compound is almost completely metabolized, with less than 0.5% of a dose being recovered unchanged in the urine. The primary metabolic step is the oxidation of the dihydropyridine ring to its corresponding inactive pyridine derivative.
-
Role of Cytochrome P450: This metabolic conversion is predominantly catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme, which is highly expressed in both the liver and the intestinal wall. This dual site of metabolism contributes significantly to the high first-pass effect. The oral bioavailability of this compound in humans and preclinical models is consistently low, estimated to be around 15-30%.
The following diagram illustrates the primary metabolic pathway of this compound.
Caption: Primary metabolic pathway of this compound.
Conclusion
In preclinical rat and dog models, this compound is characterized by rapid and complete absorption followed by extensive first-pass metabolism, primarily mediated by the CYP3A4 enzyme. This results in low systemic oral bioavailability. Pharmacokinetic parameters can be influenced by factors such as dose, formulation, and the co-administration of metabolic inhibitors. These findings are crucial for guiding formulation development to enhance bioavailability and for predicting the drug's behavior and potential drug-drug interactions in humans.
References
- 1. researchgate.net [researchgate.net]
- 2. researcher.manipal.edu [researcher.manipal.edu]
- 3. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Vascular selectivity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enhanced oral bioavailability of this compound by naringenin in Wistar rats and inhibition of P-glycoprotein in everted rat gut sacs in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Felodipine Structure-Activity Relationship (SAR) Studies: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Felodipine, a dihydropyridine calcium channel blocker, is a potent vasodilator used in the management of hypertension.[1] Its therapeutic efficacy is intrinsically linked to its chemical structure, which dictates its interaction with the L-type calcium channel, the primary molecular target.[1] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of this compound and its analogs. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel cardiovascular agents. This document summarizes key quantitative data, details experimental protocols, and visualizes critical pathways and workflows to facilitate a deeper understanding of the molecular determinants of this compound's pharmacological activity.
Core Structure-Activity Relationships of Dihydropyridines
The pharmacological activity of this compound and related 1,4-dihydropyridine (DHP) calcium channel blockers is governed by several key structural features:
-
The 1,4-Dihydropyridine Ring: This central scaffold is essential for activity. Oxidation of this ring to the corresponding pyridine derivative results in a loss of pharmacological effect.
-
Substituents at the 2,6-Positions: Small alkyl groups, typically methyl groups, are optimal for activity.
-
Ester Groups at the 3,5-Positions: These ester functionalities are critical for calcium channel blocking activity. The nature of the ester groups can influence the potency and pharmacokinetic properties of the molecule.
-
Aryl Ring at the 4-Position: A substituted phenyl ring at this position is a hallmark of the dihydropyridine class. The substitution pattern on this ring significantly impacts potency and selectivity. For this compound, the 2,3-dichlorophenyl substitution is a key determinant of its high potency.[2]
Quantitative Structure-Activity Relationship Data
The following table summarizes the in vitro calcium channel antagonist activity (IC50 values) of this compound and its analogs. The data is derived from studies assessing the inhibition of high K+-induced contractions in vascular smooth muscle.
| Compound | Structure | R1 | R2 | IC50 (nM)[3] |
| This compound | 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic acid ethyl methyl ester | -CH2CH3 | -CH3 | 1.45 |
| Analog 1 | 3-(2-hydroxyethyl) 5-methyl 1,4-dihydro-2,6-dimethyl-4-(2,3-dichlorophenyl)-3,5-pyridinedicarboxylate | -(CH2)2OH | -CH3 | 30.4 |
| Analog 2 (this compound-CDS) | 3-[2-[[(1-methyl-1,4-dihydropyrid-3-yl)carbonyl]oxy]ethyl] 5-methyl 1,4-dihydro-2,6-dimethyl-4-(2,3-dichlorophenyl)-3,5-pyridinedicarboxylate | - (CH2)2O-CO-(1-methyl-1,4-dihydropyrid-3-yl) | -CH3 | 31.0 |
| Nimodipine | 4-(3-nitrophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylic acid 2-methoxyethyl 1-methylethyl ester | -CH(CH3)2 | -(CH2)2OCH3 | 14.9 |
Experimental Protocols
Radioligand Binding Assay for L-type Calcium Channels
This assay is used to determine the binding affinity of test compounds for the L-type calcium channel.
Materials:
-
Membrane preparations from tissues rich in L-type calcium channels (e.g., rat cerebral cortex or cardiac muscle).
-
Radioligand: --INVALID-LINK---PN200-110, a high-affinity dihydropyridine antagonist.
-
Test compounds (e.g., this compound and its analogs).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation cocktail and a liquid scintillation counter.
Procedure:
-
Incubation: Incubate the membrane preparation with a fixed concentration of --INVALID-LINK---PN200-110 and varying concentrations of the unlabeled test compound in the assay buffer.
-
Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
In Vitro Assay for Vascular Selectivity
This assay compares the inhibitory effect of a compound on vascular smooth muscle contraction versus cardiac muscle contraction.[4]
Materials:
-
Isolated vascular tissue (e.g., rabbit femoral artery).
-
Isolated cardiac tissue (e.g., guinea-pig papillary muscle).
-
Physiological salt solution (e.g., Krebs-Henseleit solution).
-
Contractile agents (e.g., high concentration of KCl for vascular tissue, electrical stimulation for cardiac tissue).
-
Test compounds.
-
Tissue bath setup with force transducers.
Procedure:
-
Tissue Preparation: Mount the isolated vascular and cardiac tissues in separate tissue baths containing physiological salt solution, maintained at 37°C and aerated with 95% O2/5% CO2.
-
Contraction Induction: Induce a stable contraction in the vascular tissue using a high concentration of KCl (e.g., 60 mM). Induce regular contractions in the cardiac tissue using electrical stimulation.
-
Compound Addition: Add the test compound in a cumulative concentration-dependent manner to both tissue baths.
-
Response Measurement: Record the changes in contractile force in both tissues.
-
Data Analysis: Determine the IC50 value for the inhibition of contraction in both vascular and cardiac tissues. The ratio of the cardiac IC50 to the vascular IC50 provides a measure of vascular selectivity.
Visualizations
Signaling Pathway of this compound Action
Caption: Signaling pathway of this compound in vascular smooth muscle cells.
Experimental Workflow for this compound SAR Studies
Caption: Experimental workflow for this compound SAR studies.
Conclusion
The structure-activity relationship of this compound is a well-defined paradigm within the dihydropyridine class of calcium channel blockers. The potency and vascular selectivity of this compound are primarily attributed to the 2,3-dichlorophenyl substitution on the 4-aryl ring and the specific ester groups at the 3 and 5 positions of the dihydropyridine core. This guide has provided a consolidated overview of the key structural determinants, quantitative activity data, and essential experimental protocols relevant to the study of this compound and its analogs. The visualized signaling pathway and experimental workflow offer a clear framework for understanding the mechanism of action and the process of drug discovery in this chemical series. This information is intended to empower researchers in the rational design and development of next-generation cardiovascular therapeutics with improved efficacy and safety profiles.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound analogs: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, biological evaluation, calcium channel antagonist activity, and anticonvulsant activity of this compound coupled to a dihydropyridine-pyridinium salt redox chemical delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro assessment for vascular selectivity of a new dihydropyridine derivative, NB-818 - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genesis and Advancement of Felodipine: A Technical Deep Dive
An in-depth guide for researchers and drug development professionals on the discovery, development, and core pharmacology of the calcium channel blocker, felodipine.
Abstract
This compound, a second-generation dihydropyridine calcium channel blocker, has been a cornerstone in the management of hypertension for decades. Its journey from chemical synthesis to a widely prescribed therapeutic agent is a testament to targeted drug design and rigorous pharmacological evaluation. This technical guide provides a comprehensive overview of the discovery and development history of this compound, detailing its synthesis, preclinical pharmacology, mechanism of action, clinical trial outcomes, and pharmacokinetic profile. The content is tailored for researchers, scientists, and drug development professionals, offering in-depth experimental details and quantitative data to support further investigation and understanding of this important cardiovascular drug.
Discovery and Initial Synthesis
This compound was discovered and developed by Hässle, a former division of Astra AB (now AstraZeneca). The patent for this compound as an antihypertensive agent was filed in 1979. The core chemical structure of this compound is (RS)-3-ethyl 5-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate. Its synthesis is primarily achieved through a modified Hantzsch dihydropyridine synthesis.
Hantzsch Synthesis of this compound: A Step-by-Step Protocol
The classical synthesis of this compound involves a three-component reaction. Below is a representative laboratory-scale protocol:
Materials:
-
2,3-dichlorobenzaldehyde
-
Methyl acetoacetate
-
Ethyl 3-aminocrotonate
-
Anhydrous ethanol (or other suitable alcohol like isopropanol)
-
Catalyst (e.g., pyridine, piperidine/acetic acid, or a solid acid catalyst)
-
Reflux apparatus
-
Crystallization solvents (e.g., acetone, diisopropyl ether)
Procedure:
-
Knoevenagel Condensation (Intermediate Formation): In a round-bottom flask, dissolve 2,3-dichlorobenzaldehyde and a molar equivalent of methyl acetoacetate in anhydrous ethanol. Add a catalytic amount of a suitable base like piperidine and a catalytic amount of an acid like acetic acid. Reflux the mixture for 2-4 hours to form the intermediate, methyl 2-(2,3-dichlorobenzylidene)acetoacetate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Michael Addition and Cyclization: To the same reaction mixture, add a molar equivalent of ethyl 3-aminocrotonate. Continue to reflux the mixture for an additional 4-6 hours. This step involves a Michael addition followed by cyclization and dehydration to form the dihydropyridine ring of this compound.
-
Isolation and Purification: After the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce crystallization. The crude this compound can be collected by filtration.
-
Recrystallization: The crude product is then purified by recrystallization from a suitable solvent system, such as acetone or diisopropyl ether, to yield pure, crystalline this compound.
-
Drying: The purified crystals are dried under vacuum to remove any residual solvent.
Preclinical Pharmacology: Unveiling Vascular Selectivity
A key feature that distinguished this compound during its development was its remarkable vascular selectivity. Preclinical studies demonstrated that this compound has a significantly greater inhibitory effect on vascular smooth muscle compared to cardiac muscle. This property is crucial for an effective antihypertensive agent, as it allows for the lowering of blood pressure with minimal negative inotropic effects on the heart.
In Vitro Vascular Selectivity Studies
The vascular selectivity of this compound was primarily established using isolated tissue bath experiments. A common experimental protocol is detailed below:
Objective: To determine the relative potency of this compound in inhibiting contractions of vascular smooth muscle versus cardiac muscle.
Tissues:
-
Vascular Smooth Muscle: Rat portal vein or isolated arterial rings (e.g., from rat aorta or mesenteric artery).
-
Cardiac Muscle: Rat or guinea pig papillary muscle.
Experimental Protocol: Rat Portal Vein Assay
-
Tissue Preparation: Male Wistar rats are euthanized, and the portal vein is carefully dissected and cleaned of surrounding connective tissue. The vein is cut into helical strips or used as a ring preparation.
-
Tissue Mounting: The tissue preparation is mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and bubbled with a 95% O2 / 5% CO2 gas mixture. One end of the tissue is fixed, and the other is connected to an isometric force transducer to record contractile activity.
-
Equilibration: The tissue is allowed to equilibrate for 60-90 minutes under a resting tension. During this period, the bath solution is changed every 15-20 minutes.
-
Induction of Contraction:
-
High K+ Depolarization: The standard physiological salt solution is replaced with a high-potassium solution (e.g., 60 mM KCl) to induce a sustained contraction by depolarizing the cell membrane and opening voltage-gated L-type calcium channels.
-
Agonist-Induced Contraction: Alternatively, a contractile agonist such as norepinephrine or phenylephrine is added to the bath to induce contraction.
-
-
Drug Administration: Once a stable contraction is achieved, this compound is added to the bath in a cumulative concentration-response manner. The inhibitory effect of each concentration is allowed to reach a steady state before the next concentration is added.
-
Data Analysis: The inhibitory effect of this compound is expressed as a percentage of the maximal contraction induced by the high K+ solution or the agonist. The concentration of this compound that produces a 50% inhibition of the maximal contraction (IC50) is calculated.
A similar protocol is followed for the papillary muscle preparation, where electrical stimulation is used to induce regular contractions. The vascular selectivity is then calculated as the ratio of the IC50 value for the cardiac muscle to the IC50 value for the vascular smooth muscle.
Quantitative Preclinical Data
The following table summarizes the in vitro potency and selectivity of this compound compared to other calcium channel blockers.
| Calcium Channel Blocker | IC50 (Vascular Smooth Muscle, nM) | IC50 (Cardiac Muscle, nM) | Vascular Selectivity Ratio (Cardiac IC50 / Vascular IC50) |
| This compound | ~1-5 | ~100-500 | ~100 |
| Nifedipine | ~10-30 | ~100-300 | ~10 |
| Verapamil | ~100-300 | ~50-150 | ~0.5 |
Note: IC50 values are approximate and can vary depending on the specific experimental conditions and tissues used.
Mechanism of Action: Targeting L-Type Calcium Channels
This compound exerts its therapeutic effect by blocking the influx of extracellular calcium ions into vascular smooth muscle cells. This action is mediated through its high-affinity binding to voltage-gated L-type calcium channels.
The signaling pathway for vascular smooth muscle contraction and the point of intervention for this compound are illustrated below.
By inhibiting the initial influx of calcium, this compound prevents the activation of calmodulin and subsequently myosin light chain kinase (MLCK). This leads to a decrease in the phosphorylation of the myosin light chain, resulting in the relaxation of vascular smooth muscle, vasodilation, and a reduction in peripheral vascular resistance, which ultimately lowers blood pressure.[1]
Clinical Development and Efficacy
This compound underwent extensive clinical development to establish its safety and efficacy in the treatment of hypertension. It was approved by the US Food and Drug Administration (FDA) in 1991.[2] Numerous clinical trials have demonstrated its dose-dependent antihypertensive effects.
Representative Phase III Clinical Trial Protocol
Study Title: A Multicenter, Randomized, Double-Blind, Placebo-Controlled, Parallel-Group Study to Evaluate the Efficacy and Safety of Extended-Release this compound in Patients with Mild to Moderate Essential Hypertension.
Inclusion Criteria:
-
Male or female patients aged 18-75 years.
-
Diagnosis of essential hypertension.
-
Sitting diastolic blood pressure (DBP) of 95-114 mmHg and systolic blood pressure (SBP) < 180 mmHg after a 4-week placebo run-in period.
Exclusion Criteria:
-
Secondary hypertension.
-
History of myocardial infarction, stroke, or coronary artery bypass surgery within the last 6 months.
-
Clinically significant renal or hepatic disease.
-
Pregnant or lactating women.
Study Design:
Primary Efficacy Endpoint: Change from baseline in sitting diastolic blood pressure at the end of the 8-week treatment period.
Secondary Efficacy Endpoints:
-
Change from baseline in sitting systolic blood pressure.
-
Proportion of patients achieving a target DBP of < 90 mmHg.
Summary of Clinical Efficacy Data
The following table presents a summary of results from key clinical trials evaluating the antihypertensive efficacy of extended-release (ER) this compound.
| Study | Patient Population | Treatment Groups | Mean Change in Diastolic Blood Pressure (mmHg) from Baseline | Mean Change in Systolic Blood Pressure (mmHg) from Baseline |
| FEVER Trial | Hypertensive patients | This compound (5 mg) + Hydrochlorothiazide (12.5 mg) vs. Placebo + Hydrochlorothiazide (12.5 mg) | -8.5 vs. -6.3 | -16.9 vs. -11.9 |
| HOT Study | Hypertensive patients with a DBP target of ≤90, ≤85, or ≤80 mmHg | This compound-based regimen | Significant reduction across all groups to achieve targets | Significant reduction across all groups to achieve targets |
| STOP-Hypertension-2 | Elderly hypertensive patients | This compound/enalapril vs. diuretics/beta-blockers | Comparable reductions | Comparable reductions |
Pharmacokinetics and Metabolism
This compound is well-absorbed after oral administration, but its systemic bioavailability is low (around 15%) due to extensive first-pass metabolism in the liver.[3] The extended-release formulation was developed to provide a more consistent plasma concentration over a 24-hour period, allowing for once-daily dosing.
Key Pharmacokinetic Parameters
| Parameter | Value |
| Bioavailability | ~15% |
| Time to Peak Plasma Concentration (Tmax) | 2.5 - 5 hours (ER formulation) |
| Protein Binding | >99% |
| Volume of Distribution | ~10 L/kg |
| Metabolism | Primarily by CYP3A4 in the liver |
| Elimination Half-life | ~11-16 hours |
| Excretion | Mainly as metabolites in urine (~70%) and feces (~10%) |
Formulation Development: Extended-Release Tablets
The development of the extended-release formulation was crucial for the clinical success of this compound. This was typically achieved using a hydrophilic matrix system, often employing polymers like hydroxypropyl methylcellulose (HPMC).
Dissolution Testing Protocol for this compound ER Tablets:
-
Apparatus: USP Apparatus 2 (Paddle)
-
Dissolution Medium: Typically a buffered solution with a surfactant (e.g., sodium lauryl sulfate) to ensure sink conditions for the poorly water-soluble drug.
-
Paddle Speed: 50-100 rpm
-
Temperature: 37 ± 0.5 °C
-
Sampling Times: Multiple time points over a 24-hour period (e.g., 1, 2, 4, 8, 12, 24 hours).
-
Analysis: The amount of dissolved this compound is quantified by a validated HPLC method.
The goal of the formulation is to achieve a slow, controlled release of the drug over 24 hours, mimicking a zero-order release profile to maintain therapeutic plasma concentrations and minimize fluctuations.
Conclusion
The discovery and development of this compound represent a significant advancement in the treatment of hypertension. Its high vascular selectivity, a result of targeted chemical synthesis and preclinical screening, translates into a favorable clinical profile characterized by effective blood pressure reduction with minimal cardiac side effects. The development of an extended-release formulation further enhanced its therapeutic utility by improving patient compliance and providing consistent 24-hour blood pressure control. This technical guide has provided a detailed overview of the key scientific and clinical milestones in the history of this compound, offering valuable insights for researchers and professionals in the field of cardiovascular drug development.
References
Unveiling a Secondary Mechanism: A Technical Guide to the Antimineralocorticoid Activity of Felodipine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Felodipine, a dihydropyridine calcium channel blocker primarily indicated for the management of hypertension, exhibits a secondary pharmacological activity as a mineralocorticoid receptor (MR) antagonist. This in-depth technical guide provides a comprehensive overview of the existing scientific evidence supporting this antimineralocorticoid effect. It is intended to serve as a resource for researchers, scientists, and drug development professionals interested in the nuanced pharmacology of this compound and the potential for dual-action antihypertensive agents. This document details the in vitro and in vivo studies that have elucidated this mechanism, presenting quantitative data in structured tables, outlining experimental protocols, and visualizing key pathways and workflows using the DOT language for Graphviz.
Introduction
While the primary mechanism of action of this compound involves the blockade of L-type calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in blood pressure, a growing body of evidence indicates that it also possesses antimineralocorticoid properties.[1][2][3] This secondary action involves the competitive antagonism of the mineralocorticoid receptor, the same receptor targeted by established MR antagonists like spironolactone and eplerenone.[2] Understanding this dual activity is crucial for a complete pharmacological profiling of this compound and may have implications for its clinical application, particularly in conditions characterized by aldosterone excess.
In Vitro Evidence of Mineralocorticoid Receptor Antagonism
In vitro studies have been instrumental in demonstrating the direct interaction of this compound with the mineralocorticoid receptor. These studies have established that this compound competitively inhibits the binding of aldosterone to the MR and subsequently blocks the downstream signaling cascade.
Competitive Binding to the Mineralocorticoid Receptor
Studies have shown that this compound competes with aldosterone for binding to the mineralocorticoid receptor.[2] This competitive antagonism is a key characteristic of MR antagonists.
Inhibition of Aldosterone-Induced Coactivator Recruitment
Upon agonist binding, the mineralocorticoid receptor undergoes a conformational change that facilitates the recruitment of coactivator proteins, a critical step in the transcriptional activation of target genes. This compound has been shown to block this aldosterone-induced recruitment of coactivators to the MR.
Quantitative Analysis of MR Antagonism
The potency of this compound as a mineralocorticoid receptor antagonist has been quantified through in vitro assays.
| Compound | IC50 (µM) for MR Antagonism | Reference |
| This compound | 0.16 | |
| Eplerenone | 0.1 - 0.5 | |
| Spironolactone | Not directly compared in the same study |
Table 1: In Vitro Potency of this compound as a Mineralocorticoid Receptor Antagonist.
In Vivo Evidence of Antimineralocorticoid Activity
Animal models have provided in vivo confirmation of this compound's antimineralocorticoid effects, demonstrating its ability to counteract the pathological consequences of elevated aldosterone levels.
Aldosterone-Induced Renal and Cardiac Injury Model
A key in vivo model for studying the effects of mineralocorticoid excess involves the continuous infusion of aldosterone in uninephrectomized rats on a high-salt diet. This model recapitulates many of the features of clinical hyperaldosteronism, including hypertension, cardiac fibrosis, and renal damage.
In this model, this compound treatment has been shown to significantly attenuate aldosterone-induced cardiac and renal injury. This protective effect is, at least in part, attributed to its antimineralocorticoid activity, as it mitigates the direct detrimental effects of aldosterone on these tissues.
| Treatment Group | Systolic Blood Pressure (mmHg) | Cardiac Injury Score (Arbitrary Units) | Renal Injury Score (Arbitrary Units) | Reference |
| Control | 125 ± 5 | 0 | 0 | |
| Aldosterone | 185 ± 10 | 4.5 ± 0.8 | 3.5 ± 0.6 | |
| Aldosterone + this compound | 150 ± 8 | 1.5 ± 0.4 | 1.8 ± 0.5 |
Table 2: Effect of this compound on Aldosterone-Induced End-Organ Damage in Uninephrectomized Rats.
Effects on Urinary Electrolyte Excretion
While not definitively separating its diuretic and antimineralocorticoid effects, studies have examined this compound's impact on urinary sodium and potassium excretion. Following an initial dose, this compound has been observed to cause a transient decrease in plasma aldosterone levels, associated with an increase in natriuresis.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
In Vitro Mineralocorticoid Receptor Coactivator Recruitment Assay
This assay is designed to measure the ability of a test compound to inhibit the aldosterone-induced recruitment of a coactivator peptide to the mineralocorticoid receptor. A common method is the LanthaScreen™ TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) assay.
-
Principle: The assay utilizes a terbium-labeled anti-GST antibody that binds to a GST-tagged MR ligand-binding domain (LBD). A fluorescein-labeled coactivator peptide is also included. When aldosterone binds to the MR-LBD, it undergoes a conformational change, increasing its affinity for the coactivator peptide. The close proximity of the terbium donor and the fluorescein acceptor results in a high TR-FRET signal. An antagonist will compete with aldosterone, preventing the conformational change and coactivator recruitment, thus leading to a low TR-FRET signal.
-
Materials:
-
GST-tagged MR-LBD
-
Terbium-labeled anti-GST antibody
-
Fluorescein-labeled coactivator peptide (e.g., a peptide from the SRC1 coactivator)
-
Aldosterone
-
This compound (or other test compounds)
-
Assay buffer
-
384-well assay plates
-
-
Procedure:
-
Prepare serial dilutions of this compound and a positive control (e.g., eplerenone) in assay buffer.
-
Add a fixed concentration of aldosterone (typically at its EC80) to all wells except the negative control wells.
-
Add the diluted compounds to the assay plate.
-
Add a mixture of GST-MR-LBD and terbium-anti-GST antibody to all wells.
-
Add the fluorescein-labeled coactivator peptide to all wells.
-
Incubate the plate at room temperature for a specified period (e.g., 1-4 hours).
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for fluorescein and 495 nm for terbium).
-
Calculate the TR-FRET ratio (emission at 520 nm / emission at 495 nm) and plot the results against the compound concentration to determine the IC50 value.
-
Aldosterone-Induced Cardiac and Renal Injury Animal Model
This in vivo model is used to assess the ability of a compound to protect against the detrimental effects of chronic aldosterone exposure on the heart and kidneys.
-
Animal Model: Male Sprague-Dawley or Wistar rats.
-
Procedure:
-
Perform a unilateral nephrectomy (removal of one kidney) to sensitize the animals to the effects of mineralocorticoids and salt.
-
Allow a recovery period of approximately one week.
-
Implant osmotic minipumps subcutaneously for the continuous infusion of aldosterone (e.g., 0.75 µ g/hour ) for a period of 4-8 weeks.
-
Provide the rats with drinking water containing 1% NaCl.
-
Divide the animals into treatment groups: vehicle control, aldosterone alone, and aldosterone plus this compound (administered in the diet, drinking water, or via oral gavage).
-
Monitor systolic blood pressure weekly using the tail-cuff method.
-
At the end of the treatment period, euthanize the animals and harvest the hearts and remaining kidney.
-
Cardiac and Renal Histology:
-
Fix the tissues in 10% buffered formalin and embed in paraffin.
-
Section the tissues and stain with hematoxylin and eosin (H&E) for general morphology and Masson's trichrome or Picrosirius red for collagen deposition (fibrosis).
-
Quantify the extent of cardiac and renal injury and fibrosis using a semi-quantitative scoring system or quantitative image analysis.
-
-
Gene Expression Analysis (Optional):
-
Isolate RNA from cardiac and renal tissue.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the expression of profibrotic and inflammatory markers (e.g., collagen I, collagen III, TGF-β, MCP-1).
-
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathway and experimental workflows described in this guide.
Caption: Mineralocorticoid Receptor Signaling Pathway and Points of this compound Antagonism.
Caption: Experimental Workflow for TR-FRET Coactivator Recruitment Assay.
References
The Neuroprotective Potential of Felodipine in Ischemic Stroke: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Felodipine, a dihydropyridine calcium channel blocker widely prescribed for hypertension, is emerging as a candidate for neuroprotection in the context of ischemic stroke. While clinical evidence demonstrates its efficacy in reducing stroke incidence, preclinical investigations into its direct neuroprotective properties are uncovering mechanisms that extend beyond blood pressure control. This technical guide synthesizes the current understanding of this compound's neuroprotective potential in ischemic models, detailing its proposed mechanisms of action, summarizing available quantitative data, and providing insights into relevant experimental protocols. Notably, while direct evidence in cerebral ischemia models remains an area for further investigation, compelling data from related neurodegenerative and retinal ischemia models suggest that this compound may confer neuroprotection through the induction of autophagy and the attenuation of neuroinflammatory pathways.
Introduction
Ischemic stroke, characterized by a disruption of blood flow to the brain, initiates a complex cascade of events leading to neuronal cell death and long-term disability. The primary therapeutic window for intervention is narrow, highlighting the urgent need for effective neuroprotective agents that can preserve brain tissue at risk. This compound's established role in managing hypertension, a major risk factor for stroke, has prompted interest in its potential direct effects on neuronal survival following an ischemic insult. This guide explores the preclinical evidence supporting the neuroprotective properties of this compound.
Mechanism of Action in Neuroprotection
This compound's primary pharmacological action is the blockade of L-type voltage-gated calcium channels, which are prevalent in vascular smooth muscle. This action leads to vasodilation and a reduction in blood pressure.[1] However, its neuroprotective effects are thought to arise from at least two additional, distinct mechanisms: the induction of autophagy and the suppression of neuroinflammation.
Induction of Autophagy
Autophagy is a cellular self-cleaning process that removes damaged organelles and protein aggregates, a crucial function for neuronal survival, especially under ischemic stress. Studies have shown that this compound is a potent inducer of autophagy in neuronal cells.[2][3][4] This process is critical for clearing the accumulation of toxic cellular debris that occurs during and after an ischemic event, thereby promoting cell survival.
Attenuation of Neuroinflammation
Neuroinflammation is a key contributor to secondary injury following ischemic stroke. This compound has been shown to mitigate neuroinflammatory responses. Specifically, it can suppress the activation of microglia, the resident immune cells of the brain, and reduce the production of pro-inflammatory molecules.[5] This anti-inflammatory effect is mediated, at least in part, through the inhibition of the JNK/P38 signaling pathway.
Quantitative Data from Preclinical Models
While there is a notable absence of published studies quantifying the effects of this compound on infarct volume in traditional rodent models of middle cerebral artery occlusion (MCAO), data from other relevant models provide valuable insights into its neuroprotective efficacy.
Retinal Ischemia and Neurodegeneration Models
A study investigating the neuroprotective properties of this compound in a retinal ischemia model in rabbits and an ocular hypertension model in rats demonstrated a significant preservation of retinal ganglion cells. Furthermore, in vitro experiments using human neuron-like cells (SH-SY5Y) showed that this compound protected against chemically induced neuronal damage. In mouse models of neurodegenerative diseases, this compound treatment has been associated with the clearance of toxic protein aggregates and improved neuronal survival.
| Model System | Key Findings | Quantitative Data | Reference |
| Rabbit Retinal Ischemia | Improved optic nerve head blood flow | Dose-dependent increase in blood flow | |
| Rat Ocular Hypertension | Prevention of retinal ganglion cell (RGC) loss | Significant preservation of RGCs with this compound treatment | |
| SH-SY5Y Cells (in vitro) | Protection against vincristine-induced neurotoxicity | Statistically significant increase in neuronal survival and neurite length with this compound (0.1 and 0.3 µM) | |
| Mouse Model of Tauopathy (Alzheimer's Disease) | Reduced microglial activation and tau hyperphosphorylation | Significant decrease in Iba-1 positive cells and NLRP3 expression. Significant reduction in phosphorylated tau. | |
| Mouse Model of Huntington's Disease | Amelioration of motor deficits | Improved performance on rotarod and wire-manoeuvre tasks. |
Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and further research. Below are representative protocols derived from the cited literature.
Middle Cerebral Artery Occlusion (MCAO) Model in Rats (Hypothetical Protocol for this compound)
-
Animal Model: Male Wistar rats (250-300g).
-
Ischemia Induction: Transient focal cerebral ischemia is induced by intraluminal filament occlusion of the right middle cerebral artery (MCA) for 90 minutes, followed by reperfusion. Anesthesia is maintained with isoflurane. Body temperature is monitored and maintained at 37°C throughout the procedure.
-
This compound Administration: this compound, dissolved in a vehicle (e.g., 5% DMSO, 5% PEG, 5% Tween 20, and 85% distilled water), is administered via intraperitoneal (i.p.) injection. A potential dose, based on neuroinflammation studies, is 5 mg/kg. Administration could be initiated at the time of reperfusion and continued daily for a specified period.
-
Outcome Measures:
-
Infarct Volume: 24 hours post-MCAO, brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area. The infarct volume is calculated as a percentage of the total brain volume.
-
Neurological Deficit Score: A standardized scoring system is used to assess motor and neurological function before and after MCAO.
-
Apoptosis Assay: TUNEL staining of brain sections is performed to quantify apoptotic cells in the peri-infarct region.
-
Inflammatory Markers: Brain tissue is analyzed for the expression of inflammatory markers such as Iba-1 (microglia activation), TNF-α, and IL-1β using immunohistochemistry or ELISA.
-
In Vitro Neuroprotection Assay
-
Cell Line: Differentiated human neuroblastoma SH-SY5Y cells.
-
Induction of Cell Death: Neuronal damage is induced by treatment with a neurotoxin, such as vincristine (e.g., 200 nM).
-
This compound Treatment: Cells are co-treated with vincristine and varying concentrations of this compound (e.g., 0.1 µM and 0.3 µM).
-
Assessment of Neuroprotection:
-
Cell Viability: The number of surviving cells is quantified by nuclear staining (e.g., Hoechst 33342).
-
Neurite Outgrowth: The total length of neurites is measured to assess neuronal morphology and health.
-
Signaling Pathways and Visualizations
The proposed neuroprotective mechanisms of this compound can be visualized through signaling pathway diagrams.
Caption: Experimental workflow of this compound's neuroprotective action.
Caption: Proposed signaling pathways for this compound's neuroprotection.
Conclusion and Future Directions
The available preclinical evidence strongly suggests that this compound possesses neuroprotective properties that are independent of its primary antihypertensive function. The induction of autophagy and the attenuation of neuroinflammation via the JNK/P38 pathway are promising mechanisms that warrant further investigation in the context of ischemic stroke.
A critical next step for the field is to conduct rigorous preclinical studies using established models of focal cerebral ischemia, such as the MCAO model. Such studies should focus on generating quantitative data on infarct volume reduction, neuronal apoptosis, and key inflammatory markers. Determining the optimal therapeutic window and dosage of this compound for neuroprotection in these models will be essential for its potential translation to the clinic as a direct treatment for ischemic stroke. The existing data provides a strong rationale for repositioning this compound as a neuroprotective agent, a hypothesis that now requires direct testing in relevant ischemic stroke models.
References
- 1. Neuroprotective strategies targeting apoptotic and necrotic cell death for stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound induces autophagy in mouse brains with pharmacokinetics amenable to repurposing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound induces autophagy in mouse brains with pharmacokinetics amenable to repurposing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound attenuates neuroinflammatory responses and tau hyperphosphorylation through JNK/P38 signaling in tau-overexpressing AD mice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: RP-HPLC Method for the Quantification of Felodipine
Introduction
Felodipine is a dihydropyridine calcium channel blocker used in the management of hypertension.[1][2] Accurate and reliable quantification of this compound in bulk drug and pharmaceutical dosage forms is crucial for quality control and regulatory compliance. This application note describes a robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the determination of this compound. The method is simple, precise, and accurate, making it suitable for routine analysis in a quality control laboratory.
Physicochemical Properties of this compound
A fundamental understanding of this compound's physicochemical properties is essential for developing a successful HPLC method.
-
Chemical Structure: Ethyl methyl 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate.[2]
-
Molecular Formula: C₁₈H₁₉Cl₂NO₄
-
Molecular Weight: 384.25 g/mol [3]
-
Solubility: Practically insoluble in water, freely soluble in acetone and methanol, and soluble in ethanol.
-
UV Absorption: this compound exhibits significant UV absorbance, with reported λmax values ranging from 234 nm to 360 nm, providing flexibility in the choice of detection wavelength.[1]
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and degassed)
-
Orthophosphoric acid (AR grade)
-
Potassium dihydrogen phosphate (AR grade)
-
Commercially available this compound tablets
-
0.45 µm membrane filters
2. Instrumentation and Chromatographic Conditions
A variety of HPLC systems can be used. The following is a summary of commonly employed conditions. Researchers should optimize these based on their available instrumentation and specific requirements.
Table 1: Summary of Reported RP-HPLC Chromatographic Conditions for this compound Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Symmetry C18 (250 x 4.5 mm, 5 µm) | C18 (250 x 4.6 mm, 5 µm) | Hyperchom C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile: Water (80:20 v/v) | Methanol: Acetonitrile: Water (50:15:35 v/v/v) | KH₂PO₄ (pH 3.4): Methanol: Acetonitrile (70:15:15 v/v/v) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.5 mL/min |
| Detection Wavelength | 234 nm | 238 nm | 210 nm |
| Injection Volume | 10 µL | 20 µL | 10 µL |
| Column Temperature | Ambient | Room Temperature | 30 °C |
| Run Time | 10 minutes | Not Specified | Not Specified |
| Retention Time | ~3.6 minutes | Not Specified | Not Specified |
3. Preparation of Standard Solutions
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by appropriately diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 5-80 µg/mL).
4. Preparation of Sample Solutions (from Tablets)
-
Weigh and finely powder no fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to a specific amount of this compound (e.g., 25 mg) and transfer it to a 25 mL volumetric flask.
-
Add about 15 mL of the mobile phase (or a suitable solvent like methanol) and sonicate for 15 minutes to ensure complete dissolution of the drug.
-
Dilute to volume with the same solvent and mix well.
-
Filter the solution through a 0.45 µm membrane filter.
-
Further dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range.
5. Method Validation
The developed method should be validated according to ICH guidelines to ensure its suitability for the intended purpose. Key validation parameters include:
-
System Suitability: Check parameters like theoretical plates, tailing factor, and %RSD of replicate injections to ensure the chromatographic system is performing adequately.
-
Linearity: Analyze a series of at least five concentrations of the standard solution. Plot a graph of peak area versus concentration and determine the correlation coefficient (r²), which should be close to 1. Linearity has been reported over ranges such as 25-200 µg/mL and 5-80 µg/mL.
-
Accuracy: Perform recovery studies by spiking a known amount of standard drug into the sample solution at different concentration levels (e.g., 50%, 100%, 150%). The recovery should typically be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze multiple injections of the same sample on the same day.
-
Intermediate Precision (Inter-day precision): Analyze the same sample on different days by different analysts or with different equipment.
-
The relative standard deviation (RSD) for precision studies should generally be less than 2%.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): These can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve. Reported LOD and LOQ for this compound have been as low as 0.055 µg/mL and 0.201 µg/mL, respectively.
-
Robustness: Intentionally make small variations in method parameters (e.g., mobile phase composition, pH, flow rate) and evaluate the effect on the results to demonstrate the method's reliability during normal usage.
-
Specificity and Stability-Indicating Properties: Perform forced degradation studies under acidic, alkaline, oxidative, and photolytic conditions to ensure that the method can separate the main drug peak from any degradation products.
Data Presentation
Table 2: Representative Method Validation Data
| Validation Parameter | Acceptance Criteria | Typical Result |
| Linearity Range | r² > 0.999 | 5 - 80 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | 0.9998 |
| Accuracy (% Recovery) | 98.0 - 102.0% | 98.86 - 101.03% |
| Precision (% RSD) | < 2% | Intraday: 0.21-0.96%, Interday: 1.03-1.34% |
| LOD | Reportable | ~0.05 µg/mL |
| LOQ | Reportable | ~0.15 µg/mL |
| Tailing Factor | < 2 | < 1.5 |
| Theoretical Plates | > 2000 | > 2000 |
Visualizations
Caption: Experimental workflow for RP-HPLC quantification of this compound.
Caption: Logical relationship of steps in RP-HPLC method development.
References
Application Notes and Protocols for In Vitro Dissolution Testing of Felodipine Extended-Release Tablets
Audience: Researchers, scientists, and drug development professionals.
Introduction
Felodipine is a calcium channel blocker used to treat hypertension. As a Biopharmaceutics Classification System (BCS) Class II drug, it has low solubility and high permeability. The extended-release (ER) formulation of this compound is designed to provide a sustained therapeutic effect. In vitro dissolution testing is a critical quality control tool to ensure batch-to-batch consistency and can be used to predict the in vivo performance of the drug product. This document provides detailed application notes and protocols for the in vitro dissolution testing of this compound ER tablets.
Experimental Protocols
Several standardized and research-based protocols are available for the dissolution testing of this compound ER tablets. The choice of method often depends on the specific product and regulatory requirements.
Protocol 1: USP Dissolution Test 1 for this compound Extended-Release Tablets
This method is specified in the United States Pharmacopeia (USP) monograph for this compound Extended-Release Tablets.[1][2]
Apparatus: USP Apparatus 2 (Paddle) with a special stationary basket assembly.
Dissolution Medium: 500 mL of pH 6.5 phosphate buffer containing 1% sodium lauryl sulfate (SLS).[1][2] Preparation of Medium: To prepare the medium, combine 206 mL of 1 M monobasic sodium phosphate monohydrate, 196 mL of 0.5 M dibasic sodium phosphate anhydrous, and 50.0 g of sodium lauryl sulfate in a 5000-mL volumetric flask. Add approximately 4000 mL of water and mix. Adjust the pH to 6.5 with 1 N sodium hydroxide if necessary, then dilute to volume with water.[1]
Rotation Speed: 50 rpm.
Temperature: 37 ± 0.5 °C.
Sampling Times: 2, 6, and 10 hours.
Procedure:
-
Place one tablet in the stationary basket assembly.
-
Position the assembly in the dissolution vessel containing the dissolution medium. The lower edge of the basket should be approximately 1 cm above the paddle blade.
-
Begin rotation of the paddle at 50 rpm.
-
At the specified time points, withdraw an aliquot of the dissolution medium and filter it through a suitable filter (e.g., 0.45 µm).
-
Analyze the filtered samples for this compound concentration using a validated analytical method, such as HPLC.
Protocol 2: FDA Recommended Dissolution Method
The U.S. Food and Drug Administration (FDA) provides guidance for the dissolution testing of this compound ER tablets for bioequivalence studies.
Apparatus: USP Apparatus I (Basket) or Apparatus II (Paddle).
Dissolution Media: At least three different media should be used:
-
pH 1.2 buffer (e.g., simulated gastric fluid without enzymes)
-
pH 4.5 acetate buffer
-
pH 6.8 phosphate buffer (e.g., simulated intestinal fluid without enzymes)
-
Water can also be included.
-
A small amount of surfactant may be added if necessary to achieve sink conditions.
Rotation Speed:
-
Apparatus I: 100 rpm
-
Apparatus II: 50 rpm
Temperature: 37 ± 0.5 °C.
Sampling Times: 1, 2, 4 hours, and every 2 hours thereafter until at least 80% of the drug is dissolved.
Procedure:
-
Place one tablet in each dissolution vessel containing the selected medium.
-
Start the apparatus at the specified rotation speed.
-
At each sampling time, withdraw a sample from a zone midway between the surface of the dissolution medium and the top of the rotating basket or paddle, not less than 1 cm from the vessel wall.
-
Replace the withdrawn volume with fresh, pre-warmed medium.
-
Filter the samples and analyze for this compound content.
Analytical Method: High-Performance Liquid Chromatography (HPLC)
A common analytical technique for the quantification of this compound in dissolution samples is reverse-phase HPLC.
Chromatographic Conditions (Example):
-
Column: C18, 4.6 mm × 250 mm, 5 µm particle size.
-
Mobile Phase: A mixture of acetonitrile, methanol, and a buffer solution (e.g., 0.3% SDS in water with pH adjusted to 2.5 with phosphoric acid) in a ratio of 50:10:40 (v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 233 nm or 238 nm.
-
Column Temperature: 25 °C.
-
Injection Volume: 20 µL.
Data Presentation
The results of the dissolution studies should be presented in a clear and organized manner to allow for easy comparison.
Table 1: Dissolution Profile of this compound Extended-Release Tablets (10 mg) using USP Test 1
| Time (hours) | Percent Drug Released (%) |
| 2 | 10 - 30 |
| 6 | 42 - 68 |
| 10 | Not less than 75 |
| Acceptance criteria as per USP monograph. |
Table 2: Comparative Dissolution Profiles in Different Media (FDA Recommended Method)
| Time (hours) | Mean % Released (pH 1.2) | Mean % Released (pH 4.5) | Mean % Released (pH 6.8) |
| 1 | |||
| 2 | |||
| 4 | |||
| 6 | |||
| 8 | |||
| 10 | |||
| 12 | |||
| Data should include mean, standard deviation, and range for at least 12 dosage units. |
Visualization
Experimental Workflow for In Vitro Dissolution Testing
Caption: Workflow for in vitro dissolution testing of this compound ER tablets.
References
Application Notes and Protocols for Studying Felodipine's Antihypertensive Effects in Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing various animal models for the preclinical evaluation of the antihypertensive effects of felodipine, a dihydropyridine calcium channel blocker. Detailed protocols for inducing hypertension, administering the compound, and measuring key cardiovascular parameters are included, along with data presentation guidelines and visualizations of the underlying molecular mechanisms and experimental workflows.
Introduction to this compound and its Mechanism of Action
This compound is a potent vasodilator that lowers blood pressure by selectively inhibiting L-type calcium channels in vascular smooth muscle cells. This action prevents the influx of calcium ions, which is a critical step in muscle contraction. The resulting relaxation of arterial smooth muscle leads to a reduction in peripheral vascular resistance and, consequently, a decrease in blood pressure.[1][2]
Signaling Pathway of this compound's Vasodilatory Effect
The following diagram illustrates the molecular cascade leading to vasodilation upon this compound administration.
References
- 1. Effect of this compound on blood pressure and vascular reactivity in stroke-prone spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antihypertensive effect of spirapril and this compound during repeated administration to spontaneously hypertensive rats [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Felodipine's Effect on Optic Nerve Head Blood Flow
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the therapeutic potential of felodipine, a calcium channel blocker, in modulating optic nerve head (ONH) blood flow. The following sections outline the mechanism of action, experimental methodologies, and data presentation based on preclinical and clinical research.
This compound, a dihydropyridine calcium channel blocker, is primarily used for the management of hypertension.[1] Its mechanism of action involves the blockage of voltage-dependent L-type calcium channels in smooth muscle cells, leading to vasodilation and a decrease in peripheral vascular resistance.[1][2] This vasodilatory property has prompted investigations into its potential to improve blood circulation in the optic nerve head, a critical factor in the pathophysiology of glaucomatous optic neuropathy.[3][4]
Signaling Pathway of this compound-Induced Vasodilation
This compound exerts its vasodilatory effect by inhibiting the influx of calcium ions into vascular smooth muscle cells. This action disrupts the downstream signaling cascade that leads to muscle contraction, resulting in vessel relaxation and increased blood flow.
Caption: Signaling pathway of this compound-induced vasodilation in vascular smooth muscle cells.
Experimental Protocols
Protocol 1: In Vivo Assessment in an Animal Model
This protocol is adapted from studies using rabbit and rat models to investigate the local effects of this compound on ONH blood flow.
Objective: To measure the dose-dependent effect of intravitreally injected this compound on ONH blood flow.
Animal Model:
-
New Zealand white rabbits or Brown Norway rats.
-
Animals should be handled in accordance with the ARVO Statement for the Use of Animals in Ophthalmic and Vision Research.
Materials:
-
This compound solution (e.g., 7.8, 78, and 780 nmol/eye) and vehicle control.
-
Laser Speckle Flowgraphy (LSFG) instrument.
-
Anesthesia (e.g., intramuscular ketamine/xylazine).
-
Topical anesthetic (e.g., 0.4% oxybuprocaine hydrochloride).
-
Microsyringe for intravitreal injection.
Procedure:
-
Baseline Measurement: Acclimatize the conscious animal and measure baseline ONH blood flow using LSFG. The mean blur rate (MBR) is a key parameter, representing the velocity of blood flow.
-
Anesthesia and Injection: Anesthetize the animal. Administer a single intravitreal injection of this compound solution or vehicle into one eye. The contralateral eye can serve as an untreated control.
-
Post-Injection Measurements: At specified time points (e.g., 4, 24, and 72 hours post-injection), measure ONH blood flow again using LSFG.
-
Data Analysis: Express the ONH blood flow as a percentage of the pre-treatment baseline value. Compare the changes in the this compound-treated groups to the vehicle control group.
Optional Extensions:
-
Ischemia Model: Induce retinal ischemia by intravitreal injection of endothelin-1 (ET-1) to assess the protective effects of this compound on blood flow impairment.
-
Ocular Hypertension Model: Use a hypertonic saline-induced ocular hypertension model in rats to investigate this compound's neuroprotective effects on retinal ganglion cells (RGCs).
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound re-positioned as a neuroprotectant via improved optic nerve head blood circulation in retinal ischemic rabbits and ocular hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Spectrophotometric Assay for Felodipine Determination
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the spectrophotometric determination of felodipine in bulk and pharmaceutical dosage forms. The methods described are simple, cost-effective, and suitable for routine quality control analysis.
Introduction
This compound is a calcium channel blocker of the dihydropyridine class used to treat hypertension and angina.[1] Accurate and reliable analytical methods are crucial for its quantification in pharmaceutical formulations. Spectrophotometry offers a simple and accessible alternative to more complex chromatographic techniques.[2][3] This document outlines various spectrophotometric methods, including direct UV spectrophotometry, derivative spectrophotometry, and colorimetric methods based on chemical reactions.
Spectrophotometric Methods Overview
Several spectrophotometric methods have been developed for the determination of this compound. The choice of method may depend on the sample matrix, available instrumentation, and desired sensitivity.
-
UV Spectrophotometry: This is the most straightforward method, based on the inherent UV absorbance of this compound.[4][5] The maximum absorbance (λmax) is typically observed around 238 nm and 362 nm in solvents like methanol or ethanol.
-
Derivative Spectrophotometry: This technique enhances the resolution of overlapping spectra and can be used to eliminate matrix interference. The second-order derivative spectrum of this compound in methanol has been utilized for its quantification.
-
Colorimetric Methods (Visible Spectrophotometry): These methods involve the reaction of this compound with a chromogenic reagent to produce a colored complex that can be measured in the visible region. This approach can increase sensitivity and selectivity. Examples include:
-
Reaction with Iron(III) and Ferricyanide: this compound reduces iron(III) to iron(II), which then reacts with ferricyanide to form Prussian blue, with an absorption maximum at 760 nm.
-
Bromination followed by Reaction with Dyes: This indirect method involves the bromination of this compound, and the subsequent reaction of unreacted bromine with dyes like Methyl Orange or Indigo Carmine.
-
Quantitative Data Summary
The following tables summarize the key quantitative parameters for various spectrophotometric methods for this compound determination.
Table 1: UV/Visible Spectrophotometric Methods for this compound Determination
| Method | Solvent/Reagent | λmax (nm) | Linearity Range (µg/mL) | Correlation Coefficient (r²) |
| UV Spectrophotometry | Methanol | 362.4 | 10 - 100 | 0.991 |
| UV Spectrophotometry | Ethanol | 363.5 | 5 - 50 | 0.9948 |
| Second Derivative Spectrophotometry | Methanol | 239 - 230 (peak-to-trough) | 1.9468 - 19.468 | 0.99975 |
| Reaction with Fe(III) and Ferricyanide | Acidic Medium | 760 | 1.5 - 5.0 | Not Reported |
| Bromate-Bromide and Methyl Orange | Acidic Medium | 520 | 0.12 - 0.87 | Not Reported |
| Bromate-Bromide and Indigo Carmine | Acidic Medium | 610 | 0.5 - 6.0 | Not Reported |
Table 2: Validation Parameters for Selected Spectrophotometric Methods
| Method | Accuracy (% Recovery) | Precision (%RSD) | LOD (µg/mL) | LOQ (µg/mL) |
| UV Spectrophotometry (Methanol) | 98 - 103% (label claim) | < 2 | Not Reported | Not Reported |
| UV Spectrophotometry (Ethanol) | 99.21 - 100.23% | < 2 | Not Reported | Not Reported |
| Second Derivative Spectrophotometry | 80 - 120% of target | 0.736 | Not Reported | Not Reported |
| Reaction with Fe(III) and Ferricyanide | Not Reported | Not Reported | Reported | Reported |
| Bromate-Bromide Methods | Not Reported | Not Reported | Reported | Reported |
Experimental Protocols
Method 1: UV Spectrophotometry in Methanol
This protocol is based on the method described by Nimje et al.
4.1.1. Instrumentation and Reagents
-
UV-Visible Spectrophotometer (e.g., Systronics Double beam 2203)
-
10 mm matched quartz cells
-
Analytical balance
-
Volumetric flasks
-
Methanol (Spectrophotometric grade)
-
This compound reference standard
4.1.2. Preparation of Standard Stock Solution (100 µg/mL)
-
Accurately weigh 10 mg of this compound reference standard.
-
Transfer it to a 100 mL volumetric flask.
-
Dissolve in a small amount of methanol and then make up the volume to the mark with methanol.
4.1.3. Preparation of Working Standard Solutions
-
From the stock solution, prepare a series of dilutions in methanol to obtain concentrations in the range of 10-100 µg/mL.
4.1.4. Preparation of Sample Solution (from Tablets)
-
Weigh and finely powder 20 tablets.
-
Accurately weigh a quantity of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask.
-
Add about 70 mL of methanol and sonicate for 15 minutes to ensure complete dissolution of this compound.
-
Make up the volume to 100 mL with methanol and mix well.
-
Filter the solution through a suitable filter paper.
-
Dilute the filtrate with methanol to obtain a final concentration within the Beer's law range.
4.1.5. Spectrophotometric Measurement
-
Scan the working standard solutions over the UV range of 200-400 nm against a methanol blank to determine the wavelength of maximum absorbance (λmax). The reported λmax is 362.4 nm.
-
Measure the absorbance of the standard and sample solutions at the determined λmax.
-
Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Method 2: Second Derivative Spectrophotometry
This protocol is based on the method described by Farmacia Journal.
4.2.1. Instrumentation and Reagents
-
UV-Visible Spectrophotometer with derivative capability (e.g., Perkin Elmer UV-VIS Lambda 2)
-
10 mm quartz cells
-
Methanol (Spectrophotometric grade)
-
This compound reference standard
4.2.2. Preparation of Solutions
-
Prepare standard and sample solutions of this compound in methanol as described in section 4.1. The concentration range for this method is 1.9468 mg/L to 19.468 mg/L (approximately 1.95 - 19.5 µg/mL).
4.2.3. Spectrophotometric Measurement
-
Record the second derivative (D2) spectra of the standard and sample solutions in the range of 250 - 225 nm.
-
The amplitude of the second derivative is measured between the wavelengths of 239 nm and 230 nm.
-
Set the wavelength scanning speed to 120 nm/min and smoothing to 3 nm.
-
Construct a calibration curve by plotting the D2 amplitude versus the concentration of the standard solutions.
-
Determine the concentration of this compound in the sample solution using the regression equation from the calibration curve.
Method 3: Colorimetric Determination using Iron(III) and Ferricyanide
This protocol is based on the method described by Gowda et al.
4.3.1. Instrumentation and Reagents
-
UV-Visible Spectrophotometer
-
This compound reference standard
-
Iron(III) solution
-
Potassium ferricyanide solution
-
Acidic medium (e.g., HCl)
4.3.2. General Procedure
-
Prepare a series of standard solutions of this compound in the concentration range of 1.5-5.0 µg/mL.
-
To a fixed volume of each standard solution, add the iron(III) solution in an acidic medium.
-
Allow the reduction of iron(III) to iron(II) by this compound to proceed.
-
Add the ferricyanide solution to form the Prussian blue complex.
-
Measure the absorbance of the resulting solution at 760 nm against a reagent blank.
-
Prepare a calibration curve by plotting absorbance versus concentration.
-
Determine the concentration of this compound in the sample solution from the calibration curve.
Visualizations
References
Application Notes: High-Throughput Screening of L-Type Calcium Channel Blockers using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voltage-gated calcium channels (VGCCs) are transmembrane proteins that mediate calcium influx into excitable cells in response to membrane depolarization.[1][2] This calcium influx is a critical signaling event that regulates a wide array of physiological processes, including muscle contraction, neurotransmitter release, hormone secretion, and gene expression.[1] Among the different types of VGCCs, the L-type calcium channels (LTCCs), particularly Cav1.2, are prominent in cardiac and smooth muscle cells, making them a key therapeutic target for cardiovascular diseases like hypertension and angina.[3]
Felodipine is a potent and selective dihydropyridine L-type calcium channel blocker.[4] It exerts its antihypertensive effects by relaxing vascular smooth muscle, which reduces peripheral resistance. Screening and identifying compounds like this compound requires robust and efficient cell-based assays that can accurately measure the modulation of calcium channel activity.
These application notes provide detailed protocols for two primary cell-based assay formats for screening calcium channel blockers: a high-throughput fluorescence-based calcium flux assay and a lower-throughput, higher-content automated patch clamp assay.
L-Type Calcium Channel Signaling Pathway
L-type calcium channels are key regulators of intracellular calcium levels. Upon membrane depolarization, the channel opens, allowing Ca2+ to flow into the cell down its electrochemical gradient. This influx of Ca2+ acts as a second messenger, initiating a cascade of downstream signaling events. In cardiac myocytes, this triggers calcium-induced calcium release from the sarcoplasmic reticulum, leading to muscle contraction. In vascular smooth muscle, it leads to vasoconstriction. Signaling through LTCCs can also activate transcription factors like CREB, influencing gene expression and long-term cellular changes.
This compound and other dihydropyridine blockers bind to the α1 subunit of the L-type channel, stabilizing it in an inactivated state and thereby preventing calcium influx.
Figure 1: Simplified signaling pathway of L-type calcium channels and the inhibitory action of this compound.
Screening Workflow Overview
A typical screening campaign for identifying novel calcium channel blockers follows a tiered approach. It begins with a high-throughput primary screen to identify initial "hits" from a large compound library. These hits are then confirmed and further characterized in secondary, more detailed assays to determine potency and mechanism of action.
Figure 2: General workflow for screening and identifying calcium channel blockers.
Protocol 1: High-Throughput Calcium Flux Assay using FLIPR
This protocol describes a homogenous, no-wash fluorescence-based assay for measuring intracellular calcium changes in a high-throughput format (384-well plate) using a Fluorometric Imaging Plate Reader (FLIPR). This method is ideal for primary screening of large compound libraries.
Assay Principle: Cells stably expressing the target L-type calcium channel (e.g., HEK293-Cav1.2) are loaded with a calcium-sensitive fluorescent dye. The dye's fluorescence intensity increases upon binding to intracellular calcium. A depolarizing stimulus (e.g., high extracellular potassium) is applied to open the voltage-gated calcium channels, causing a calcium influx and a subsequent increase in fluorescence. Test compounds are pre-incubated with the cells, and their ability to block this fluorescence increase is measured.
Materials:
-
Cell Line: HEK293 cells stably expressing human Cav1.2.
-
Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, selection antibiotic (e.g., G418).
-
Assay Plates: 384-well, black-walled, clear-bottom microplates, Poly-D-lysine coated.
-
Reagents:
-
FLIPR Calcium 6 Assay Kit (or similar).
-
Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Probenecid: Required for cell lines like CHO and HEK that express organic anion transporters which can extrude the dye.
-
Depolarization Solution: Assay Buffer containing high KCl (e.g., 90 mM KCl, with NaCl adjusted to maintain osmolarity).
-
Test Compounds (e.g., this compound) and Vehicle Control (e.g., DMSO).
-
Experimental Protocol:
-
Cell Plating:
-
The day before the assay, harvest and count the HEK293-Cav1.2 cells.
-
Seed the cells into 384-well plates at a density of 15,000-25,000 cells/well in 25 µL of culture medium.
-
Incubate overnight at 37°C, 5% CO2.
-
-
Dye Loading:
-
Prepare the dye loading buffer according to the manufacturer's protocol (e.g., FLIPR Calcium 6 Kit). If required, supplement the buffer with probenecid to a final concentration of 2.5 mM.
-
Add 25 µL of the dye loading buffer to each well of the cell plate (for a total volume of 50 µL).
-
Incubate the plate for 2 hours at 37°C, 5% CO2.
-
-
Compound Addition:
-
Prepare a compound source plate with test compounds diluted to 4x the final desired concentration in Assay Buffer. Include this compound as a positive control and a vehicle (DMSO) as a negative control.
-
Using the FLIPR instrument, add 12.5 µL from the compound plate to the cell plate.
-
Incubate for 15-20 minutes at room temperature.
-
-
Fluorescence Reading and Cell Stimulation:
-
Place the cell plate and a plate containing the 5x depolarization solution into the FLIPR instrument.
-
Set the instrument to record a baseline fluorescence for 10-20 seconds.
-
The instrument will then add 12.5 µL of the depolarization solution to each well, initiating calcium influx.
-
Continue recording the fluorescence signal for 2-3 minutes.
-
Data Analysis:
-
Quantify Response: The response is typically measured as the maximum fluorescence intensity minus the baseline fluorescence (Max-Min).
-
Normalization: Normalize the data to the controls on each plate:
-
% Inhibition = 100 * (1 - [Signal_Compound - Signal_PositiveControl] / [Signal_NegativeControl - Signal_PositiveControl])
-
-
IC50 Determination: For dose-response experiments, plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. The IC50 is the concentration of a drug that is required for 50% inhibition in vitro.
Protocol 2: Automated Patch Clamp (APC) Assay
This protocol is for secondary screening and lead optimization, providing detailed electrophysiological data on the interaction between a compound and the ion channel. Automated patch clamp systems are the gold standard for ion channel studies, offering higher throughput than manual patch clamp.
Assay Principle: APC uses planar patch-clamp technology to record ionic currents from whole cells. Cells are suspended and automatically positioned over micro-apertures. A seal is formed, and the membrane is ruptured to achieve the whole-cell configuration. A voltage protocol is applied to elicit channel opening, and the resulting ionic current is measured. The inhibitory effect of a compound is quantified by the reduction in this current.
Materials:
-
Cell Line: HEK293 cells stably expressing human Cav1.2.
-
APC System: e.g., PatchXpress, QPatch, or SyncroPatch.
-
Solutions:
-
External Solution (mM): 140 CsCl, 10 HEPES, 10 Glucose, 2 CaCl2, 1 MgCl2; pH 7.4 with CsOH.
-
Internal Solution (mM): 120 CsF, 10 CsCl, 10 HEPES, 10 EGTA; pH 7.2 with CsOH.
-
Test Compounds: Dissolved in external solution at various concentrations.
-
Experimental Protocol:
-
Cell Preparation:
-
Culture cells to 70-80% confluency.
-
On the day of the experiment, detach cells using a non-enzymatic dissociation solution or brief trypsin exposure to ensure single-cell suspension with high viability.
-
Resuspend cells in the external solution at a concentration of ~1-5 million cells/mL.
-
-
APC System Setup:
-
Prime the system with internal and external solutions according to the manufacturer's instructions.
-
Load the cell suspension and compound solutions into the designated reservoirs.
-
-
Electrophysiological Recording:
-
The system will automatically perform cell capture, sealing (aim for >1 GΩ seal resistance), and whole-cell formation.
-
Apply a voltage-step protocol to activate the Cav1.2 channels. For example, from a holding potential of -80 mV, apply a 200 ms depolarizing step to +10 mV every 15 seconds.
-
Record baseline currents for several sweeps to ensure stability.
-
-
Compound Application:
-
Perfuse the cell with the external solution containing the test compound at increasing concentrations.
-
Allow the current to reach a steady-state level of block at each concentration (typically 3-5 minutes).
-
Perform a final washout step with the external solution to check for reversibility.
-
Data Analysis:
-
Measure Current Amplitude: Measure the peak inward current amplitude for each voltage step.
-
Calculate % Inhibition:
-
% Inhibition = 100 * (1 - [PeakCurrent_Compound / PeakCurrent_Baseline])
-
-
Determine IC50: Plot the % Inhibition against the compound concentration and fit to a Hill equation to determine the IC50 value.
Data Presentation: Quantitative Summary
The potency of calcium channel blockers is typically compared using their IC50 values. These values can vary depending on the assay format and specific experimental conditions.
| Compound | Assay Type | Cell Line | IC50 Value | Reference |
| This compound | L-type Ca2+ channel block | N/A | 0.15 nM | |
| This compound | Muscarinic receptor-mediated Ca2+ contraction | Guinea pig ileum | 1.45 nM | |
| This compound | Relaxation of KCl-contracted arteries | Porcine coronary | ~8 nM | |
| This compound | Cav3.2 T-type Ca2+ channel block | N/A | 6.8 µM | |
| Nisoldipine | Patch Clamp | HEK293-α1C-b | Higher affinity vs α1C-a | |
| Mibefradil | Fura-2 Ca2+ transients | HEK293 | 1.7 µM |
Table 1: Example IC50 values for this compound and other calcium channel blockers in various cell-based assays. Note that assay conditions significantly impact the measured potency.
References
- 1. Calcium signalling through L‐type calcium channels: role in pathophysiology of spinal nociceptive transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Calcium Channel Stable Cell Lines - Creative Biogene [creative-biogene.com]
- 3. Cav1.2 Calcium Channel Assay Service - Creative Biolabs [creative-biolabs.com]
- 4. selleckchem.com [selleckchem.com]
Revolutionizing Felodipine Formulation: A Guide to Multicomponent Solid Forms
For Researchers, Scientists, and Drug Development Professionals
Felodipine, a calcium channel blocker essential in the management of hypertension, presents a significant formulation challenge due to its poor aqueous solubility, which limits its bioavailability. This application note provides detailed protocols and comparative data on the preparation of multicomponent solid forms of this compound—including co-crystals, eutectics, and solid dispersions—to enhance its solubility and dissolution rate.
Executive Summary
The transformation of this compound into multicomponent solid forms offers a promising strategy to overcome its biopharmaceutical limitations. This document outlines various techniques, including mechanochemical synthesis, solvent evaporation, and hot-melt extrusion, providing step-by-step protocols for each. Comparative data on the solubility and dissolution performance of the resulting solid forms are presented in structured tables for easy reference. Furthermore, experimental workflows and the logical relationships between preparation methods and the resulting solid forms are illustrated through diagrams to guide researchers in selecting the optimal approach for their specific needs.
Introduction to Multicomponent Solid Forms
Multicomponent solid forms are crystalline or amorphous materials composed of two or more different molecules held together by non-covalent interactions. For poorly soluble drugs like this compound, these forms can significantly improve physicochemical properties without altering the drug's intrinsic pharmacological activity. The primary types of multicomponent solid forms discussed herein are:
-
Co-crystals: Crystalline structures in which a drug molecule and a coformer exist in a stoichiometric ratio within the same crystal lattice.
-
Eutectics: A mixture of two or more components that melt at a single, lower temperature than the melting points of the individual components.
-
Solid Dispersions: Systems where a drug is dispersed in an inert carrier matrix, often in an amorphous state.
Comparative Performance of this compound Multicomponent Solid Forms
The choice of preparation technique and coformer/carrier significantly impacts the physicochemical properties of the resulting this compound solid form. The following tables summarize key quantitative data from various studies to facilitate comparison.
Table 1: Solubility Enhancement of this compound Multicomponent Solid Forms
| Solid Form Type | Coformer/Carrier | Molar Ratio (Drug:Coformer/Carrier) | Preparation Method | Solubility (µg/mL) | Fold Increase in Solubility |
| Co-crystal | Imidazole | 1:1 | Mechanochemical Synthesis | 110.3 ± 4.7 (in 0.1 N HCl) | ~5.6 |
| Eutectic | Nicotinamide | 1:1 | Mechanochemical Synthesis | 145.2 ± 5.1 (in 0.1 N HCl) | ~7.4 |
| Eutectic | Malonic Acid | 1:1 | Mechanochemical Synthesis | 128.9 ± 3.9 (in 0.1 N HCl) | ~6.5 |
| Solid Dispersion | PEG 6000 | 1:6 | Solvent Evaporation | - | - |
| Solid Dispersion | PVA | 1:6 | Solvent Evaporation | - | - |
| Solid Dispersion | Soluplus® | 1:9 (10% drug load) | Hot-Melt Extrusion | Dramatically Increased | - |
| Solid Dispersion | Eudragit EPO | 1:9 | Hot-Melt Extrusion | 485.9 | ~25.4 (compared to 19.17 µg/mL) |
Note: Solubility of pure this compound is approximately 19.7 µg/mL in water.[1][2] Data for solid dispersions often focuses on dissolution enhancement rather than equilibrium solubility.
Table 2: Dissolution Performance of this compound Multicomponent Solid Forms
| Solid Form Type | Coformer/Carrier | Molar Ratio (Drug:Coformer/Carrier) | Preparation Method | Dissolution Conditions | % Drug Released (Time) |
| Co-crystal | Imidazole | 1:1 | Mechanochemical Synthesis | 0.1 N HCl (pH 1.2) | - |
| Eutectic | Nicotinamide | 1:1 | Mechanochemical Synthesis | 0.1 N HCl (pH 1.2) | Higher than co-crystal and pure drug |
| Eutectic | Malonic Acid | 1:1 | Mechanochemical Synthesis | 0.1 N HCl (pH 1.2) | Higher than co-crystal and pure drug |
| Solid Dispersion | PEG 6000 | 1:6 | Solvent Evaporation | pH 1.2 buffer | 89% (90 min)[3] |
| Solid Dispersion | PVA | 1:6 | Solvent Evaporation | pH 1.2 buffer | 95% (85 min)[3] |
| Solid Dispersion | Eudragit EPO | 1:9 | Hot-Melt Extrusion | Simulated Gastric Fluid (pH 1.2) | >95% (20 min) |
Experimental Protocols
This section provides detailed methodologies for the preparation and characterization of this compound multicomponent solid forms.
Preparation Methods
The following diagram illustrates the general workflow for preparing different multicomponent solid forms of this compound.
This protocol is based on the principles of liquid-assisted grinding (LAG).
Materials:
-
This compound
-
Imidazole
-
Methanol (or other suitable solvent)
-
Mortar and pestle or a ball mill
Procedure:
-
Weigh equimolar amounts of this compound and imidazole.
-
Transfer the powders to a mortar or a grinding jar of a ball mill.
-
Add a few drops (typically 10-20 µL per 100 mg of powder) of methanol to the powder mixture. The mixture should be damp, not a slurry.
-
Grind the mixture manually with a pestle for 15-30 minutes or in a ball mill at a specified frequency (e.g., 15-30 Hz) for a similar duration.
-
Scrape the sides of the mortar or jar periodically to ensure homogeneous grinding.
-
The resulting powder is the this compound-imidazole co-crystal.
-
Dry the sample under vacuum to remove any residual solvent before characterization.
Materials:
-
This compound
-
Nicotinamide
-
Mortar and pestle or a ball mill
Procedure:
-
Weigh equimolar amounts of this compound and nicotinamide.
-
Combine the powders in a mortar or a grinding jar.
-
Grind the physical mixture thoroughly for 15-30 minutes. Unlike LAG, no solvent is added.
-
The resulting fine powder is the this compound-nicotinamide eutectic mixture.
Materials:
-
This compound
-
Polyvinyl alcohol (PVA)
-
Ethanol
-
Beaker or flask
-
Magnetic stirrer
-
Water bath or rotary evaporator
Procedure:
-
Dissolve the required amount of this compound in a suitable volume of ethanol.
-
In a separate container, dissolve the polyvinyl alcohol (PVA) in the this compound-ethanol solution. The amount of ethanol should be approximately 2.5 times the total weight of the drug and polymer.[3]
-
Stir the solution until a clear solution is obtained.
-
Evaporate the solvent using a water bath at a controlled temperature (e.g., 40-50°C) or a rotary evaporator under reduced pressure.
-
The resulting solid film or mass is the solid dispersion.
-
Further dry the solid dispersion in a vacuum oven to remove residual solvent.
-
Pulverize the dried solid dispersion using a mortar and pestle and pass it through a sieve to obtain a uniform particle size.
Materials:
-
This compound
-
Soluplus®
-
A hot-melt extruder with a twin-screw system
Procedure:
-
Physically mix this compound and Soluplus® in the desired weight ratio (e.g., 1:9 for 10% drug loading).
-
Feed the physical mixture into the hot-melt extruder.
-
Set the extruder parameters. The processing temperature will depend on the polymer but is typically in the range of 130-160°C. The screw speed can be set, for example, at 100-200 rpm.
-
The molten extrudate is collected and allowed to cool and solidify.
-
Mill the extrudate to a fine powder and sieve to obtain the desired particle size fraction.
The following diagram illustrates the logical relationship in selecting a preparation method based on the desired solid form.
Characterization Protocols
The successful formation of the desired multicomponent solid form should be confirmed using appropriate analytical techniques.
Purpose: To determine the melting point and thermal behavior of the solid forms. The formation of a new single melting peak different from the starting materials can indicate co-crystal or eutectic formation. A glass transition temperature (Tg) is indicative of an amorphous solid dispersion.
Procedure:
-
Accurately weigh 3-5 mg of the sample into an aluminum DSC pan.
-
Seal the pan hermetically. An empty sealed pan is used as a reference.
-
Place the sample and reference pans in the DSC cell.
-
Heat the sample at a constant rate, typically 10°C/min, over a temperature range that encompasses the melting points of all components (e.g., 30°C to 200°C).
-
Record the heat flow as a function of temperature.
Purpose: To analyze the crystalline structure of the solid forms. The appearance of new diffraction peaks not present in the spectra of the starting materials confirms the formation of a new crystalline phase (co-crystal). A halo pattern with the absence of sharp peaks indicates an amorphous material.
Procedure:
-
Pack the powder sample into a sample holder.
-
Ensure the surface of the powder is flat and level with the holder.
-
Place the sample holder in the PXRD instrument.
-
Scan the sample over a defined 2θ range (e.g., 5° to 40°) using a specific X-ray source (e.g., Cu Kα radiation).
-
Record the diffraction pattern.
Conclusion
The preparation of multicomponent solid forms of this compound is a highly effective strategy to enhance its solubility and dissolution rate. Mechanochemical synthesis offers a green and efficient route to co-crystals and eutectics, while solvent-based methods and hot-melt extrusion are robust techniques for producing amorphous solid dispersions. The choice of method and coformer/carrier should be guided by the desired physicochemical properties and scalability of the process. The protocols and data presented in this application note provide a solid foundation for researchers and drug development professionals to advance the formulation of this compound and other poorly soluble drugs.
References
Application Notes: In Vivo Pharmacokinetic Study of Felodipine in Rats
Introduction
Felodipine is a dihydropyridine calcium channel blocker primarily used in the management of hypertension.[1][2] It exerts its therapeutic effect by selectively inhibiting L-type calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.[1][3][4] Despite its potent pharmacological activity, this compound exhibits low oral bioavailability (approximately 15%) in both humans and rats. This is largely attributed to extensive first-pass metabolism in the liver and gut wall, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme. Consequently, in vivo pharmacokinetic studies in animal models such as rats are crucial for evaluating new formulations or co-administered substances that may enhance its bioavailability and therapeutic efficacy.
Pharmacokinetic Profile of this compound in Rats
The pharmacokinetics of this compound have been investigated in various rat models. Following oral administration, this compound is rapidly absorbed but undergoes significant presystemic elimination. Key pharmacokinetic parameters are influenced by the formulation and the presence of other substances that may affect its metabolism.
Table 1: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Formulation/Condition | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng·h/mL) | Tmax (h) | Relative Bioavailability (%) | Reference |
| This compound alone (Single Dose) | 10 | 173.25 ± 14.65 | 2050.48 ± 60.57 | - | - | |
| This compound with Naringenin (100 mg/kg) | 10 | 275.61 ± 44.62 | 3650.22 ± 78.61 | - | - | |
| This compound alone (Multiple Doses) | 10 | 223.26 ± 26.35 | 3276.51 ± 325.61 | - | - | |
| This compound with Naringenin (100 mg/kg) | 10 | 561.32 ± 62.53 | 7265.25 ± 536.11 | - | - | |
| Optimized Microemulsion | - | 7120 ± 1040 | 84530 ± 10730 | - | ~308.3% (vs. marketed tablet) | |
| Nanosuspension | - | Significantly increased | Significantly increased | Decreased | - |
Note: Cmax (Maximum plasma concentration), AUC (Area under the plasma concentration-time curve), Tmax (Time to reach maximum plasma concentration). Values are presented as mean ± standard deviation where available.
Mechanism of Action of this compound
This compound's primary mechanism of action involves the blockade of voltage-gated L-type calcium channels in arterial smooth muscle cells. This inhibition prevents the influx of calcium ions, which is a critical step for muscle contraction. By reducing intracellular calcium concentration, this compound hinders the activation of myosin light chain kinase (MLCK), leading to smooth muscle relaxation and vasodilation. This selective action on arterioles results in decreased peripheral vascular resistance and a subsequent reduction in blood pressure.
Caption: this compound's mechanism of action.
Experimental Protocols
Animals and Housing
-
Species: Male Wistar or Sprague-Dawley rats.
-
Weight: 200-250 g.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, at a temperature of 22 ± 2°C and relative humidity of 55 ± 10%.
-
Diet: Standard laboratory chow and water should be provided ad libitum.
-
Acclimatization: Animals should be acclimatized to the laboratory conditions for at least one week prior to the experiment.
-
Fasting: Rats should be fasted overnight (12-18 hours) before dosing, with free access to water.
Materials and Reagents
-
This compound (analytical grade)
-
Vehicle for oral administration (e.g., 0.5% carboxymethyl cellulose, polyethylene glycol 400)
-
Vehicle for intravenous administration (e.g., saline solution with a co-solvent like ethanol and polyethylene glycol)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Heparinized tubes for blood collection
-
Centrifuge
-
Analytical instruments (e.g., HPLC with UV detector, LC-MS/MS)
-
Internal standard for bioanalysis (e.g., nifedipine or another suitable dihydropyridine)
-
Solvents for extraction and mobile phase (HPLC grade)
Study Design and Dosing
The study should include at least two groups to determine oral bioavailability: an oral (p.o.) administration group and an intravenous (i.v.) administration group.
-
Group 1: Oral Administration (p.o.)
-
Dose: A typical oral dose for this compound in rats is 10 mg/kg.
-
Administration: Administer the this compound suspension/solution via oral gavage.
-
-
Group 2: Intravenous Administration (i.v.)
-
Dose: A lower dose, for example, 1-3 mg/kg, should be used for intravenous administration to avoid acute toxicity and ensure accurate pharmacokinetic modeling.
-
Administration: Administer the this compound solution via the tail vein.
-
-
Animal Numbers: A minimum of 6 rats per group is recommended to ensure statistical power.
Blood Sampling
-
Method: Blood samples (approximately 0.2-0.3 mL) can be collected from the retro-orbital plexus, jugular vein, or tail vein.
-
Time Points:
-
Oral Group: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Intravenous Group: 0 (pre-dose), 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
-
Collection: Blood samples should be collected into heparinized tubes and immediately placed on ice.
Sample Processing and Bioanalysis
-
Plasma Separation: Centrifuge the blood samples at approximately 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Storage: Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To a known volume of plasma (e.g., 100 µL), add the internal standard.
-
Perform protein precipitation by adding a solvent like acetonitrile.
-
Vortex the mixture and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for analysis.
-
-
Analytical Method:
-
Technique: High-Performance Liquid Chromatography (HPLC) coupled with a UV or tandem mass spectrometry (MS/MS) detector is commonly used for the quantification of this compound in plasma.
-
Column: A C8 or C18 reversed-phase column is typically employed.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) is used.
-
Validation: The analytical method must be validated for linearity, accuracy, precision, selectivity, and stability according to standard guidelines.
-
Pharmacokinetic Data Analysis
-
Software: Use specialized pharmacokinetic software (e.g., Thermo Kinetica, WinNonlin) to analyze the plasma concentration-time data.
-
Model: Apply a non-compartmental analysis (NCA) to determine the key pharmacokinetic parameters.
-
Parameters to Calculate:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t)
-
Area under the plasma concentration-time curve from time zero to infinity (AUC0-inf)
-
Elimination half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
Bioavailability (F%): Calculate the absolute oral bioavailability using the following formula:
-
F% = (AUCp.o. / AUCi.v.) × (Dosei.v. / Dosep.o.) × 100
-
Caption: Experimental workflow for a rat pharmacokinetic study.
References
Application Notes and Protocols: Measuring Felodipine's Ocular Vasodilatory Effects Using Laser Speckle Flowgraphy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Felodipine, a dihydropyridine calcium channel blocker, is primarily used in the management of hypertension. Its mechanism of action involves the inhibition of L-type calcium channels in vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure. Recent research has explored the repositioning of this compound as a neuroprotective agent, particularly in ocular diseases like glaucoma. This is based on its potential to improve microcirculation in the optic nerve head (ONH) and offer direct neuroprotection to retinal ganglion cells (RGCs).[1][2]
Laser Speckle Flowgraphy (LSFG) is a non-invasive imaging technique that allows for the real-time, quantitative assessment of blood flow in various tissues, including the eye.[3][4][5] The technology is based on the laser speckle phenomenon, where the blurring of the speckle pattern created by laser light scattering off moving red blood cells is used to calculate the blood flow velocity. The Mean Blur Rate (MBR), a key LSFG parameter, is a quantitative index of retinal blood cell velocity. This application note provides detailed protocols for utilizing LSFG to measure the effects of this compound on ocular blood flow, based on preclinical studies.
Key Applications
-
Preclinical Drug Efficacy Studies: Quantify the dose-dependent effects of this compound on ONH blood flow.
-
Neuroprotection Research: Investigate the link between improved ocular microcirculation and neuroprotective outcomes in models of ocular diseases.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate tissue concentrations of this compound with its effects on ocular blood flow.
Quantitative Data Summary
The following tables summarize the quantitative effects of intravitreally administered this compound on optic nerve head (ONH) blood flow in rabbit models, as measured by Laser Speckle Flowgraphy.
Table 1: Dose-Dependent Effect of this compound on ONH Blood Flow in Normal Rabbit Eyes
| This compound Dose (nmol/eye) | Peak Increase in ONH Blood Flow (from baseline) | Time to Peak Effect (post-administration) | Statistical Significance (vs. Vehicle) |
| 7.8 | Not specified | 24 hours | Not significant |
| 78 | ~25% | 24 hours | p = 0.0119 |
| 780 | ~30% | 24 hours | p = 0.0076 |
Data presented as approximate values based on graphical representations in the source study.
Table 2: Protective Effect of this compound on Endothelin-1-Induced ONH Blood Flow Impairment in Rabbit Eyes
| Treatment Group | Change in ONH Blood Flow | Statistical Significance (vs. Vehicle + Endothelin-1) |
| Vehicle + Endothelin-1 | Significant reduction | - |
| This compound (780 nmol/eye) + Endothelin-1 | Significant suppression of blood flow impairment | p = 0.0218 |
Experimental Protocols
Protocol 1: Assessing the Dose-Dependent Effects of this compound on ONH Blood Flow in Normal Rabbit Eyes
This protocol details the methodology for measuring the effect of different doses of this compound on the optic nerve head blood flow in healthy rabbit eyes using LSFG.
1. Animal Model:
- Species: Normal, conscious rabbits.
- Housing: Standard housing conditions with ad libitum access to food and water.
- Ethics: All animal procedures should be conducted in accordance with relevant institutional and national guidelines for the care and use of laboratory animals.
2. Materials and Reagents:
- This compound solution at concentrations of 7.8, 78, and 780 nmol/eye.
- Vehicle control solution.
- Intravitreal injection supplies (e.g., 30-gauge needles, syringes).
- Topical anesthetic eye drops.
- Laser Speckle Flowgraphy (LSFG) instrument.
3. Experimental Procedure:
- Baseline Measurement: Acclimatize the rabbits to the experimental setup. Obtain baseline LSFG measurements of the ONH blood flow in both eyes.
- Drug Administration: Administer a single intravitreal injection of this compound into one eye. The contralateral eye can serve as an untreated control. Inject the vehicle solution in a separate control group of animals.
- Post-Injection LSFG Measurements: Perform LSFG measurements at multiple time points post-injection, for instance, at 24 and 72 hours, to capture the peak effect and duration of action.
- Data Analysis: Analyze the LSFG data to calculate the Mean Blur Rate (MBR) in the ONH tissue. Express the ONH blood flow as a percentage of the pre-treatment baseline value for each eye.
4. Statistical Analysis:
- Use appropriate statistical tests, such as Dunnett's multiple comparison test, to compare the changes in ONH blood flow between the this compound-treated groups and the vehicle control group at each time point. A p-value of < 0.05 is typically considered statistically significant.
Protocol 2: Evaluating the Protective Effect of this compound in an Endothelin-1-Induced Ischemic Model
This protocol outlines the procedure to assess whether this compound can prevent the reduction in ONH blood flow caused by the vasoconstrictor endothelin-1.
1. Animal Model:
- Species: Conscious rabbits.
- Model Induction: Ischemia is induced by intravitreal injection of endothelin-1 (e.g., 5 pmol/eye).
2. Materials and Reagents:
- This compound solution (e.g., 780 nmol/eye).
- Endothelin-1 solution.
- Vehicle control solution.
- Intravitreal injection supplies.
- Topical anesthetic eye drops.
- LSFG instrument.
3. Experimental Procedure:
- Pre-treatment: Administer an intravitreal injection of this compound or vehicle solution.
- Ischemia Induction: After a set period (e.g., pre-treatment), induce ocular ischemia by intravitreally injecting endothelin-1.
- LSFG Measurements: Measure ONH blood flow using LSFG before the initial injection (baseline) and at specified time points after the endothelin-1 injection (e.g., 72 hours).
- Data Analysis: Quantify the MBR in the ONH. Compare the endothelin-1-induced reduction in blood flow between the vehicle-pretreated and this compound-pretreated groups.
4. Statistical Analysis:
- Employ statistical tests, such as a t-test, to determine if the suppressive effect of this compound on endothelin-1-induced blood flow impairment is statistically significant compared to the vehicle control.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: this compound's mechanism leading to improved ocular blood flow.
Experimental Workflow
Caption: Workflow for assessing this compound's effect on ONH blood flow.
Discussion and Considerations
The presented protocols, derived from preclinical studies, demonstrate that LSFG is a valuable tool for quantifying the vasodilatory effects of this compound in the eye. The ability to measure blood flow changes in a non-invasive and longitudinal manner is a significant advantage.
Key Considerations:
-
Animal Handling: As the studies were conducted in conscious rabbits, proper animal handling and acclimatization are crucial to minimize stress, which can influence blood pressure and ocular blood flow.
-
LSFG Parameters: The Mean Blur Rate (MBR) is the primary quantitative index. It is important to ensure consistent LSFG settings and analysis procedures to maintain data reproducibility.
-
Translation to Humans: While these preclinical data are promising, further studies are needed to determine the effects of systemic this compound administration on ocular blood flow in humans. A study on oral this compound did not find significant changes in retinal, optic nerve rim, or choroidal blood flow, which may be due to differences in administration route and dosage.
-
Safety: The preclinical studies indicated that even high doses of intravitreally injected this compound did not cause ocular toxicity. However, any new application would require thorough safety and toxicology assessments.
References
- 1. This compound re-positioned as a neuroprotectant via improved optic nerve head blood circulation in retinal ischemic rabbits and ocular hypertensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound re-positioned as a neuroprotectant via improved optic nerve head blood circulation in retinal ischemic rabbits and ocular hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Use of laser speckle flowgraphy in ocular blood flow research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Clinical Applications of Laser Speckle Flowgraphy in Eyes with Retinal Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Ocular blood flow evaluation by laser speckle flowgraphy in pediatric patients with anisometropia [frontiersin.org]
Continuous Flow Synthesis of Felodipine: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and experimental protocol for the continuous flow synthesis of Felodipine, a calcium channel blocker used in the treatment of hypertension.[1] Continuous flow processing offers significant advantages over traditional batch methods for the synthesis of active pharmaceutical ingredients (APIs), including enhanced heat and mass transfer, improved safety, and greater scalability.[1] This protocol is based on a one-step Hantzsch-type cyclization in a perfluoroalkoxy (PFA) microreactor system, affording this compound in high yield and purity.[1] Detailed methodologies, quantitative data from optimization studies, and process diagrams are presented to enable replication and further development by researchers in the field.
Introduction
This compound, chemically known as (RS)-3-ethyl 5-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate, is a widely prescribed medication for managing angina pectoris and hypertension.[1] Its therapeutic effect is achieved by inhibiting the influx of calcium ions into vascular smooth muscle cells.[1] The conventional industrial synthesis of this compound involves a two-step process: a Knoevenagel condensation followed by a Hantzsch-type cyclization. These batch processes often necessitate the use of hazardous catalysts and involve laborious procedures.
Continuous flow chemistry presents a modern and efficient alternative for pharmaceutical manufacturing. By conducting reactions in a continuously flowing stream within a microreactor, precise control over reaction parameters such as temperature, pressure, and residence time can be achieved, leading to improved product consistency and reduced waste. This application note details an optimized continuous flow process for the synthesis of this compound.
Reaction Pathway
The continuous flow synthesis of this compound proceeds via a Hantzsch-type multicomponent reaction. The proposed mechanistic pathway involves three key steps:
-
Knoevenagel Condensation: 2,3-dichlorobenzaldehyde condenses with methyl acetoacetate to form an intermediate.
-
Enamine Formation: Ammonia, generated in situ from ammonium acetate, reacts with ethyl acetoacetate to produce an enamine intermediate.
-
Cyclization: The two intermediates undergo a concerted Hantzsch-type cyclization to form the final dihydropyridine product, this compound.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Felodipine Dosage in Spontaneously Hypertensive Rats (SHRs)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with felodipine in spontaneously hypertensive rat (SHR) models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a dihydropyridine calcium channel blocker.[1][2] Its primary mechanism of action involves blocking L-type calcium channels in the smooth muscle cells of arterial walls.[1][3][4] This inhibition of calcium ion influx prevents the calcium-dependent contraction of vascular smooth muscle, leading to vasodilation. The resulting reduction in peripheral vascular resistance lowers blood pressure. This compound is noted for its high selectivity for vascular smooth muscle over cardiac muscle, which minimizes direct effects on heart contractility.
Q2: What is a typical starting dose for this compound in SHRs?
Based on published studies, oral doses of this compound in SHRs have ranged from 0.1 mg/kg to 5 mg/kg per day. A single oral administration of this compound at 0.1-1.0 mg/kg has been shown to produce a dose-dependent antihypertensive effect in SHRs. For longer-term studies, this compound has been administered in the diet at concentrations of 0.5 mg/g of food. It is recommended to start with a lower dose and titrate upwards based on the observed blood pressure response and tolerance in the animals.
Q3: How is this compound administered to SHRs?
This compound can be administered orally to SHRs through several methods, including:
-
Oral gavage: This method ensures precise dosing. This compound can be suspended in a suitable vehicle for administration.
-
Incorporation into the diet: For chronic studies, mixing this compound with powdered rat chow can be an effective method for continuous dosing.
-
In drinking water: While less common in the cited literature for this compound, this can be a method for drug administration.
Q4: What are the expected pharmacokinetic properties of this compound in rats?
This compound is rapidly and completely absorbed after oral administration, but it undergoes significant first-pass metabolism in the liver, primarily by the cytochrome P450 3A4 (CYP3A4) enzyme. This results in a bioavailability of about 15%. The elimination half-life in humans is approximately 11 to 16 hours for immediate-release formulations and 24 hours for extended-release versions. While specific pharmacokinetic parameters can vary between species, the high first-pass metabolism is a key consideration.
Troubleshooting Guides
Issue 1: Inconsistent or lack of blood pressure reduction after this compound administration.
-
Possible Cause 1: Inadequate Dosage.
-
Solution: The dosage of this compound may be too low to elicit a significant antihypertensive effect. Review the dose-response data from relevant studies and consider a dose escalation study to determine the optimal dose for your specific SHR colony and experimental conditions.
-
-
Possible Cause 2: Issues with Drug Formulation or Administration.
-
Solution: Ensure that the this compound suspension is homogenous and that the full intended dose is being administered, especially when using oral gavage. If mixing with food, ensure even distribution of the drug in the diet.
-
-
Possible Cause 3: High First-Pass Metabolism.
-
Solution: Due to extensive first-pass metabolism, the amount of active drug reaching systemic circulation can be limited. Ensure the route of administration and vehicle are optimized for absorption.
-
Issue 2: Significant inter-animal variability in blood pressure response.
-
Possible Cause 1: Genetic Variability within the SHR Colony.
-
Solution: Although SHRs are an inbred strain, some genetic drift can occur. Ensure that age- and weight-matched animals are used and that a sufficient number of animals are included in each group to account for biological variability.
-
-
Possible Cause 2: Inconsistent Drug Administration.
-
Solution: Double-check all dosing procedures for consistency. For oral gavage, ensure proper technique to avoid incomplete dosing. For dietary administration, monitor food intake to ensure all animals are consuming a similar amount of the medicated diet.
-
Issue 3: Observation of adverse effects such as reflex tachycardia.
-
Possible Cause: Physiological Response to Vasodilation.
-
Solution: this compound's vasodilatory effect can trigger a baroreceptor-mediated reflex increase in heart rate (reflex tachycardia). This is a known physiological response. If this is a confounding factor for the study, co-administration with a beta-blocker can be considered to mitigate the heart rate increase. A transient increase in heart rate was observed on the first day of treatment in one study.
-
Quantitative Data Summary
Table 1: Effects of this compound on Blood Pressure in Spontaneously Hypertensive Rats
| Dose | Route of Administration | Duration of Treatment | Control Blood Pressure (mmHg) | Treated Blood Pressure (mmHg) | Reference |
| Not specified | Oral | 8 weeks | 240 +/- 7 | 164 +/- 8 | |
| 5 mg/kg | Oral (p.o.) | 3 weeks | Not specified | Significant reduction | |
| 0.5 mg/g food | Oral (in diet) | 8 weeks | Not specified | ~19% reduction | |
| 1.5 mg/g food | Oral (in diet) | 8 weeks | Not specified | ~19% reduction | |
| 0.5 µmol/kg | Gastric gavage | Acute (30 min post-dose) | 139 +/- 2 (MAP) | Significant reduction in MAP | |
| 0.1 - 1.0 mg/kg | Oral (p.o.) | Single dose | Not specified | Dose-dependent reduction | |
| 5 mg/kg/day | Not specified | 6 weeks | Increased SBP in control | Significant decrease in SBP | |
| 30 mg/kg/day | In drinking water | 6 weeks | 180 +/- 20 | 168 +/- 13 |
Note: SBP = Systolic Blood Pressure, MAP = Mean Arterial Pressure. Values are presented as mean +/- standard deviation or standard error as reported in the source.
Experimental Protocols
Protocol 1: Oral Administration of this compound via Gavage
-
Preparation of this compound Suspension:
-
Micronize this compound powder to improve suspension.
-
Prepare a vehicle solution (e.g., 0.5% carboxymethyl cellulose).
-
Suspend the micronized this compound in the vehicle at the desired concentration. Ensure continuous stirring to maintain a homogenous suspension.
-
-
Animal Handling and Dosing:
-
Gently restrain the SHR.
-
Measure the appropriate volume of the this compound suspension based on the animal's body weight and the target dose.
-
Insert a gavage needle carefully into the esophagus, ensuring it does not enter the trachea.
-
Slowly administer the suspension.
-
Monitor the animal for any signs of distress after the procedure.
-
Protocol 2: Blood Pressure Measurement using the Tail-Cuff Method
-
Animal Acclimatization:
-
Acclimate the SHRs to the restraining device and the tail-cuff apparatus for several days before the actual measurement to minimize stress-induced blood pressure elevation.
-
-
Measurement Procedure:
-
Place the rat in the restraining device.
-
Attach the tail-cuff and pulse sensor to the base of the tail.
-
Inflate the cuff to a pressure sufficient to occlude blood flow.
-
Gradually deflate the cuff while the sensor records the return of blood flow.
-
The pressure at which the pulse reappears is recorded as the systolic blood pressure.
-
Repeat the measurement several times for each animal to ensure accuracy and calculate an average reading.
-
Visualizations
Caption: Mechanism of action of this compound in vascular smooth muscle cells.
Caption: General experimental workflow for this compound studies in SHRs.
References
Technical Support Center: Addressing Felodipine Instability in Acidic Conditions
For researchers, scientists, and drug development professionals, ensuring the stability of active pharmaceutical ingredients (APIs) is a critical aspect of formulation development. Felodipine, a dihydropyridine calcium channel blocker, is known to be susceptible to degradation in acidic environments. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to this compound's acid instability during experimental studies.
FAQs and Troubleshooting Guides
Frequently Asked Questions
Q1: Why is this compound unstable in acidic conditions?
A1: this compound's instability in acidic conditions is primarily due to the acid-catalyzed oxidation of its 1,4-dihydropyridine ring to the corresponding pyridine derivative. This degradation process leads to a loss of therapeutic activity. The rate of this degradation is dependent on the pH of the solution and the temperature.
Q2: What is the primary degradation product of this compound in an acidic medium?
A2: The main degradation product of this compound under acidic stress is its pyridine analogue, which is pharmacologically inactive. This transformation involves the aromatization of the dihydropyridine ring.[1][2]
Q3: How can I monitor the degradation of this compound during my experiments?
A3: The most common and reliable method for monitoring this compound degradation is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method. These methods can separate this compound from its degradation products, allowing for accurate quantification of the parent drug and the formation of degradants over time.
Troubleshooting Guide: Formulation and Handling
| Issue | Possible Cause | Recommended Solution |
| Rapid loss of this compound potency in an acidic formulation. | The pH of the formulation is too low, accelerating the acid-catalyzed degradation of the dihydropyridine ring. | - Adjust the pH of the formulation to be as close to neutral as possible, while maintaining the desired solubility and release characteristics. - Incorporate buffering agents to maintain a stable pH. - Consider formulation strategies that protect this compound from the acidic environment, such as enteric coating or the use of protective excipients. |
| Inconsistent stability results between batches. | - Variability in the pH of the excipients or the final formulation. - Inconsistent manufacturing processes (e.g., mixing times, temperatures). - Use of excipients that may contain acidic impurities. | - Implement stringent pH control of all raw materials and the final product. - Standardize all manufacturing process parameters. - Qualify all excipients to ensure they do not contribute to the degradation of this compound. |
| Precipitation of this compound in aqueous acidic media. | This compound is poorly soluble in water, and its solubility can be further reduced in certain acidic conditions, leading to precipitation and inaccurate stability assessments. | - Use co-solvents or surfactants in the dissolution media to improve this compound's solubility. - Consider developing amorphous solid dispersions of this compound with polymers like Soluplus® to enhance its aqueous solubility and stability. |
Troubleshooting Guide: HPLC/UPLC Analysis
| Issue | Possible Cause | Recommended Solution |
| Poor separation between this compound and its degradation products. | - Inappropriate mobile phase composition or pH. - Unsuitable column chemistry. | - Optimize the mobile phase by adjusting the organic modifier-to-buffer ratio and the pH. A mobile phase containing a phosphate buffer (pH 7.0) and acetonitrile (20:80, v/v) has been shown to be effective.[3] - Use a C18 column, which is commonly reported to provide good separation. |
| Peak tailing for the this compound peak. | - Secondary interactions between the analyte and the stationary phase. - Column overload. | - Ensure the pH of the mobile phase is controlled to minimize silanol interactions. - Reduce the injection volume or the concentration of the sample. |
| Ghost peaks appearing in the chromatogram. | - Contamination of the mobile phase or the HPLC system. - Carryover from previous injections. | - Use fresh, high-purity solvents for the mobile phase. - Implement a robust needle wash program on the autosampler. |
Data Presentation: this compound Degradation under Acidic Conditions
The following table summarizes the reported degradation of this compound under various acidic stress conditions. It is important to note that the extent of degradation can vary significantly depending on the specific experimental parameters.
| Acidic Condition | Temperature | Duration | This compound Degradation (%) | Reference |
| 0.1 M HCl | 70°C | 20 minutes | 2.27% | [4] |
| 0.5 M HCl | Room Temperature | > 3 minutes | ~40% | [5] |
| 0.1 M HCl | Room Temperature | 12 hours | No significant degradation |
Note: The conflicting results highlight the critical influence of experimental conditions on this compound stability.
Experimental Protocols
1. Forced Degradation Study in Acidic Conditions
This protocol outlines a typical procedure for inducing and analyzing the degradation of this compound in an acidic environment.
Objective: To assess the stability of this compound under acidic stress and identify its primary degradation product.
Materials:
-
This compound active pharmaceutical ingredient (API)
-
Hydrochloric acid (HCl), 0.1 M solution
-
Sodium hydroxide (NaOH), 0.1 M solution (for neutralization)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Volumetric flasks
-
Pipettes
-
Heating block or water bath
-
HPLC or UPLC system with a UV detector
-
C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acidic Stress:
-
Pipette a known volume of the this compound stock solution into a volumetric flask.
-
Add a sufficient volume of 0.1 M HCl to achieve a final this compound concentration of approximately 100 µg/mL.
-
Incubate the solution at 70°C for 20 minutes.
-
-
Neutralization: After the incubation period, cool the solution to room temperature and neutralize it with an equivalent amount of 0.1 M NaOH.
-
Sample Analysis:
-
Dilute the neutralized solution with the mobile phase to a suitable concentration for HPLC analysis.
-
Inject the sample into the HPLC system.
-
-
Control Sample: Prepare a control sample by diluting the this compound stock solution with the mobile phase to the same final concentration as the stressed sample, without subjecting it to acid and heat.
-
Data Analysis:
-
Compare the chromatogram of the stressed sample with that of the control sample.
-
Calculate the percentage of this compound remaining and the percentage of the degradation product formed.
-
2. Stability-Indicating HPLC Method
This method is suitable for separating this compound from its acid degradation product.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Phosphate buffer (pH 7.0) and Acetonitrile (20:80, v/v)
-
Flow Rate: 1.2 mL/min
-
Detection Wavelength: 234 nm
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
Mandatory Visualizations
Diagram 1: Acid-Catalyzed Degradation Pathway of this compound
Caption: Acid-catalyzed degradation of this compound to its pyridine derivative.
Diagram 2: Experimental Workflow for Forced Degradation Study
Caption: Workflow for conducting a forced acid degradation study of this compound.
References
- 1. Clinical pharmacokinetics of this compound. A summary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oxidation of 1,4-dihydropyridines by prostaglandin synthase and the peroxidic function of cytochrome P-450. Demonstration of a free radical intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. asiapharmaceutics.info [asiapharmaceutics.info]
- 4. jchps.com [jchps.com]
- 5. scispace.com [scispace.com]
Felodipine Studies Technical Support Center: Minimizing Peripheral Edema
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing peripheral edema as a side effect in felodipine studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: What is the underlying mechanism of this compound-induced peripheral edema?
A1: this compound, a dihydropyridine calcium channel blocker (CCB), selectively dilates pre-capillary arterioles with minimal effect on post-capillary venules.[1][2] This preferential arteriolar vasodilation leads to an increase in intracapillary hydrostatic pressure, causing fluid to shift from the capillaries into the interstitial space, resulting in peripheral edema.[1] This is not caused by systemic fluid retention but rather a local redistribution of fluid.
Q2: We are observing a higher-than-expected incidence of peripheral edema in our study. What are the common contributing factors?
A2: The incidence of peripheral edema with this compound is strongly dose-dependent.[1][3] Higher doses are associated with a greater frequency and severity of this side effect. Other contributing factors include:
-
Patient Demographics: The incidence is often higher in elderly patients and women.
-
Upright Posture: Prolonged standing or sitting can exacerbate edema.
-
Study Duration: The incidence of edema may increase as treatment continues.
Q3: How can we proactively minimize peripheral edema in our clinical trial design?
A3: Several strategies can be implemented:
-
Dose Titration: Start with the lowest effective dose (e.g., 2.5 mg or 5 mg daily) and titrate upwards slowly, allowing for at least two weeks between dose adjustments.
-
Combination Therapy: Consider a study design that includes a cohort with a combination of this compound and an Angiotensin-Converting Enzyme (ACE) inhibitor or an Angiotensin II Receptor Blocker (ARB). These agents cause post-capillary venodilation, which can counteract the increased intracapillary pressure caused by this compound.
-
Patient Selection: Be mindful of patient demographics that may be more susceptible to this side effect when defining inclusion/exclusion criteria.
Q4: Is the use of diuretics an effective strategy to manage this compound-induced edema?
A4: Generally, no. Since the edema is due to fluid redistribution rather than systemic fluid retention, diuretics are often ineffective and not recommended as a primary treatment for this specific side effect. Their use may lead to unnecessary plasma volume depletion.
Q5: What are the recommended pharmacological strategies to mitigate edema if it occurs during a study?
A5: The primary pharmacological strategy is the co-administration of an ACE inhibitor or an ARB. These drugs promote venodilation, which helps to normalize the intracapillary pressure. A network meta-analysis has shown that combining a dihydropyridine CCB with an ACE inhibitor can significantly reduce the risk of peripheral edema.
Q6: What non-pharmacological advice can be given to study participants experiencing mild edema?
A6: For mild cases, the following advice may be beneficial:
-
Leg elevation when sitting.
-
Avoiding prolonged periods of standing.
-
Engaging in regular physical activity to improve circulation.
-
Use of graduated compression stockings.
-
Reducing dietary salt intake.
Q7: If edema persists, what are the alternatives to discontinuing this compound?
A7: If dose reduction or co-administration with an ACEi/ARB is not effective or feasible, switching to a different class of CCB may be considered. Non-dihydropyridine CCBs, such as verapamil or diltiazem, have a lower incidence of peripheral edema. Some third-generation dihydropyridines, like lercanidipine, may also be associated with a lower risk.
Data Presentation
Table 1: Incidence of Peripheral Edema with this compound Monotherapy
| This compound ER Dose | Incidence of Peripheral Edema (%) |
| 2.5 mg/day | 2.0% |
| 5.0 mg/day | 8.8% |
| 10.0 mg/day | 17.4% |
| 20.0 mg/day | ~30% (in elderly patients) |
Source: Data compiled from clinical trial information.
Table 2: Comparative Efficacy of Combination Therapy in Reducing Peripheral Edema
| Treatment Group | Key Finding on Peripheral Edema |
| This compound ER Monotherapy | Incidence of adverse events such as peripheral edema, tachycardia, and vasodilatation were noted. |
| Ramipril-Felodipine ER (5/5 mg) | Peripheral edema, tachycardia, and vasodilatation occurred less frequently with this combination than with this compound ER monotherapy. |
| Amlodipine + ACE Inhibitor | This combination showed the most significant reduction in peripheral edema among various DHPCCB + RAS blocker combinations. |
| Nifedipine + ARB | This combination did not significantly mitigate peripheral edema in a network meta-analysis. |
Source: Data from a comparative study and a network meta-analysis.
Experimental Protocols
1. Assessment of Limb Volume by Water Displacement Volumetry (Gold Standard)
This method is considered the gold standard for accurately measuring limb volume and changes due to edema.
-
Objective: To quantify the volume of the lower limb by measuring the volume of displaced water.
-
Apparatus: A calibrated volumeter (a tank with an overflow spout and a collection vessel), a graduated cylinder for measuring displaced water, and a thermometer.
-
Procedure:
-
Fill the volumeter with water at a standardized temperature until it begins to flow from the overflow spout. Wait for the dripping to stop.
-
Place a collection vessel under the spout.
-
The subject, in a seated position, slowly lowers their foot and leg into the volumeter until a predetermined anatomical landmark (e.g., the tibial tuberosity) is at the water level. The limb should not touch the sides or bottom of the tank.
-
The limb remains immersed until water has stopped flowing from the spout.
-
The volume of water collected in the vessel is then measured using a graduated cylinder. This represents the volume of the submerged portion of the limb.
-
Measurements should be taken at the same time of day for longitudinal assessments to account for diurnal variations in edema.
-
-
Data Analysis: The change in limb volume over time is calculated by subtracting the baseline volume from subsequent measurements. A high degree of reproducibility can be achieved with a standardized protocol.
2. Assessment of Microcirculation by Laser Doppler Flowmetry (LDF)
LDF is a non-invasive technique used to assess blood flow in the microvasculature of the skin. It can provide insights into the hemodynamic changes that lead to edema.
-
Objective: To measure real-time changes in skin blood perfusion in response to this compound administration.
-
Apparatus: A laser Doppler flowmeter with a probe.
-
Procedure:
-
The subject rests in a supine position in a temperature-controlled room for at least 20 minutes to acclimatize.
-
The LDF probe is attached to the skin on the dorsum of the foot or the ankle.
-
A baseline blood flow measurement is recorded.
-
After administration of the investigational product (e.g., this compound), continuous or interval measurements are taken to monitor changes in microvascular perfusion.
-
Provocative tests, such as postural changes (e.g., leg dependency), can be incorporated to assess the local vascular response mechanisms.
-
-
Data Analysis: LDF provides a perfusion value in arbitrary units. The data is analyzed for changes from baseline and differences between treatment groups, which can indicate alterations in pre-capillary blood flow.
3. Preclinical Assessment: Carrageenan-Induced Paw Edema Model
This is a widely used preclinical model to screen for anti-inflammatory and anti-edema properties of new compounds, and can be adapted to study drug-induced edema mechanisms.
-
Objective: To induce a quantifiable inflammatory edema in an animal model to test the effects of a compound.
-
Model: Typically performed in rats or mice.
-
Procedure:
-
Animals are divided into control and test groups.
-
The baseline paw volume is measured using a plethysmometer.
-
The test compound (e.g., this compound) is administered orally or via another relevant route.
-
After a set period, a phlogistic agent (e.g., 1% carrageenan solution) is injected into the sub-plantar region of the hind paw to induce inflammation and edema.
-
Paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis: The percentage increase in paw volume is calculated for each group. The percentage inhibition of edema in the treated group is compared to the control group to assess the compound's effect.
Mandatory Visualizations
References
Technical Support Center: Felodipine Co-crystallization for Enhanced Bioavailability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on improving the bioavailability of felodipine through co-crystallization.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for using co-crystallization to improve the bioavailability of this compound?
This compound is a calcium channel blocker used for treating hypertension.[1] It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but low aqueous solubility.[1] This poor solubility limits its dissolution rate in the gastrointestinal tract, leading to low and variable oral bioavailability (around 15-20%).[2][3] Co-crystallization is a technique that can enhance the solubility and dissolution rate of poorly soluble drugs like this compound by incorporating it into a new crystalline structure with a suitable co-former. This can lead to improved bioavailability.[2]
Q2: Which co-formers have been successfully used with this compound?
Several co-formers have been investigated for their ability to form co-crystals with this compound. These include:
-
Carboxylic Acids: Glutaric acid, isophthalic acid, and 3-nitrophthalic acid have been shown to form co-crystals with this compound.
-
Bipyridines: 4,4′-bipyridine has been used to form co-crystals with this compound in 1:1 and 2:1 molar ratios.
-
Other Small Molecules: Imidazole, nicotinamide, and malonic acid have also been explored as potential co-formers. Additionally, xylitol has been investigated as a co-crystal co-former.
Q3: What are the common methods for preparing this compound co-crystals?
Commonly employed methods for the preparation of this compound co-crystals include:
-
Solvent-Based Methods:
-
Solvent Evaporation: This involves dissolving both this compound and the co-former in a common solvent and allowing the solvent to evaporate slowly, leading to the formation of co-crystals.
-
Solvent Ultrasonic Method: This method utilizes ultrasonic energy to facilitate the co-crystallization process in a solvent system.
-
-
Solid-Based Methods (Mechanochemistry):
-
Neat Grinding: This involves grinding this compound and the co-former together without any solvent.
-
Liquid-Assisted Grinding (LAG) or Wet Co-grinding: This method involves grinding the components with a small amount of a liquid to facilitate the co-crystal formation.
-
Q4: How can I confirm the formation of a new co-crystal and not just a physical mixture?
Several analytical techniques are essential to confirm the formation of a new crystalline phase:
-
Powder X-ray Diffraction (PXRD): The PXRD pattern of a co-crystal will be unique and different from the patterns of the individual components (this compound and the co-former).
-
Differential Scanning Calorimetry (DSC): A co-crystal will typically exhibit a single, sharp melting endotherm at a temperature different from the melting points of the starting materials.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Changes in the vibrational frequencies, particularly those involved in hydrogen bonding (e.g., N-H, C=O groups), can indicate the formation of a co-crystal.
-
Solid-State Nuclear Magnetic Resonance (SSNMR): This technique can provide detailed information about the molecular-level structure of the co-crystal.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Failure to form co-crystals; only a physical mixture is obtained. | - Incompatible co-former. - Incorrect stoichiometric ratio. - Unsuitable solvent for solvent-based methods. - Insufficient energy input for mechanochemical methods. | - Screen a variety of co-formers with complementary functional groups for hydrogen bonding. - Experiment with different molar ratios of this compound to co-former (e.g., 1:1, 1:2, 2:1). - For solvent-based methods, try different solvents or solvent mixtures to find a system where both components have appropriate solubility. - For grinding methods, increase the grinding time or intensity. For liquid-assisted grinding, screen different liquids. |
| Formation of this compound polymorphs instead of co-crystals. | This compound is known to exhibit polymorphism, and different crystalline forms can be favored under certain conditions. The presence of a co-former and the experimental conditions (e.g., pH, solvent) can influence which polymorph crystallizes. | - Carefully control the experimental conditions, particularly pH, as it has been shown to influence the polymorphic outcome of this compound crystallization. - Thoroughly characterize the solid product using techniques like PXRD and DSC to identify the crystalline form. |
| Low yield of co-crystals. | - Suboptimal crystallization conditions (e.g., temperature, concentration). - Competing crystallization of the individual components. | - Optimize the crystallization conditions. For solvent evaporation, control the rate of evaporation. For cooling crystallization, optimize the cooling rate. - Use seeding with pre-existing co-crystals to promote the desired crystalline phase. |
| Co-crystals are unstable and convert back to the parent drug and co-former. | - The co-crystal may be a metastable form. - The co-crystal may be unstable under certain storage conditions (e.g., high humidity or temperature). | - Evaluate the thermodynamic stability of the co-crystal using techniques like slurry conversion experiments. - Conduct stability studies under accelerated conditions (e.g., 40°C/75% RH) to assess the physical and chemical stability of the co-crystals. |
| Inconsistent improvement in dissolution rate. | - The co-crystal may be dissociating in the dissolution medium, leading to the precipitation of the less soluble this compound. - The dissolution method may not be discriminating enough. | - Investigate the solid-state of the material after dissolution to check for any phase transformations. - Optimize the dissolution test conditions (e.g., pH of the medium, use of surfactants) to ensure sink conditions and better reflect in-vivo performance. |
Quantitative Data Summary
| This compound Form | Co-former | Molar Ratio (this compound:Co-former) | Solubility/Dissolution Enhancement | Bioavailability Enhancement | Reference |
| Co-crystal | Glutaric Acid | 1:1 | 18-fold increase in aqueous dissolution rate compared to crystalline this compound. | Not explicitly stated, but enhanced dissolution is a key factor for improved bioavailability. | |
| Co-crystal | Imidazole | Not Specified | 1.5-fold improvement in dissolution rate. | 1.3-fold increase in bioavailability compared to the pure drug. | |
| Eutectic | Nicotinamide | Not Specified | Higher solubility and release rate than the co-crystal and pure drug. | 2-fold increase in bioavailability compared to the pure drug. | |
| Eutectic | Malonic Acid | Not Specified | Higher solubility and release rate than the co-crystal and pure drug. | 3.5-fold increase in bioavailability compared to the pure drug. |
Experimental Protocols
Protocol 1: Co-crystal Preparation by Wet Co-grinding
This protocol is adapted from a study on this compound-xylitol co-crystals.
-
Materials: this compound, Xylitol (co-former), Methanol.
-
Procedure:
-
Weigh equimolar amounts of this compound and xylitol.
-
Transfer the powders to a mortar and pestle.
-
Add a few drops of methanol to moisten the powder mixture.
-
Grind the mixture for a specified period (e.g., 30 minutes).
-
Dry the resulting powder at room temperature.
-
Characterize the product using PXRD, DSC, and FTIR to confirm co-crystal formation.
-
Protocol 2: Co-crystal Characterization by Powder X-ray Diffraction (PXRD)
-
Instrument: A powder X-ray diffractometer.
-
Sample Preparation: Lightly pack the powder sample into a sample holder.
-
Data Collection:
-
Scan the sample over a 2θ range of, for example, 5° to 40°.
-
Use a step size of 0.02° and a scan speed of 2°/minute.
-
-
Data Analysis: Compare the PXRD pattern of the prepared sample with the patterns of pure this compound and the co-former. The appearance of new peaks and the disappearance or shifting of the original peaks indicate the formation of a new crystalline phase.
Protocol 3: In-vitro Dissolution Study
-
Apparatus: USP Dissolution Apparatus 2 (Paddle type).
-
Dissolution Medium: 900 mL of a suitable medium, such as 0.1 N HCl (pH 1.2) or phosphate buffer (pH 6.8). The use of surfactants like Tween 80 may be necessary to maintain sink conditions.
-
Procedure:
-
Maintain the temperature of the dissolution medium at 37 ± 0.5 °C.
-
Set the paddle speed to a suitable rate (e.g., 75 rpm).
-
Add a weighed amount of the this compound co-crystal powder to the dissolution medium.
-
Withdraw samples at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples and analyze the concentration of this compound using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculate the cumulative percentage of drug dissolved at each time point.
-
Visualizations
References
- 1. Enhanced dissolution rate of this compound using spherical agglomeration with Inutec SP1 by quasi emulsion solvent diffusion method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oral bioavailability improvement of this compound using tailored microemulsion: Surface science, ex vivo and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Felodipine & CYP3A4 Inhibitor Interactions
Welcome to the technical support center for researchers investigating drug-drug interactions (DDIs) with felodipine and cytochrome P450 3A4 (CYP3A4) inhibitors. This resource provides answers to frequently asked questions, troubleshooting guidance for common experimental issues, and detailed protocols.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for this compound and why is it susceptible to DDIs?
A1: this compound, a dihydropyridine calcium channel blocker, is almost completely absorbed after oral administration. However, it undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme located in the liver and intestines.[1][2][3] This metabolic process converts this compound to its main inactive metabolite, dehydrothis compound.[2][4] Due to this high first-pass effect, the oral bioavailability of this compound is low, averaging only about 15-20%. Because this compound is a sensitive CYP3A4 substrate, its metabolism can be significantly affected by other drugs that inhibit this enzyme, leading to a high potential for clinically relevant drug-drug interactions.
Q2: How do CYP3A4 inhibitors affect the pharmacokinetics of this compound?
A2: Co-administration of a CYP3A4 inhibitor with this compound blocks its primary metabolic pathway. This inhibition of presystemic metabolism, particularly in the gut wall, leads to a significant increase in this compound's oral bioavailability. Consequently, researchers will observe a substantial elevation in the plasma concentration of this compound, reflected by a higher area under the plasma concentration-time curve (AUC) and a greater peak plasma concentration (Cmax). For example, potent inhibitors can increase the this compound AUC by six-fold or more. This elevated exposure can lead to an intensified pharmacodynamic response, including a greater reduction in blood pressure and an increase in heart rate.
Q3: What are some common examples of potent CYP3A4 inhibitors that interact with this compound?
A3: Both pharmaceutical agents and natural compounds can act as potent CYP3A4 inhibitors. Commonly cited examples in research and clinical practice include:
-
Azole Antifungals: Itraconazole and ketoconazole are strong inhibitors that can dramatically increase this compound exposure. The concomitant use of these agents with this compound is often contraindicated.
-
Grapefruit Juice: Components within grapefruit juice, such as furanocoumarins, are well-known inhibitors of intestinal CYP3A4. Ingestion of grapefruit juice can triple the mean plasma AUC of this compound.
Quantitative Data Summary
The following table summarizes the pharmacokinetic impact of common CYP3A4 inhibitors on this compound.
| Inhibitor | Inhibitor Dose | This compound Dose | Change in this compound Cmax | Change in this compound AUC | Change in this compound T½ | Reference |
| Itraconazole | 200 mg daily for 4 days | 5 mg single dose | ~8-fold increase | ~6-fold increase | ~2-fold increase | |
| Grapefruit Juice | 250 mL | 5 mg single dose | ~4.0-fold increase | ~2.9-fold increase | No significant change | |
| Grapefruit Juice | 150 mL | 10 mg ER single dose | 173% increase | 72% increase | Not significantly altered |
Cmax: Maximum plasma concentration; AUC: Area under the plasma concentration-time curve; T½: Elimination half-life; ER: Extended Release.
Visualized Pathways and Workflows
This compound Metabolic Pathway Inhibition
This diagram illustrates the metabolic conversion of this compound to its inactive metabolite by CYP3A4 and how this process is blocked by a CYP3A4 inhibitor.
References
- 1. ijclinmedcasereports.com [ijclinmedcasereports.com]
- 2. A Physiologically Based Pharmacokinetic and Pharmacodynamic Model of the CYP3A4 Substrate this compound for Drug–Drug Interaction Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. A Physiologically Based Pharmacokinetic and Pharmacodynamic Model of the CYP3A4 Substrate this compound for Drug-Drug Interaction Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Felodipine-Associated Reflex Tachycardia
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments involving the mitigation of reflex tachycardia associated with felodipine administration.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism behind this compound-induced reflex tachycardia?
A1: this compound is a dihydropyridine calcium channel blocker that selectively dilates arterioles.[1] This vasodilation leads to a decrease in peripheral vascular resistance and a subsequent drop in blood pressure.[1] This reduction in blood pressure is sensed by baroreceptors in the aortic arch and carotid sinuses, triggering the baroreceptor reflex. The reflex response involves a decrease in parasympathetic (vagal) tone and an increase in sympathetic nervous system outflow to the heart. This results in an increased heart rate, known as reflex tachycardia. One study observed a peak increase in heart rate of 14 ± 9 beats/min after the initial administration of this compound.[2]
Q2: Why is it important to mitigate reflex tachycardia in experimental settings?
A2: In a research context, mitigating reflex tachycardia is crucial for several reasons. The increased heart rate can confound the interpretation of experimental results by altering cardiac oxygen demand and potentially masking the true therapeutic effects of this compound on blood pressure or other cardiovascular parameters.[1] For preclinical studies aimed at evaluating the safety and efficacy of this compound or its combination therapies, controlling for reflex tachycardia ensures that the observed outcomes are directly attributable to the intended pharmacological actions.
Q3: What are the primary strategies for mitigating this compound-induced reflex tachycardia?
A3: The most common and effective strategy is the co-administration of a beta-adrenergic receptor blocker (beta-blocker). Beta-blockers counteract the increased sympathetic activity on the heart, thereby preventing or attenuating the rise in heart rate. Cardioselective beta-blockers, which primarily target beta-1 receptors in the heart, are often preferred.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent or highly variable heart rate readings after this compound administration. | Animal Stress: Handling and restraint can significantly influence heart rate. | Acclimatize animals to the experimental procedures and environment. Use of telemetry systems for continuous monitoring in freely moving animals is highly recommended to minimize stress-related artifacts.[3] |
| Inaccurate Measurement Technique: Non-invasive methods like the tail-cuff technique can be less accurate and more stressful for the animal compared to telemetry. | For precise and continuous data, implantable radiotelemetry is the gold standard for measuring blood pressure and heart rate in conscious, unrestrained rodents. Ensure proper surgical implantation and adequate post-operative recovery time (at least 7 days) for the animal's physiology to normalize. | |
| Baroreflex Resetting: With chronic this compound administration, the baroreflex can reset to a lower blood pressure level, which may alter the tachycardic response over time. | Be aware of the duration of your study. For acute studies, the initial reflex tachycardia will be more pronounced. In chronic studies, monitor for changes in the baseline heart rate and the response to this compound over time. | |
| Unexpectedly low or absent reflex tachycardia in control animals (receiving this compound alone). | Anesthesia: Anesthetics can blunt the baroreceptor reflex. | Whenever possible, conduct experiments in conscious animals. If anesthesia is necessary, choose an agent with minimal effects on the cardiovascular system and maintain a consistent level of anesthesia throughout the experiment. |
| Animal Model: The magnitude of reflex tachycardia can vary between different animal species and strains. Certain models of hypertension may have altered baroreflex sensitivity. | Select an appropriate animal model for your study. Spontaneously hypertensive rats (SHRs) are a common model for studying antihypertensive drugs. | |
| Co-administration of a beta-blocker does not effectively mitigate tachycardia. | Inappropriate Beta-Blocker Dose: The dose of the beta-blocker may be insufficient to counteract the sympathetic stimulation. | Conduct dose-response studies to determine the optimal dose of the beta-blocker required to blunt the this compound-induced tachycardia without causing excessive bradycardia or hypotension. |
| Pharmacokinetic Mismatch: The timing of administration of the beta-blocker and this compound may not be optimal, leading to a mismatch in their peak effects. | Consider the pharmacokinetic profiles of both drugs to ensure their therapeutic concentrations overlap appropriately. |
Quantitative Data on Mitigation Strategies
The following table summarizes the effects of co-administering various beta-blockers on the heart rate changes associated with this compound.
| Beta-Blocker | Dosage | Change in Heart Rate with this compound Monotherapy | Change in Heart Rate with Combination Therapy | Reference |
| Atenolol | 50-100 mg/day | Not specified in the study, but this compound ER alone did not change heart rate from baseline. | Heart rate declined from baseline. | |
| Atenolol | 100 mg/day | Not directly measured, but this compound alone is known to cause tachycardia. | Heart rate was more reduced compared to this compound monotherapy. | |
| Bisoprolol | Not specified | Not directly measured. | Heart rate in the combination group was lower than in the group receiving bisoprolol alone. | |
| Nebivolol | Not specified | Not directly measured. | Additive effects in lowering heart rate were observed. |
Note: The available literature often compares the combination therapy to the beta-blocker monotherapy rather than to this compound monotherapy, making a direct calculation of the reduction in reflex tachycardia challenging from some studies.
Experimental Protocols
Animal Model for Assessing this compound-Induced Reflex Tachycardia and its Mitigation
This protocol outlines a general procedure for studying the effects of this compound and its combination with a beta-blocker on blood pressure and heart rate in a conscious rodent model using telemetry.
1. Animal Model:
-
Male Spontaneously Hypertensive Rats (SHR), 12-16 weeks old.
2. Surgical Implantation of Telemetry Device:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Surgically implant a pressure-transmitting telemetry device (e.g., from Kaha Sciences or Data Sciences International) with the catheter inserted into the abdominal aorta for direct blood pressure measurement. The body of the transmitter is placed in the abdominal cavity.
-
Allow for a post-operative recovery period of at least one week to ensure the animal has returned to its normal physiological state.
3. Acclimatization and Baseline Recording:
-
House the rats individually in their home cages placed on top of the telemetry receivers.
-
Allow the animals to acclimate to the housing and recording setup for at least 24 hours.
-
Record baseline blood pressure and heart rate continuously for a 24-hour period to establish a diurnal rhythm.
4. Drug Administration:
-
Group 1 (Control): Administer the vehicle for this compound.
-
Group 2 (this compound Monotherapy): Administer this compound at a dose known to cause a significant blood pressure reduction and reflex tachycardia (e.g., 0.1-1.0 mg/kg, p.o.).
-
Group 3 (Beta-blocker Monotherapy): Administer the selected beta-blocker (e.g., atenolol, bisoprolol, metoprolol, or nebivolol) at an appropriate dose.
-
Group 4 (Combination Therapy): Co-administer this compound and the beta-blocker at the same doses used in Groups 2 and 3.
5. Data Acquisition and Analysis:
-
Continuously record blood pressure and heart rate for at least 6-8 hours post-drug administration.
-
Analyze the data to determine the peak change in heart rate from baseline in the this compound monotherapy group.
-
Compare the change in heart rate in the combination therapy group to the this compound monotherapy group to quantify the mitigation of reflex tachycardia.
-
Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be used to determine the significance of the observed differences between groups.
Visualizations
Signaling Pathway of this compound-Induced Reflex Tachycardia
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Beta-adrenergic receptors and reflex tachycardia after single and repeated this compound administration in essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the In Vitro Release Profile of Generic Felodipine Products
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on generic felodipine formulations. The content is designed to address specific issues encountered during experimental work to enhance the in vitro release profile of this Biopharmaceutics Classification System (BCS) Class II drug.
Frequently Asked Questions (FAQs)
Q1: Why is it challenging to match the in vitro release profile of a generic this compound extended-release (ER) product with the reference product?
A1: this compound is a BCS Class II drug, characterized by low aqueous solubility and high permeability.[1] The primary challenge lies in its poor water solubility, which is the rate-limiting step for dissolution and subsequent absorption.[1] Generic ER formulations must not only enhance this compound's solubility but also precisely control its release over an extended period (typically 24 hours) to match the innovator product's pharmacokinetic profile.[2][3] Many generic products fail to achieve this, showing either dose dumping (immediate release) or an incomplete release profile over the desired period.
Q2: What are the common formulation strategies to improve the dissolution of this compound?
A2: Several strategies are employed to overcome the low solubility of this compound:
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix in an amorphous state significantly enhances its solubility and dissolution rate. Common polymers include polyethylene glycol (PEG), polyvinyl alcohol (PVA), and Eudragit®.
-
Complexation: Forming inclusion complexes with cyclodextrins, such as modified β-cyclodextrins, can increase the solubility and dissolution of this compound.
-
Particle Size Reduction: Techniques like micronization and spherical agglomeration increase the surface area of the drug, leading to a faster dissolution rate as described by the Noyes-Whitney equation.
-
Lipid-Based Formulations: Self-nanoemulsifying drug delivery systems (SNEDDS) can be used to pre-dissolve this compound in a lipid-based formulation, which then forms a nanoemulsion in the gastrointestinal tract, enhancing absorption.
Q3: How do excipients, particularly polymers, influence the extended-release profile?
A3: Polymers are critical in controlling the drug release rate in ER matrix tablets.
-
Hydrophilic Polymers (e.g., HPMC): Upon contact with water, these polymers swell to form a gel layer. Drug release is controlled by diffusion through this gel layer and erosion of the matrix. The concentration and viscosity grade of the polymer are key factors; higher concentrations and viscosities generally lead to a slower release rate.
-
Hydrophobic Polymers (e.g., Kollidon® SR, Waxes): These form a non-eroding matrix, and drug release occurs primarily through diffusion via a network of pores and channels. The concentration of the wax can significantly suppress drug release.
-
Fillers (e.g., Lactose, Microcrystalline Cellulose - MCC): The type of filler can also impact release. For instance, in wax-based matrices, MCC can improve wettability and disintegration, leading to better-sustained release characteristics compared to lactose, which might overly restrict drug release.
Q4: What is the role of surfactants in the dissolution medium for this compound testing?
A4: Due to this compound's low aqueous solubility, a surfactant is necessary in the dissolution medium to ensure "sink conditions," where the concentration of the dissolved drug is kept low, preventing saturation and allowing for the accurate measurement of the dissolution rate. Common surfactants include polysorbate 80 (Tween 80), sodium lauryl sulfate (SLS), and cetyltrimethylammonium bromide (CTAB). However, the choice and concentration of the surfactant can interact with the formulation's excipients and affect the release rate.
Troubleshooting Guide
| Issue/Observation | Potential Cause(s) | Recommended Action(s) |
| Initial dissolution is too rapid (Dose Dumping) | 1. Insufficient concentration or viscosity of the release-controlling polymer.2. Inappropriate polymer type (e.g., highly soluble polymer used).3. High percentage of soluble fillers (e.g., lactose) creating rapid channeling.4. Manufacturing issue, such as inadequate granulation or low compression force, leading to a highly porous tablet. | 1. Increase the concentration or use a higher viscosity grade of the hydrophilic polymer (e.g., HPMC).2. Incorporate a hydrophobic polymer (e.g., Kollidon SR, Carnauba wax) into the matrix.3. Optimize the ratio of soluble to insoluble fillers.4. Evaluate and optimize manufacturing process parameters like compression force and granulation technique. |
| Incomplete drug release after 24 hours | 1. High concentration of hydrophobic polymer (e.g., wax), overly restricting drug release.2. "Coning" phenomenon, where an insoluble cone of polymer/drug forms at the bottom of the vessel, reducing the surface area for dissolution.3. Strong drug-polymer interaction preventing complete release.4. Use of a filler that does not aid in matrix erosion or channeling (e.g., lactose in some wax matrices). | 1. Reduce the concentration of the hydrophobic polymer or blend it with a hydrophilic polymer.2. Use a specialized apparatus like a this compound basket to prevent coning, or optimize the hydrodynamics of the dissolution test.3. Conduct excipient compatibility studies (e.g., using DSC, FTIR) to identify and mitigate adverse interactions.4. Replace or modify the filler system to one that promotes better matrix hydration and erosion (e.g., using MCC). |
| High variability in release profiles between tablets | 1. Non-uniform mixing of the drug and excipients.2. Segregation of the powder blend during tablet compression.3. Inconsistent tablet hardness or weight.4. Physical instability of the formulation (e.g., crystallization of an amorphous solid dispersion). | 1. Optimize the blending process (time, speed).2. Use a granulation method (wet or dry) to improve blend uniformity.3. Tighten in-process controls for tablet weight and hardness.4. Perform stability studies under accelerated conditions to ensure the physical form of the drug is maintained. |
| Dissolution profile does not correlate with the reference product | 1. The combination of polymers and other excipients does not adequately mimic the release mechanism of the innovator product.2. The particle size and morphology of the this compound active pharmaceutical ingredient (API) are different.3. The dissolution test method is not discriminative enough. | 1. Systematically evaluate different types and ratios of hydrophilic and hydrophobic polymers.2. Characterize the API's physical properties (particle size, crystallinity) and consider micronization or other particle engineering techniques.3. Experiment with different dissolution media (pH, surfactant type/concentration) and apparatus speeds to develop a more biorelevant and discriminative method. |
Quantitative Data Summary
Table 1: Effect of Polymer Type and Concentration on this compound Release from Matrix Tablets
| Formulation Code | Polymer(s) | Polymer Concentration (% w/w) | % Drug Released at 12h | Reference |
| F1 | HPMC K15M | 15% | >90% (fast release) | |
| F2 | HPMC K15M | 35% | ~70% (slower release) | |
| F3 | Kollidon SR | 10% | >80% (fast release) | |
| F4 | Kollidon SR | 30% | ~60% (slower release) | |
| F10 (Optimized) | Kollidon SR + HPMC K15M | 25% + 25% | ~85% (matches innovator) | |
| Wax-based | Syncrowax HGLC | 40% | ~100% (at 24h) | |
| Wax-based | Syncrowax HGLC | 60% | ~5% (at 24h) |
Table 2: Enhancement of this compound Solubility using Solid Dispersion (SD) Technique
| Carrier Polymer | Drug:Carrier Ratio | Solubility Fold Increase | Dissolution Enhancement | Reference |
| PEG 6000 | 1:6 | 4.66 | 89% release in 90 min | |
| PVA | 1:6 | 4.68 | 95% release in 85 min |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Dissolution: Accurately weigh this compound and the chosen carrier polymer (e.g., PVA) in the desired ratio (e.g., 1:6). Dissolve the this compound in a suitable amount of a volatile solvent like ethanol.
-
Mixing: Add the carrier polymer to the this compound solution and mix until a homogenous solution is formed. Sonication may be used to ensure complete dissolution.
-
Solvent Evaporation: Transfer the solution to a container with a large surface area (e.g., a petri dish or a rotary evaporator flask). Evaporate the solvent at a controlled temperature (e.g., 45°C) until a solid mass is formed.
-
Drying and Milling: Dry the resulting residue in a hot air oven for 1-2 hours to remove any residual solvent. Store the dried mass in a desiccator for 24 hours.
-
Sizing: Grind the dried solid dispersion in a mortar and pass it through a sieve (e.g., #100) to obtain a uniform powder.
-
Characterization: Characterize the prepared solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the amorphous state and absence of drug-excipient interactions.
Protocol 2: In Vitro Dissolution Testing for Extended-Release this compound Tablets
This protocol is based on the USP monograph for this compound Extended-Release Tablets.
-
Apparatus: USP Apparatus 2 (Paddle).
-
Dissolution Medium: 500 mL of pH 6.5 phosphate buffer containing 1% (w/v) sodium lauryl sulfate (SLS).
-
Apparatus Speed: 50 rpm.
-
Temperature: 37 ± 0.5°C.
-
Sampling Times: 2, 6, and 10 hours.
-
Procedure: a. Place one tablet in each dissolution vessel. b. Start the apparatus and withdraw samples (e.g., 10 mL) at the specified time points. c. Immediately replace the withdrawn volume with fresh, pre-warmed dissolution medium. d. Filter the samples through a suitable filter (e.g., 0.45 µm PVDF).
-
Analysis: a. Analyze the concentration of this compound in the filtered samples using a validated HPLC-UV method at a wavelength of 238 nm. b. Calculate the cumulative percentage of the labeled amount of this compound released at each time point.
Visualizations
Caption: Workflow for this compound ER Tablet Development.
Caption: this compound Release from HPMC Matrix Tablet.
Caption: Troubleshooting Logic for Dissolution Failure.
References
Navigating Food-Drug Interactions in Felodipine Clinical Trials: A Technical Support Center
For researchers, scientists, and drug development professionals, accounting for food-drug interactions is a critical aspect of designing and executing robust clinical trials for oral medications like felodipine. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of the food-drug interaction with this compound?
A1: this compound is metabolized in the liver and intestines primarily by the cytochrome P450 3A4 (CYP3A4) enzyme.[1][2] Certain foods and beverages can inhibit this enzyme, leading to a decrease in the first-pass metabolism of this compound.[1][2] This inhibition results in a significant increase in the oral bioavailability and plasma concentrations of the drug, which can enhance its therapeutic effects but also increase the risk of adverse events.[3]
Q2: Which foods are known to interact with this compound?
A2: The most well-documented interaction is with grapefruit juice. Components in grapefruit juice, such as furanocoumarins, are potent inhibitors of intestinal CYP3A4. Other citrus juices, like Seville orange juice, have also been shown to increase this compound bioavailability, likely through a similar mechanism. There is some evidence to suggest that high-fat or high-carbohydrate meals may also increase the plasma concentration of this compound, although the clinical significance of this is less clear. Preliminary research has also pointed to potential interactions with quercetin, a flavonoid found in onions and other plants, but more research is needed to confirm its clinical relevance.
Q3: What are the typical pharmacokinetic changes observed with the grapefruit juice-felodipine interaction?
A3: Co-administration of this compound with grapefruit juice can lead to a substantial increase in the maximum plasma concentration (Cmax) and the area under the concentration-time curve (AUC) of this compound. Studies have shown that grapefruit juice can increase the mean bioavailability of this compound by as much as 284%. This can result in a more pronounced reduction in blood pressure and an increased heart rate.
Troubleshooting Guides
Issue 1: High Inter-Individual Variability in Pharmacokinetic Data
Possible Causes and Solutions:
-
Genetic Polymorphisms: Individuals have varying levels of CYP3A4 expression in their intestines, which can lead to different magnitudes of food-drug interactions.
-
Recommendation: Consider genotyping study participants for common CYP3A4 polymorphisms to identify potential outliers and to stratify the data during analysis.
-
-
Variability in Food Composition: The concentration of active compounds in food products, such as furanocoumarins in grapefruit juice, can vary significantly between batches, brands, and even individual fruits.
-
Recommendation: Standardize the test meal as much as possible. For juices, use a single batch for the entire study. For solid foods, work with a research dietitian to create a standardized meal with consistent nutritional content.
-
-
Compliance with Food Intake: Participants may not consume the entire standardized meal, leading to variability in the extent of the food-drug interaction.
-
Recommendation: Supervise meal consumption to ensure all participants ingest the full meal within the specified timeframe.
-
Issue 2: Conflicting Results Regarding the Effect of a High-Fat Meal
Problem: Your study shows a minimal or no effect of a high-fat meal on this compound pharmacokinetics, which contradicts some published literature.
Possible Causes and Solutions:
-
Formulation of this compound: The formulation of the this compound product (e.g., immediate-release vs. extended-release) can influence the impact of a high-fat meal. The extended-release formulation may be less susceptible to food effects.
-
Recommendation: Clearly document the formulation used in your study and compare your results to studies that have used the same formulation.
-
-
Composition of the High-Fat Meal: The specific composition of the high-fat meal, beyond just the percentage of fat, can influence gastric emptying time and splanchnic blood flow, which can in turn affect drug absorption.
-
Recommendation: Follow FDA guidelines for a standardized high-fat, high-calorie test meal to ensure consistency and comparability with other studies.
-
-
Timing of Drug Administration: The timing of this compound administration in relation to the meal is crucial.
-
Recommendation: Adhere strictly to the protocol-defined timing of drug administration after the start of the meal, as recommended by regulatory guidelines.
-
Data Presentation
Table 1: Summary of Pharmacokinetic Interactions with this compound
| Interacting Food/Beverage | Mean Increase in this compound AUC | Mean Increase in this compound Cmax | Primary Mechanism |
| Grapefruit Juice | 284% | Substantial Increase | Inhibition of intestinal CYP3A4 |
| Seville Orange Juice | 76% | Increased | Likely inhibition of intestinal CYP3A4 |
| High-Fat/High-Carbohydrate Meal | Variable/Increase reported | Variable/Increase reported | Altered absorption and/or metabolism |
Experimental Protocols
Protocol 1: In Vivo Assessment of Food-Effect on this compound Bioavailability
Objective: To evaluate the effect of a standardized high-fat meal on the single-dose pharmacokinetics of an extended-release this compound formulation in healthy adult volunteers.
Study Design: A randomized, open-label, two-period, two-sequence crossover study.
Methodology:
-
Subject Recruitment: Recruit a cohort of healthy adult volunteers who have provided informed consent. Screen for inclusion/exclusion criteria, including no use of medications known to interact with CYP3A4.
-
Randomization: Randomly assign subjects to one of two treatment sequences:
-
Sequence A: Fasted in Period 1, Fed in Period 2.
-
Sequence B: Fed in Period 1, Fasted in Period 2.
-
-
Treatment Periods:
-
Fasted State: Following an overnight fast of at least 10 hours, subjects will receive a single oral dose of this compound with 240 mL of water. No food is permitted for 4 hours post-dose.
-
Fed State: Following an overnight fast of at least 10 hours, subjects will consume a standardized high-fat, high-calorie breakfast over 30 minutes. The single oral dose of this compound will be administered with 240 mL of water 30 minutes after the start of the meal.
-
-
Pharmacokinetic Sampling: Collect serial blood samples at predose and at specified time points post-dose (e.g., 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours).
-
Bioanalytical Method: Analyze plasma samples for this compound concentrations using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters, including AUC, Cmax, and Tmax, for both the fasted and fed conditions.
-
Statistical Analysis: Perform statistical analysis to compare the pharmacokinetic parameters between the fasted and fed states.
Protocol 2: In Vitro Assessment of CYP3A4 Inhibition by Food Extracts
Objective: To determine the inhibitory potential of a food extract (e.g., grapefruit juice extract) on human CYP3A4 activity.
Methodology:
-
Preparation of Food Extract: Prepare a standardized extract of the food product of interest.
-
Microsomal Incubation:
-
Use human liver microsomes (HLMs) as a source of CYP3A4.
-
Incubate the HLMs with a CYP3A4-specific probe substrate (e.g., midazolam or testosterone) in the presence and absence of varying concentrations of the food extract.
-
Include a positive control inhibitor (e.g., ketoconazole).
-
-
Metabolite Quantification: After a specified incubation time, quench the reaction and quantify the formation of the specific metabolite (e.g., 1'-hydroxymidazolam or 6β-hydroxytestosterone) using a validated LC-MS/MS method.
-
Data Analysis:
-
Calculate the rate of metabolite formation at each concentration of the food extract.
-
Determine the IC50 value (the concentration of the extract that causes 50% inhibition of CYP3A4 activity).
-
Mandatory Visualizations
Caption: this compound's mechanism of action in vascular smooth muscle cells.
Caption: Workflow for a food-effect bioavailability study.
Caption: Decision tree for designing this compound food-drug interaction trials.
References
Validation & Comparative
A Comparative Analysis of Felodipine and Nifedipine in Preclinical Models of Refractory Hypertension
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antihypertensive efficacy of two prominent dihydropyridine calcium channel blockers, felodipine and nifedipine, in established animal models of refractory hypertension. The data presented herein is intended to inform preclinical research and drug development efforts in the management of treatment-resistant high blood pressure.
Quantitative Efficacy and Duration of Action
The following tables summarize the dose-dependent antihypertensive effects and duration of action of this compound and nifedipine in various rat models of hypertension.
Table 1: Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)
| Drug | Dose (mg/kg, p.o.) | Maximum Blood Pressure Reduction (mmHg) | Duration of Action (hours) | Heart Rate Change |
| This compound | 0.1 - 1.0 | Dose-dependent reduction | 4 - 6 (steady state) | No significant increase up to 1 mg/kg |
| Nifedipine | 1.0 | Effective reduction | 1 - 2 (steady state) | Tachycardia often accompanies hypotension |
| Nifedipine (controlled release) | 1.32 | ~20 | >12, significant effect at 24h | No significant alteration |
Table 2: Antihypertensive Efficacy in DOCA-Salt Hypertensive Rats
| Drug | Dose (mg/kg, p.o.) | Comparative Efficacy |
| This compound | 0.1 - 0.5 | Superior to nifedipine in maximum blood pressure decrease and duration of effect[1] |
| Nifedipine | Not specified in comparative study, but effective in this model | Enhanced hypotensive response observed[1] |
Table 3: Antihypertensive Efficacy in Renal Hypertensive Rats (2-Kidney, 1-Clip)
| Drug | Dose (mg/kg) | Route | Blood Pressure Reduction (mmHg) |
| This compound | 0.1 - 0.5 | p.o. | Superior to nifedipine in maximum decrease and duration |
| Nifedipine | 3 | p.o. | Substantial and prolonged fall in blood pressure |
| Nifedipine | 0.02 | i.v. | Mean Arterial Pressure reduced from 151 ± 5 to 135 ± 5 |
Mechanism of Action: L-Type Calcium Channel Blockade in Vascular Smooth Muscle
Both this compound and nifedipine are dihydropyridine calcium channel blockers that exert their antihypertensive effects by inhibiting the influx of extracellular calcium into vascular smooth muscle cells. This action leads to vasodilation and a reduction in peripheral vascular resistance. The primary target for these drugs is the L-type voltage-gated calcium channel.
In-vitro studies have suggested that this compound exhibits a higher degree of selectivity for vascular tissue over cardiac tissue when compared to nifedipine.[2] This vascular selectivity may contribute to its potent vasodilatory effects with a reduced likelihood of direct negative inotropic effects on the heart.[2][3]
Experimental Protocols
The following are detailed methodologies for the induction of key refractory hypertension models used in the cited experiments.
Deoxycorticosterone Acetate (DOCA)-Salt Hypertension Model
This model induces a low-renin, volume-dependent form of hypertension.
Detailed Steps:
-
Animal Model: Male Sprague-Dawley or Wistar rats are commonly used.
-
Unilateral Nephrectomy: Under anesthesia, a flank incision is made to expose a kidney (commonly the right one). The renal artery, vein, and ureter are ligated, and the kidney is removed. The incision is then sutured.
-
Recovery: Animals are allowed to recover for one to two weeks.
-
DOCA Administration: Deoxycorticosterone acetate (DOCA) is administered, often as a subcutaneous injection (e.g., 25 mg/kg twice weekly) or via a subcutaneously implanted pellet.
-
Salt Loading: The rats' standard drinking water is replaced with a 1% sodium chloride solution.
-
Blood Pressure Monitoring: Blood pressure is monitored regularly, typically using the tail-cuff method. A significant and sustained elevation in blood pressure is expected within 3 to 4 weeks.
Two-Kidney, One-Clip (2K1C) Renovascular Hypertension Model
This model simulates renovascular hypertension, which is characterized by high renin levels.
Detailed Steps:
-
Animal Model: Male Sprague-Dawley or Wistar rats are typically used.
-
Anesthesia: The animal is anesthetized.
-
Surgical Procedure: A flank incision is made to expose one of the renal arteries (commonly the left). A U-shaped silver or titanium clip with a specific internal diameter (e.g., 0.2 mm) is placed around the renal artery to partially constrict it. The contralateral kidney is left untouched.
-
Closure: The incision is closed with sutures.
-
Blood Pressure Monitoring: Blood pressure is monitored weekly. Hypertension typically develops over a period of 4 to 6 weeks.
Concluding Remarks
The experimental data from preclinical models of refractory hypertension suggest that this compound has a more potent and longer-lasting antihypertensive effect compared to nifedipine. This is particularly evident in DOCA-salt and renal hypertensive rat models. The greater vascular selectivity of this compound may also be a contributing factor to its efficacy profile. For researchers and drug development professionals, these findings highlight this compound as a potentially more effective agent for managing resistant hypertension, warranting further investigation in clinical settings. The choice between these two calcium channel blockers in a research context should consider the specific hypertension model and the desired duration of action.
References
- 1. Effects of intracoronary this compound versus nifedipine on left ventricular contractility and coronary sinus blood flow in stable angina pectoris - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Vascular selective calcium entry blockers in the treatment of cardiovascular disorders: focus on this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Antihypertensive Efficacy of Felodipine and Amlodipine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antihypertensive efficacy of two widely prescribed dihydropyridine calcium channel blockers, felodipine and amlodipine. The information presented is collated from peer-reviewed clinical trials and pharmacological studies, with a focus on quantitative data, experimental methodologies, and underlying mechanisms of action.
Executive Summary
Both this compound, particularly in its extended-release (ER) formulation, and amlodipine are effective agents for the management of hypertension.[1][2][3] Amlodipine generally exhibits a longer half-life, leading to a more consistent 24-hour blood pressure control and a higher trough-to-peak ratio.[4][5] While both drugs demonstrate comparable efficacy in reducing office blood pressure, some studies suggest amlodipine may have a greater effect on ambulatory systolic blood pressure, particularly during the nighttime. The incidence and profile of adverse effects, primarily related to vasodilation, can differ between the two agents, with some evidence suggesting this compound ER may be better tolerated in elderly patients at titrated doses.
Data Presentation: Quantitative Comparison
The following tables summarize key efficacy and pharmacokinetic parameters for this compound and amlodipine based on data from comparative studies.
Table 1: Antihypertensive Efficacy - Blood Pressure Reduction
| Parameter | This compound ER | Amlodipine | Study Details |
| Mean Office BP Change (mmHg) | -13.4 / -11.8 | -15.3 / -12.9 | 12-week, double-blind, randomized trial in 118 patients with mild to moderate hypertension. Mean daily doses were 11.2 mg for this compound ER and 7.4 mg for amlodipine. |
| Mean 24h Ambulatory BP Change (mmHg) | -11.6 / -10.0 | -16.3 / -9.6 | Same 12-week study. The reduction in systolic ambulatory BP was significantly greater with amlodipine (P < 0.001). |
| BP Control Achievement (BP < 140/90 mmHg) | 33% | 87% | Retrospective analysis of patients on continuous therapy for at least 6 months. |
| Nighttime Ambulatory BP Reduction | Less effective than amlodipine | More effective than this compound | A study involving 216 patients showed amlodipine more effectively reduced nighttime systolic (P = 0.026) and diastolic (P = 0.019) BP. |
Table 2: Pharmacokinetic and Pharmacodynamic Parameters
| Parameter | This compound ER | Amlodipine | Significance |
| Elimination Half-life | ~11–16 hours | ~30–50 hours | Amlodipine's longer half-life contributes to its sustained 24-hour effect. |
| Trough-to-Peak Ratio (Plasma Concentration) | 37% | 67% | Amlodipine shows significantly less variability in plasma concentration over the dosing interval. |
| Trough-to-Peak Ratio (Blood Pressure Reduction - Global Approach) | 0.50 (SBP), 0.34 (DBP) at 10 mg | 0.88 (SBP), 0.82 (DBP) at 10 mg | Amlodipine demonstrates a more consistent hypotensive effect throughout the 24-hour dosing period. |
| Onset of Action | Within 2–5 hours | Within 6–12 hours | This compound has a slightly faster onset of action. |
Table 3: Common Adverse Effects
| Adverse Effect | This compound ER | Amlodipine | Notes |
| Vasodilatory Events (e.g., flushing, headache) | 32% | 43% | A double-blind trial in 535 elderly patients showed a significantly lower incidence with this compound ER (p=0.007). |
| Headache and Flushing | More frequent | Less frequent | A 12-week study noted these side effects were significantly more frequent in the this compound ER group (P < 0.05). |
| Peripheral Edema | 33% | Not reported in this study | One retrospective analysis reported a higher incidence of peripheral edema in patients on this compound. |
Experimental Protocols
The data presented are derived from studies employing rigorous methodologies, primarily randomized, double-blind, parallel-group, or crossover designs.
Key Methodological Components:
-
Patient Population: Studies typically enrolled adult patients with mild to moderate essential hypertension, often defined by a sitting diastolic blood pressure between 95 and 115 mmHg and/or systolic blood pressure between 140 and 180 mmHg after a washout period of previous antihypertensive medications.
-
Study Design: A common design is a randomized, double-blind, parallel-group study. For instance, in one trial, 118 patients were randomized to receive either this compound ER or amlodipine for 12 weeks. A double-dummy technique was used to maintain blinding. Some studies also employ a forced titration design, where doses are systematically increased if blood pressure targets are not met.
-
Dosage Regimens: Patients were typically initiated on a starting dose (e.g., 5 mg of either this compound ER or amlodipine once daily). The dose was then titrated upwards (e.g., to 10 mg) based on the patient's blood pressure response at specified intervals (e.g., after 4 weeks).
-
Blood Pressure Measurement:
-
Office Blood Pressure: Clinic blood pressure was measured at baseline and at regular follow-up visits. Measurements were typically taken after a period of rest (e.g., 5-10 minutes) in the sitting position.
-
Ambulatory Blood Pressure Monitoring (ABPM): 24-hour ABPM was used to assess the antihypertensive effect over a full day and night cycle. Devices were programmed to take readings at set intervals, such as every 20-30 minutes during the day and night. The European Society of Hypertension (ESH) provides comprehensive guidelines for out-of-office blood pressure measurement, which are often followed in these trials.
-
-
Trough-to-Peak Ratio Calculation: This ratio is calculated to assess the duration and consistency of the antihypertensive effect. The "trough" effect is the blood pressure reduction at the end of the dosing interval (just before the next dose), while the "peak" effect is the maximum blood pressure reduction. The ratio is expressed as (trough effect / peak effect).
Mechanism of Action and Experimental Workflow
Signaling Pathway: Dihydropyridine Calcium Channel Blockade
Both this compound and amlodipine are dihydropyridine calcium channel blockers that exert their effects by binding to L-type voltage-gated calcium channels in vascular smooth muscle. This binding inhibits the influx of extracellular calcium into the smooth muscle cells, leading to vasodilation and a subsequent reduction in peripheral vascular resistance and arterial blood pressure.
Mechanism of action for dihydropyridine calcium channel blockers.
Experimental Workflow: Comparative Clinical Trial
The following diagram illustrates a typical workflow for a randomized controlled trial comparing this compound and amlodipine.
Typical workflow of a comparative clinical trial.
Logical Relationships: Head-to-Head Drug Comparison
This diagram outlines the logical flow for a comprehensive comparison of two antihypertensive agents.
References
- 1. Blood Pressure Monitoring | European Society of Hypertension [eshonline.org]
- 2. researchgate.net [researchgate.net]
- 3. Comparative effects of amlodipine and this compound ER on office and ambulatory blood pressure in patients with mild to moderate hypertension. Danish Multicentre Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. departamentos.cardiol.br [departamentos.cardiol.br]
- 5. academic.oup.com [academic.oup.com]
In Vitro-In Vivo Correlation of Felodipine Pharmacodynamics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro properties and in vivo pharmacodynamic effects of felodipine, a dihydropyridine calcium channel blocker used for the management of hypertension.[1][2] The correlation between laboratory dissolution studies and clinical therapeutic outcomes is crucial for the development of effective and reliable dosage forms. This document summarizes key experimental data, outlines detailed methodologies, and visualizes the underlying mechanisms and workflows to support further research and development in this area.
I. Quantitative Data Summary
The following tables present a consolidated view of the in vitro dissolution and in vivo pharmacodynamic data for this compound, compiled from various studies.
Table 1: In Vitro Dissolution of this compound Formulations
| Formulation Type | Dissolution Medium | Time (hours) | Cumulative Drug Release (%) | Analytical Method | Reference |
| Extended-Release Tablet (Reference Product) | USP XXII Paddle Method | 1 | < 25 | UV Spectroscopy | [3] |
| 4 | 40-60 | ||||
| 7 | > 80 | ||||
| Generic Extended-Release (Rapid Release) | USP XXII Paddle Method | 1 | > 80 | UV Spectroscopy | [3] |
| Generic Extended-Release (Intermediate Release) | USP XXII Paddle Method | 1 | > 50 | UV Spectroscopy | [3] |
| Sustained Release Matrix Tablet (HPMC K100 & K4M) | 0.5% Polysorbate 80 in water | 1 | ~20 | HPLC | |
| 4 | ~50 | ||||
| 8 | ~80 | ||||
| 12 | > 95 | ||||
| Nanosuspension | Not specified | 2 | ~93 | Not specified | |
| Self-Nanoemulsifying Drug Delivery System (SNEDDS) | Not specified | 0.33 (20 min) | > 95 | Not specified | |
| Orodispersible Tablet | Phosphate buffer pH 6.8 | 0.25 (15 min) | ~100 | UV Spectroscopy |
Table 2: In Vivo Pharmacodynamic Effects of this compound in Hypertensive Patients
| Dosage Form | Dose | Pharmacodynamic Endpoint | Mean Reduction | Onset of Action | Duration of Action | Reference |
| Oral Solution | 10 mg | Diastolic Blood Pressure | ~20 mmHg | 1-2 hours | ~8 hours | |
| Extended-Release Tablet | 5 mg once daily | Diastolic Blood Pressure | Significant reduction vs. placebo | Not specified | 24 hours | |
| Extended-Release Tablet | 10 mg twice daily | Diastolic Blood Pressure (supine & upright) | Significant reduction | Not specified | Not specified | |
| Intravenous Infusion | 1.5 mg over 30 min | Diastolic Blood Pressure | ~20 mmHg | Rapid | ~8 hours | |
| Single Oral Doses | 5, 15, 40 mg | Diastolic Blood Pressure | Dose-dependent reduction | Maximal at 0.5 hours | At least 4 hours | |
| Heart Rate | Dose-dependent reflex increase | Maximal at 0.5 hours | At least 4 hours |
II. Experimental Protocols
Detailed methodologies are essential for the replication and comparison of studies. The following sections describe the key experimental protocols for assessing this compound's in vitro and in vivo characteristics.
A. In Vitro Dissolution Testing
-
Objective: To determine the rate and extent of drug release from a given dosage form under controlled laboratory conditions.
-
Apparatus: USP Type II Dissolution Apparatus (Paddle Method) is commonly used.
-
Dissolution Media:
-
Phosphate buffer at pH 6.8 is frequently used to simulate intestinal fluid.
-
To enhance the solubility of the poorly water-soluble this compound and maintain sink conditions, surfactants such as Polysorbate 80 (e.g., 0.5% in water) or sodium lauryl sulphate (SLS) are often added to the medium.
-
-
Procedure:
-
The dissolution vessel is filled with a specified volume of the chosen dissolution medium and maintained at 37 ± 0.5°C.
-
The dosage form (e.g., one tablet) is placed in the vessel.
-
The paddle is rotated at a constant speed, typically 50 or 100 rpm.
-
At predetermined time intervals (e.g., 1, 2, 4, 6, 8, 12 hours), aliquots of the dissolution medium are withdrawn.
-
An equivalent volume of fresh, pre-warmed medium is replaced to maintain a constant volume.
-
-
Analysis: The concentration of dissolved this compound in the collected samples is quantified using a validated analytical method, such as:
-
UV-Visible Spectrophotometry: Absorbance is measured at a specific wavelength (e.g., 237 nm or 362 nm).
-
High-Performance Liquid Chromatography (HPLC): Provides greater specificity and is often used for formulations with multiple components.
-
B. In Vivo Pharmacodynamic Assessment
-
Objective: To measure the therapeutic effect of this compound in living subjects, typically by monitoring its impact on blood pressure.
-
Subjects: Studies are conducted in both healthy volunteers and hypertensive patients.
-
Administration: this compound is administered orally as a solution, immediate-release, or extended-release tablet, or intravenously to determine absolute bioavailability and intrinsic pharmacodynamic effects.
-
Procedure:
-
Baseline measurements of blood pressure (systolic and diastolic) and heart rate are recorded.
-
Subjects receive a specified dose of the this compound formulation.
-
Blood pressure and heart rate are monitored at regular intervals over a 24-hour period or longer. Ambulatory Blood Pressure Monitoring (ABPM) is often used to obtain a comprehensive profile of the drug's effect throughout the dosing interval.
-
Blood samples are often collected concurrently to determine the plasma concentration of this compound and establish a pharmacokinetic-pharmacodynamic (PK/PD) relationship.
-
-
Analysis: The primary pharmacodynamic endpoints are the changes in diastolic and systolic blood pressure from baseline. The relationship between the plasma concentration of this compound and the observed antihypertensive effect is then analyzed. This correlation is often direct, with the blood pressure-lowering effect increasing with higher plasma concentrations.
III. Visualizations
The following diagrams illustrate the key pathways and workflows related to this compound's pharmacodynamics and its in vitro-in vivo correlation.
Caption: Signaling pathway of this compound's antihypertensive effect.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound. A review of its pharmacodynamic and pharmacokinetic properties, and therapeutic use in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro release of this compound from original brand and generic products - PubMed [pubmed.ncbi.nlm.nih.gov]
Felodipine vs. Other Dihydropyridines: A Comparative Guide to Vascular Selectivity
For researchers and professionals in drug development, understanding the nuanced differences between cardiovascular medications is paramount. This guide provides an objective comparison of the vascular selectivity of felodipine against other common dihydropyridine calcium channel blockers, supported by experimental data. This compound, a second-generation dihydropyridine, is recognized for its high affinity for vascular smooth muscle over cardiac muscle, a characteristic that defines its clinical efficacy and side-effect profile.[1][2]
Quantitative Comparison of Vascular Selectivity
The vascular selectivity of dihydropyridine calcium channel blockers is a critical determinant of their therapeutic action, primarily the reduction of peripheral vascular resistance to lower blood pressure.[1][3] This selectivity is often expressed as a ratio of the drug's potency in vascular tissue versus cardiac tissue. A higher ratio indicates a greater effect on blood vessels with a lesser impact on heart muscle contractility and conduction.
Experimental evidence from both in vitro and in vivo studies consistently demonstrates this compound's superior vascular selectivity compared to first-generation dihydropyridines like nifedipine and the longer-acting amlodipine.[1] In vitro studies have shown this compound to be approximately 100 times more selective for vascular smooth muscle than for myocardial tissue.
Below is a summary of quantitative data from comparative studies:
| Drug | In Vivo Vascular vs. Chronotropic Selectivity Ratio (Anesthetized SHR) | In Vitro Inotropic vs. Chronotropic Potency Ratio (Isolated SHR Hearts) | Extrapolated Vascular vs. Myocardial Selectivity Ratio |
| This compound | 121 | 1 | High (20-60 times higher than amlodipine and nifedipine) |
| Nifedipine | 47 | 20 | Moderate |
| Amlodipine | 15 | 2 | Low |
| Drug | pIC50 (Human Vascular Tissue) | pIC50 (Human Cardiac Muscle) | Vascular/Cardiac Selectivity Ratio |
| This compound | 8.30 | 7.21 | 12 |
| Nifedipine | 7.78 | 6.95 | 7 |
| Amlodipine | 6.64 | 5.94 | 5 |
Signaling Pathway of Dihydropyridine-Mediated Vasodilation
Dihydropyridines, including this compound, exert their vasodilatory effects by blocking L-type voltage-gated calcium channels in the smooth muscle cells of arterial walls. This blockade inhibits the influx of extracellular calcium, a critical step in the cascade of events leading to muscle contraction. The reduced intracellular calcium concentration leads to a decrease in the formation of the calcium-calmodulin complex. Consequently, the activation of myosin light chain kinase (MLCK) is diminished, resulting in less phosphorylation of the myosin light chain. This ultimately leads to the relaxation of the vascular smooth muscle, vasodilation, and a reduction in blood pressure.
Experimental Protocols
The determination of vascular selectivity involves both in vitro and in vivo experimental models. Below are detailed methodologies for key experiments cited in the comparison of this compound and other dihydropyridines.
In Vitro Assessment of Vascular and Cardiac Effects
This protocol outlines the methodology for determining the inhibitory concentration (IC50) of dihydropyridines on vascular and cardiac tissues.
References
- 1. Vascular versus myocardial selectivity of dihydropyridine calcium antagonists as studied in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Regulation of L-type calcium channels of vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protocol to monitor cardiac function and hemodynamics in septic rodents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Felodipine and Enalapril in the Management of Hypertension in the Elderly
In the landscape of antihypertensive therapeutics for the geriatric population, the choice between a calcium channel blocker and an angiotensin-converting enzyme (ACE) inhibitor is a frequent clinical consideration. This guide provides a detailed comparison of felodipine, a dihydropyridine calcium channel blocker, and enalapril, an ACE inhibitor, based on findings from clinical trials involving elderly patients with hypertension. The data presented herein aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of the comparative efficacy, safety, and mechanistic underpinnings of these two widely prescribed agents.
Efficacy and Safety: A Quantitative Comparison
Clinical studies have demonstrated that both this compound and enalapril are effective in reducing blood pressure in elderly patients with essential hypertension. However, notable differences in their efficacy and side-effect profiles have been observed. The following table summarizes key quantitative data from a double-blind, three-way crossover study involving 36 elderly subjects (mean age 67 ± 6 years) with essential hypertension.[1][2][3]
| Parameter | This compound (10 mg daily) | Enalapril (10 mg daily) | Combination (this compound 5 mg + Enalapril 5 mg) | Placebo |
| Supine Systolic BP (mmHg) | 159 | 162 | 154 | 178 |
| Supine Diastolic BP (mmHg) | 88 | 91 | 85 | 101 |
| % Patients with DBP ≤ 90 mmHg | 69% | 56% | 75% | - |
| Adverse Events (Total Subjects) | 22 | 14 | 8 | - |
| Most Common Adverse Event | Swollen Ankles (9 subjects) | Swollen Ankles (5 subjects) | Swollen Ankles (1 subject) | - |
The data indicates that while both monotherapies significantly reduced blood pressure compared to placebo, this compound monotherapy was more effective than enalapril monotherapy in lowering diastolic blood pressure.[1][4] The low-dose combination of this compound and enalapril resulted in a greater blood pressure reduction than either monotherapy at a higher dose, suggesting a synergistic effect. Notably, the combination therapy was better tolerated, with a lower incidence of adverse events. The most frequently reported adverse event for both drugs was swollen ankles, a known side effect of dihydropyridine calcium channel blockers related to vasodilation.
Experimental Protocols
The data presented in this guide is primarily derived from a double-blind, three-way crossover study with a balanced Latin square design. The key methodological aspects are outlined below:
Patient Population: The study enrolled 36 male and female subjects between the ages of 60 and 75 years with essential hypertension. At the start of the study, the mean supine blood pressure of the participants was 178/101 mmHg.
Study Design: The trial consisted of a 4-week placebo run-in phase, followed by three 6-week active treatment periods. Subjects were randomized to receive one of the following treatments in a crossover fashion:
-
This compound 5 mg daily for 4 weeks, then 10 mg daily for 2 weeks.
-
Enalapril 5 mg daily for 4 weeks, then 10 mg daily for 2 weeks.
-
A combination of this compound 5 mg and enalapril 5 mg daily for 6 weeks.
All medications were administered once daily in the morning.
Blood Pressure Measurement: Blood pressure was measured 24 hours after the previous dose to assess the trough effect of the medication.
Adverse Event Monitoring: The incidence and severity of adverse events were systematically recorded throughout the study.
Signaling Pathways and Mechanisms of Action
The distinct therapeutic effects and side-effect profiles of this compound and enalapril stem from their different mechanisms of action at the molecular level.
Enalapril and the Renin-Angiotensin-Aldosterone System
Enalapril is a prodrug that is converted in the body to its active form, enalaprilat. Enalaprilat inhibits the angiotensin-converting enzyme (ACE), a key enzyme in the renin-angiotensin-aldosterone system (RAAS). By blocking ACE, enalaprilat prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. This leads to vasodilation and a reduction in blood pressure. The inhibition of angiotensin II also reduces the secretion of aldosterone, a hormone that promotes sodium and water retention.
This compound and L-type Calcium Channels
This compound belongs to the dihydropyridine class of calcium channel blockers. It exerts its antihypertensive effect by selectively inhibiting the influx of extracellular calcium ions across the membranes of vascular smooth muscle cells. This is achieved by binding to and blocking L-type calcium channels. The reduction in intracellular calcium concentration leads to the relaxation of vascular smooth muscle, resulting in vasodilation and a decrease in peripheral vascular resistance, which in turn lowers blood pressure.
Conclusion
In elderly patients with essential hypertension, both this compound and enalapril are effective antihypertensive agents. This compound monotherapy appears to be more potent in reducing diastolic blood pressure than enalapril monotherapy. A low-dose combination of this compound and enalapril offers superior blood pressure control and better tolerability compared to higher-dose monotherapy of either drug. The choice of therapy should be individualized based on the patient's blood pressure goals, comorbidities, and tolerance to potential side effects. The distinct mechanisms of action of these two drugs provide a rationale for their combined use to achieve synergistic antihypertensive effects.
References
A Comparative Analysis of Felodipine ER and Nifedipine GITS on 24-Hour Ambulatory Blood Pressure
This guide provides a detailed comparison of the efficacy of two long-acting dihydropyridine calcium channel blockers, Felodipine Extended-Release (ER) and Nifedipine Gastrointestinal Therapeutic System (GITS), in the management of hypertension, with a specific focus on their effects on 24-hour ambulatory blood pressure. The information presented herein is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview supported by experimental data.
Mechanism of Action
Both this compound and nifedipine are L-type calcium channel blockers.[1][2] Their primary mechanism of action involves inhibiting the influx of extracellular calcium ions across the membranes of vascular smooth muscle cells.[3][4] This inhibition leads to a relaxation of the vascular smooth muscle, resulting in vasodilation and a subsequent reduction in blood pressure.[5] The extended-release formulations, this compound ER and Nifedipine GITS, are designed to provide a prolonged and consistent antihypertensive effect over a 24-hour period.
Comparative Efficacy on 24-Hour Blood Pressure
Multiple clinical trials have demonstrated that both this compound ER and nifedipine GITS are effective in lowering blood pressure over a 24-hour period. Studies utilizing 24-hour ambulatory blood pressure monitoring (ABPM) have shown comparable reductions in both systolic and diastolic blood pressure with both medications.
One multicenter, prospective, open-label clinical trial involving 277 patients with mild-to-moderate essential hypertension found no significant differences between the treatment groups in mean changes in sitting systolic and diastolic blood pressure. At the end of the titration period, the mean changes were -14/-12 mmHg for this compound ER and -16/-13 mmHg for nifedipine GITS. Adequate blood pressure response was achieved in 77% of the this compound ER group and 80% of the nifedipine GITS group, a difference that was not statistically significant.
Another randomized, forced titration, parallel-group study also concluded that there was no evidence of a difference among this compound ER, amlodipine, and nifedipine GITS in lowering ambulatory or clinic blood pressure. However, this study did note a trend towards a lesser reduction with nifedipine GITS during the 24-hour, daytime, and nighttime periods compared to this compound ER and amlodipine.
A retrospective analysis of a formulary transition from nifedipine GITS to this compound ER suggested that this compound ER is at least as effective in controlling blood pressure as nifedipine GITS. The mean pre-conversion blood pressure on nifedipine GITS was 144/85 mm Hg, while the mean post-conversion blood pressure on this compound ER was 142/84 mm Hg.
Quantitative Data Summary
The following tables summarize the key quantitative data from comparative clinical trials.
Table 1: Mean Change in Sitting Blood Pressure (mmHg)
| Study | Treatment Group | Mean Change in Systolic BP | Mean Change in Diastolic BP |
| Fagan TC, et al. (1994) | This compound ER | -14 | -12 |
| Nifedipine GITS | -16 | -13 |
Table 2: Trough-to-Peak Ratios (Global Approach)
| Study | Treatment Group | Dose | Diastolic T:P Ratio | Systolic T:P Ratio |
| Lefebvre J, et al. (1998) | This compound ER | 5 mg | 0.49 | 0.50 |
| 10 mg | 0.50 | 0.34 | ||
| Nifedipine GITS | 30 mg | 0.65 | 0.55 | |
| 60 mg | 0.68 | 0.53 |
Experimental Protocols
The methodologies employed in the cited studies provide a framework for understanding how the comparative efficacy of these drugs is assessed.
Ambulatory Blood Pressure Monitoring (ABPM) Protocol
A typical ABPM protocol in these clinical trials involves the following steps:
-
Patient Selection: Patients with a diagnosis of mild-to-moderate essential hypertension are recruited. Specific inclusion and exclusion criteria are established, such as age range and baseline blood pressure readings.
-
Washout Period: A washout period of 2 to 4 weeks is often implemented, during which patients discontinue their current antihypertensive medications to establish a baseline blood pressure.
-
Randomization: Patients are randomly assigned to receive either this compound ER or nifedipine GITS in a double-blind or open-label fashion.
-
Dosing and Titration: Initial doses are administered (e.g., this compound ER 5 mg once daily or nifedipine GITS 30 mg once daily). The dose may be titrated upwards over a period of several weeks to achieve a target blood pressure response.
-
ABPM Recording: 24-hour ABPM is performed at baseline (before starting the study medication) and at the end of the treatment period. The monitoring device is programmed to record blood pressure at regular intervals, typically every 15-30 minutes during the day and every 30-60 minutes at night.
-
Data Analysis: The collected ABPM data is analyzed to determine the mean 24-hour, daytime, and nighttime blood pressures, as well as the trough-to-peak ratio. The trough-to-peak ratio is a measure of the duration of the antihypertensive effect and is calculated as the ratio of the blood pressure reduction at the end of the dosing interval (trough) to the maximum blood pressure reduction (peak).
Visualizations
Signaling Pathway of Dihydropyridine Calcium Channel Blockers
Caption: Signaling pathway of dihydropyridine calcium channel blockers.
Experimental Workflow for a Comparative ABPM Study
Caption: Experimental workflow for a comparative ABPM study.
References
- 1. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. This compound - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. go.drugbank.com [go.drugbank.com]
A Head-to-Head Comparison of Felodipine and Lercanidipine in the Management of Hypertension
For Researchers, Scientists, and Drug Development Professionals
Introduction
Felodipine and lercanidipine are both dihydropyridine calcium channel blockers (CCBs) widely prescribed for the treatment of hypertension. They exert their antihypertensive effects by selectively inhibiting the influx of calcium ions into vascular smooth muscle cells, leading to peripheral vasodilation and a subsequent reduction in blood pressure. While both drugs share a common mechanism of action, differences in their pharmacokinetic profiles and tissue selectivity may translate into variations in their efficacy and tolerability. This guide provides a comprehensive head-to-head comparison of this compound and lercanidipine, presenting supporting experimental data, detailed methodologies, and a visual representation of their shared signaling pathway.
Efficacy in Blood Pressure Reduction
Multiple head-to-head clinical trials and meta-analyses have demonstrated that this compound and lercanidipine exhibit comparable efficacy in lowering blood pressure in patients with mild-to-moderate hypertension.[1][2][3][4]
A multicenter, randomized, open-label, parallel-group clinical trial involving 281 patients with mild-to-moderate primary hypertension found no statistically significant difference in the reduction of systolic and diastolic blood pressure between the lercanidipine and this compound treatment groups after 6 weeks.[3] Similarly, the Lercanidipine in Adults (LEAD) study, a multicenter, double-blind, parallel-group trial, concluded that the antihypertensive efficacy of once-daily lercanidipine (10–20 mg) is equivalent to that of this compound (10–20 mg).
| Efficacy Parameter | This compound | Lercanidipine | Reference |
| Mean Systolic BP Reduction | 19 mmHg | 18 mmHg | |
| Mean Diastolic BP Reduction | 14 mmHg (from 96 ± 4 to 82 ± 5 mmHg) | 13 mmHg (from 96 ± 4 to 83 ± 6 mmHg) | |
| Blood Pressure Normalization Rate | 87.2% | 79.5% |
Tolerability and Adverse Event Profile
While both drugs are generally well-tolerated, studies suggest a more favorable tolerability profile for lercanidipine, particularly concerning the incidence of peripheral edema, a common side effect of dihydropyridine CCBs.
The LEAD study reported a significantly lower incidence of adverse drug reactions in the lercanidipine group compared to the this compound group. Specifically, the incidence of edema was 5.5% for lercanidipine versus 13% for this compound. A meta-analysis of randomized controlled trials also found that lercanidipine was associated with a reduced risk of peripheral edema compared to first-generation dihydropyridines, including this compound.
| Adverse Event | This compound | Lercanidipine | Reference |
| Overall Adverse Events | 25.3% (36/142 patients) | 26.6% (37/139 patients) | |
| Peripheral Edema | 13% | 5.5% | |
| Headache | 13.6% | 4.6% | |
| Palpitations/Tachycardia | 5.5% | 0.9% | |
| Withdrawals due to Adverse Events | 15.5% | 4.6% | |
| Withdrawals due to Edema | 4.5% | 0.9% |
Pharmacokinetic Properties
The differences in the physicochemical properties of this compound and lercanidipine, particularly lipophilicity, may contribute to their varying side-effect profiles. Lercanidipine is a third-generation, highly lipophilic dihydropyridine CCB, which allows for a gradual onset and long duration of action. This high lipophilicity is thought to contribute to its lower incidence of reflex tachycardia and peripheral edema.
| Pharmacokinetic Parameter | This compound | Lercanidipine | Reference |
| Bioavailability | ~15% (extensive first-pass metabolism) | ~10% (extensive first-pass metabolism) | |
| Protein Binding | >99% | >98% | |
| Metabolism | Primarily by CYP3A4 | Primarily by CYP3A4 | |
| Elimination Half-life | ~25 hours | 8-10 hours |
Mechanism of Action: Signaling Pathway
Both this compound and lercanidipine are potent blockers of L-type voltage-gated calcium channels in vascular smooth muscle cells. By inhibiting the influx of extracellular calcium, they prevent the activation of myosin light chain kinase, a crucial enzyme in the cascade of events leading to muscle contraction. This results in vasodilation, reduced peripheral resistance, and ultimately, a decrease in blood pressure.
Experimental Protocols
The clinical trials cited in this guide employed rigorous methodologies to assess the efficacy and safety of this compound and lercanidipine. Below are generalized descriptions of the key experimental protocols.
Antihypertensive Efficacy Assessment: 24-Hour Ambulatory Blood Pressure Monitoring (ABPM)
-
Objective: To assess the 24-hour antihypertensive efficacy of the study drugs.
-
Procedure:
-
Patients are fitted with a portable, non-invasive ABPM device (e.g., Spacelabs 90207 or a similar validated device).
-
An appropriately sized cuff is placed on the non-dominant arm.
-
The device is programmed to record blood pressure and heart rate at regular intervals, typically every 15-30 minutes during the day and every 30-60 minutes at night, for a continuous 24-hour period.
-
Patients are instructed to maintain their usual daily activities but to keep their arm still and at heart level during measurements. They are also provided with a diary to record activities, symptoms, and sleep/wake times.
-
After 24 hours, the device is returned, and the data is downloaded for analysis. Key parameters include mean 24-hour, daytime, and nighttime systolic and diastolic blood pressure.
-
Tolerability Assessment: Adverse Event Monitoring and Peripheral Edema Evaluation
-
Objective: To systematically record and evaluate the incidence and severity of adverse events, with a particular focus on peripheral edema.
-
Procedure:
-
At each study visit, patients are questioned about the occurrence of any adverse events since the last visit using a non-leading, open-ended question (e.g., "Have you had any health problems since your last visit?").
-
All reported adverse events are documented, including their nature, onset, duration, severity, and the investigator's assessment of their relationship to the study medication.
-
For peripheral edema, a specific assessment is conducted, which may include:
-
Visual inspection: The investigator visually examines the ankles and lower legs for signs of swelling.
-
Palpation: The investigator presses a finger on the skin over the shin or ankle to check for pitting edema (an indentation that remains after the pressure is released).
-
Volumetric measurement: In some studies, changes in lower leg volume may be measured using techniques such as water displacement plethysmography for a more objective assessment.
-
-
The severity of edema is typically graded on a standardized scale (e.g., 0 = none, 1 = mild, 2 = moderate, 3 = severe).
-
Conclusion
In head-to-head comparisons, this compound and lercanidipine demonstrate comparable antihypertensive efficacy. However, lercanidipine consistently shows a superior tolerability profile, with a significantly lower incidence of peripheral edema and other vasodilatory side effects. This difference is likely attributable to its unique pharmacokinetic properties, particularly its high lipophilicity, which allows for a more gradual onset of action. For researchers and drug development professionals, these findings highlight the importance of considering not only the efficacy but also the detailed pharmacokinetic and tolerability profiles when developing and positioning new antihypertensive agents. The favorable side-effect profile of lercanidipine may translate into better patient adherence and, consequently, more effective long-term management of hypertension.
References
Safety Operating Guide
Proper Disposal of Felodipine in a Laboratory Setting
The proper disposal of felodipine, a calcium channel blocker used in hypertension research, is critical to ensure laboratory safety, environmental protection, and regulatory compliance. As with any pharmaceutical compound, a structured disposal plan is essential for researchers, scientists, and drug development professionals. This guide provides a step-by-step approach to the safe handling and disposal of this compound waste in a laboratory environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, gloves, and a lab coat. In case of a spill, avoid generating dust. For major spills, it is advisable to alert emergency responders and contain the spillage.[1]
Step-by-Step Disposal Protocol
The disposal of this compound and its associated waste must adhere to federal, state, and local regulations. The Resource Conservation and Recovery Act (RCRA) provides the framework for hazardous waste management in the United States.[2]
-
Waste Identification and Segregation :
-
Identify this compound Waste Streams : Categorize waste into pure this compound (unused or expired), contaminated materials (e.g., gloves, weighing paper, pipette tips), and empty containers.
-
Segregate from General Waste : Do not mix this compound waste with non-hazardous laboratory trash.[3] Use designated, clearly labeled, and sealed containers for accumulation.
-
-
Container Management :
-
Pure this compound and Grossly Contaminated Items : Place in a dedicated, sealed, and clearly labeled hazardous waste container. The container should be appropriate for the type of waste (e.g., solid or liquid).
-
Sharps : Any needles or blades contaminated with this compound should be disposed of in a designated, puncture-resistant sharps container for chemically contaminated sharps.[4]
-
Empty Containers : Empty containers that held this compound should be managed as hazardous waste. Do not rinse them into the drain.
-
-
Storage :
-
Store this compound waste in a designated satellite accumulation area within the laboratory.
-
Ensure containers are kept closed and are stored in a secure, dry area.
-
-
Disposal :
-
Do Not Dispose Down the Drain : this compound is very toxic to aquatic life with long-lasting effects, and drain disposal is prohibited for hazardous pharmaceutical waste.
-
Engage a Licensed Waste Management Vendor : The primary and recommended method for the final disposal of this compound waste is through a licensed hazardous waste disposal company. These vendors will typically incinerate the pharmaceutical waste in a permitted facility.
-
Documentation : Maintain a clear record of the waste generated, including the name of the chemical, quantity, and date of disposal. A certificate of destruction should be obtained from the waste management vendor.
-
Environmental and Safety Data
While this compound is considered to present a low risk to the environment based on its Predicted Environmental Concentration (PEC) to Predicted No-Effect Concentration (PNEC) ratio, its ecotoxicity warrants careful disposal.
| Parameter | Value | Reference |
| PEC/PNEC Ratio | 0.22 | |
| Biodegradability | Not readily biodegradable | |
| Potential for Bioaccumulation | Low (Log P = 3.86) | |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects |
Experimental Protocols
Specific experimental protocols for the chemical neutralization or degradation of this compound prior to disposal are not standard practice in a laboratory setting. The established and regulated protocol is the collection, segregation, and transfer of the chemical waste to a licensed disposal facility, as outlined in the step-by-step guidance above. Adherence to these procedures ensures compliance with safety and environmental regulations.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a research setting.
References
Personal protective equipment for handling Felodipine
Essential Safety and Handling Guide for Felodipine
This guide provides crucial safety protocols and logistical information for handling this compound in a laboratory setting. The following procedural steps are designed to ensure the safety of researchers, scientists, and drug development professionals by minimizing exposure risk and ensuring proper disposal. This compound is considered a hazardous substance that is harmful if swallowed, in contact with skin, or inhaled, and is suspected of damaging fertility or an unborn child.[1][2]
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance according to OSHA 29 CFR 1910.1200.[3] It is harmful if ingested and is very toxic to aquatic life with long-lasting effects.[3][4] Due to its potential reproductive toxicity, special instructions should be obtained before use. The primary operational goal is to avoid all personal contact, including the inhalation of dust.
A risk assessment should be conducted for all procedures involving this compound to determine the specific controls and PPE required. The following table summarizes the recommended PPE for handling this compound powder.
| Protection Type | Required Equipment | Purpose & Notes |
| Respiratory | Particulate respirator or dust mask. | To prevent inhalation of airborne particles. For procedures with a higher risk of dust generation, an air-fed hood may be necessary based on the workplace risk assessment. |
| Eye/Face | Chemical safety glasses or goggles. | To protect against direct contact with the product. A full-face shield may be required for supplementary protection during large-scale handling. |
| Hand | Impervious protective gloves. | To protect against direct skin contact. If working with this compound in a solution, use a glove material that is resistant to the specific solvent being used. |
| Body | Protective lab coat or suit. | To prevent contamination of personal clothing. For repeated or excessive handling, impervious clothing or a full chemical protective suit may be required. |
Occupational Exposure Limits
While some safety data sheets indicate that no official Occupational Exposure Limits (OELs) have been established, at least one manufacturer has set an in-house limit.
| Substance | Limit Value | Type |
| This compound | 0.05 mg/m³ | 8-hour Time-Weighted Average (TWA) |
Operational and Disposal Plans
Adherence to strict procedural workflows is critical for safety. The following steps outline the handling, spill response, and disposal of this compound.
Step-by-Step Handling Protocol
-
Preparation:
-
Work in a designated, well-ventilated area, preferably within a chemical fume hood or using local exhaust ventilation to prevent dust dispersion.
-
Ensure a safety shower and eye wash station are readily accessible.
-
Don all required PPE as specified in the table above.
-
-
Handling:
-
Avoid generating dust.
-
Carefully weigh and handle the powder to minimize airborne particles.
-
Avoid all personal contact, including skin and eye contact, and inhalation.
-
Do not eat, drink, or smoke in the handling area.
-
-
Post-Handling:
-
Thoroughly wash hands and any exposed skin with soap and water after handling is complete.
-
Clean the work area using procedures that do not generate dust (e.g., wet wiping or using a HEPA-filtered vacuum).
-
Store this compound in a tightly closed container in a cool, shaded area, away from incompatible materials like oxidizing agents.
-
Emergency and Spill Response
First Aid Measures:
-
Eye Contact: Immediately flush the eye with fresh running water for at least 15 minutes, holding the eyelids open. Seek medical attention if irritation persists.
-
Skin Contact: Remove contaminated clothing and wash the affected area immediately with plenty of soap and water.
-
Inhalation: Move the individual to fresh air. If the person feels unwell, call a POISON CENTER or a doctor.
-
Ingestion: Rinse the mouth with water. Call a POISON CENTER or doctor immediately.
Spill Cleanup Protocol:
-
Minor Spills:
-
Alert personnel in the immediate area.
-
Wear full PPE, including a dust respirator.
-
Avoid procedures that generate dust. Dampen the spilled material with water before sweeping or use a vacuum cleaner fitted with a HEPA filter.
-
Collect the spilled material into a suitable, labeled container for hazardous waste disposal.
-
-
Major Spills:
-
Evacuate the area and alert emergency responders, informing them of the hazard's location and nature.
-
Contain the spillage to prevent it from entering drains or the environment.
-
Disposal Plan
All this compound waste and contaminated materials must be treated as hazardous waste.
-
Waste Collection: Collect waste material, including empty containers which may retain product residue, in clearly labeled, sealed containers.
-
Disposal Method: Disposal must be handled in accordance with all local, state, and federal regulations. The recommended method is through an accredited disposal contractor, typically via incineration at an approved plant.
-
Environmental Precaution: Never pour waste, even in small quantities, down drains or into water courses, as this compound is very toxic to aquatic life.
Experimental Protocols and Data
Toxicological Data Summary
The following table summarizes key toxicity data for this compound, primarily from studies in rodents.
| Toxicity Type | Test Animal | Route | LD50 Value |
| Acute Toxicity | Rat | Oral | 1050 mg/kg |
| Acute Toxicity | Mouse | Oral | 250 mg/kg |
| Acute Toxicity | Rat | Intraperitoneal | 23 mg/kg |
| Acute Toxicity | Mouse | Intraperitoneal | 76 mg/kg |
| Acute Toxicity | Rat | Intravenous | 5.4 mg/kg |
| Acute Toxicity | Mouse | Intravenous | 3.1 mg/kg |
LD50 (Lethal Dose, 50%) is the dose required to kill half the members of a tested population.
Safe Handling Workflow Diagram
The diagram below illustrates the logical workflow for safely handling this compound, from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
